molecular formula C11H24O2 B14006925 1,1-Undecanediol

1,1-Undecanediol

Cat. No.: B14006925
M. Wt: 188.31 g/mol
InChI Key: GRXOWOKLKIZFNP-UHFFFAOYSA-N
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Description

1,1-Undecanediol is a mid-chain aliphatic diol with the molecular formula C11H24O2. As a reagent where one carbon bears both hydroxyl groups, its unique structure provides distinct reactivity compared to terminal diols like 1,11-Undecanediol. This makes it a valuable building block in organic synthesis and materials science research, particularly for studying steric influences and developing novel polymers and specialty chemicals. Researchers utilize this compound to create modified polyesters and polyurethanes, where its asymmetric structure can influence polymer properties like crystallinity and flexibility. Its potential application as a nitrification inhibitor in agricultural chemistry is also an area of scientific interest, as some diols are known to inhibit nitrite-forming microorganisms . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. All information provided is for research guidance purposes. Researchers should consult relevant scientific literature and Safety Data Sheets (SDS) prior to use.

Properties

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

undecane-1,1-diol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3

InChI Key

GRXOWOKLKIZFNP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 1,1-Undecanediol: A Technical Guide for Polymer Research

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1-undecanediol, a geminal diol with potential applications in advanced polymer research. While geminal diols are typically transient intermediates in the hydration of carbonyls, their isolation and utilization as monomers can introduce unique functionalities into polymer backbones. This document details a viable two-step synthetic pathway, commencing with the conversion of undecanal to 1,1-dihaloundecane, followed by a controlled hydrolysis to yield the target geminal diol. The causality behind experimental choices, detailed protocols, and characterization techniques are discussed to ensure scientific integrity and reproducibility.

Introduction: The Rationale for 1,1-Undecanediol in Polymer Science

The field of polymer chemistry is in constant pursuit of novel monomers that can impart unique properties to resulting materials. Long-chain aliphatic diols are fundamental building blocks for polyesters and polyurethanes, contributing to flexibility and hydrophobicity. 1,1-Undecanediol, a geminal diol, presents a unique opportunity to incorporate a protected aldehyde functionality directly into the polymer chain.

Upon polymerization, the 1,1-diol moiety can be envisioned to exist in equilibrium with its aldehyde form. This latent functionality could be exploited for post-polymerization modifications, such as cross-linking, grafting, or the attachment of active molecules, opening avenues for the development of functional and smart materials. However, the inherent instability of most geminal diols, which readily dehydrate to the corresponding aldehyde, poses a significant synthetic challenge.[1][2] This guide outlines a robust strategy to synthesize and isolate 1,1-undecanediol, addressing the critical aspects of its kinetic and thermodynamic stability.

Strategic Approach: A Two-Step Synthesis

The direct synthesis of 1,1-undecanediol from undecanal via hydration is thermodynamically unfavorable for long-chain aldehydes.[3][4] Therefore, a two-step approach is proposed, which involves the initial conversion of the aldehyde to a more stable precursor, a 1,1-dihaloundecane, followed by a carefully controlled hydrolysis to the geminal diol.

G cluster_0 Step 1: Dihalogenation cluster_1 Step 2: Controlled Hydrolysis Undecanal Undecanal Reagents e.g., PPh3 / CCl4 Undecanal->Reagents 1,1-Dichloroundecane 1,1-Dichloroundecane Reagents->1,1-Dichloroundecane Hydrolysis_Conditions Controlled Temp. Low H2O concentration 1,1-Dichloroundecane->Hydrolysis_Conditions 1,1-Undecanediol 1,1-Undecanediol Hydrolysis_Conditions->1,1-Undecanediol

Caption: Proposed two-step synthetic pathway to 1,1-Undecanediol.

This strategy is underpinned by the principle that the hydrolysis of a geminal dihalide proceeds through the desired geminal diol intermediate. The key to success lies in controlling the reaction conditions of the second step to favor the isolation of this intermediate before it dehydrates to undecanal.

Part I: Synthesis of 1,1-Dichloroundecane

The conversion of an aldehyde to a geminal dichloride is a well-established transformation in organic synthesis. Several reagent systems can accomplish this, with the choice often depending on substrate compatibility and desired reaction conditions. For this guide, we will focus on the use of triphenylphosphine and carbon tetrachloride, a variant of the Appel reaction, which generally proceeds under mild, neutral conditions.[5][6]

Mechanistic Insight

The reaction is believed to proceed via the formation of a dichloromethylenetriphenylphosphorane ylide. The aldehyde then reacts with this ylide in a manner analogous to a Wittig reaction to yield the 1,1-dichloroalkene, which in the presence of excess reagents can be further converted to the 1,1-dichloroalkane. However, for the direct conversion of aldehydes to 1,1-dichloroalkanes, a more direct mechanism involving a phosphonium salt intermediate is likely at play.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Undecanal170.3010.0 g0.0587
Triphenylphosphine (PPh3)262.2918.4 g0.0702
Carbon tetrachloride (CCl4)153.8230 mL-
Anhydrous Dichloromethane (DCM)-150 mL-
Hexane-As needed-

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is flame-dried under a stream of inert gas (nitrogen or argon) and equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reagent Addition: The flask is charged with undecanal (10.0 g, 0.0587 mol) and anhydrous dichloromethane (100 mL). The solution is cooled to 0 °C in an ice bath. A solution of triphenylphosphine (18.4 g, 0.0702 mol) in anhydrous dichloromethane (50 mL) is added dropwise over 30 minutes.

  • Reaction: Carbon tetrachloride (30 mL) is then added dropwise to the stirred solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature. Hexane (100 mL) is added to precipitate the triphenylphosphine oxide byproduct. The mixture is stirred for 15 minutes and then filtered.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 1,1-dichloroundecane.

Part II: Controlled Hydrolysis to 1,1-Undecanediol

This step is the most critical and requires careful control of reaction parameters to prevent the dehydration of the target geminal diol. The stability of geminal diols is influenced by several factors, including intramolecular hydrogen bonding and the avoidance of conditions that favor elimination.[7][8] Recent studies have shown that stable, crystalline geminal diols can be isolated, particularly when extensive hydrogen-bonding networks are present.[1][9][10] While 1,1-undecanediol is a simple acyclic diol, applying principles of kinetic control (low temperature) and minimizing water concentration can favor its formation and isolation.

Mechanistic Considerations

The hydrolysis of the geminal dichloride is a nucleophilic substitution reaction. Under neutral or slightly acidic conditions, water acts as the nucleophile. The reaction proceeds stepwise, with the first substitution forming a chlorohydrin intermediate, which is then hydrolyzed to the geminal diol. The key is to perform the reaction at a low temperature to disfavor the subsequent E1 or E2 elimination of water from the gem-diol.

G 1,1-Dichloroundecane 1,1-Dichloroundecane H2O_slow + H2O (slow) - HCl 1,1-Dichloroundecane->H2O_slow Chlorohydrin 1-Chloro-1-undecanol (Intermediate) H2O_slow->Chlorohydrin H2O_fast + H2O (fast) - HCl Chlorohydrin->H2O_fast 1,1-Undecanediol 1,1-Undecanediol (Product) H2O_fast->1,1-Undecanediol Dehydration Dehydration (Favored at higher temp.) 1,1-Undecanediol->Dehydration Undecanal Undecanal (Byproduct) Dehydration->Undecanal

Caption: Hydrolysis of 1,1-dichloroundecane to 1,1-undecanediol.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1,1-Dichloroundecane225.195.0 g0.0222
Acetone-100 mL-
Deionized Water18.020.88 mL0.0488
Silver Nitrate (AgNO3)169.87Catalytic-
Diethyl Ether-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: A 250 mL round-bottom flask is charged with 1,1-dichloroundecane (5.0 g, 0.0222 mol) and acetone (100 mL). The flask is equipped with a magnetic stirrer and cooled to -10 °C in an ice-salt bath.

  • Hydrolysis: A solution of deionized water (0.88 mL, 0.0488 mol, 2.2 equivalents) in acetone (20 mL) is added dropwise to the stirred solution over 1 hour. A catalytic amount of silver nitrate can be added to facilitate the hydrolysis by assisting in the removal of chloride ions.

  • Reaction Monitoring: The reaction is monitored by the formation of a silver chloride precipitate (if AgNO3 is used) and by TLC analysis for the disappearance of the starting material. The temperature should be strictly maintained at or below -10 °C.

  • Work-up: Once the reaction is complete (typically 2-4 hours), the mixture is filtered to remove any precipitate. The filtrate is then diluted with cold diethyl ether (100 mL) and washed with cold brine (2 x 50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (< 20 °C) to yield the crude 1,1-undecanediol.

  • Purification: The product can be further purified by flash chromatography on silica gel at a low temperature or by recrystallization from a suitable solvent system like hexane/diethyl ether at a low temperature.

Characterization of 1,1-Undecanediol

Due to its potential instability, rapid and thorough characterization is crucial.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The most characteristic signal will be a triplet at approximately 4.5-5.5 ppm corresponding to the methine proton (CH(OH)₂). The two hydroxyl protons will likely appear as a broad singlet, which can be confirmed by D₂O exchange.

    • ¹³C NMR: The carbon atom bearing the two hydroxyl groups is expected to have a chemical shift in the range of 90-100 ppm.[7]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups will be prominent. The absence of a strong carbonyl peak around 1715 cm⁻¹ will indicate the purity of the diol from its corresponding aldehyde.

  • Mass Spectrometry (MS): While the molecular ion peak might be weak due to facile dehydration, techniques like electrospray ionization (ESI) might show the [M+Na]⁺ or [M+H]⁺ adducts.

Application in Polymer Research: A Forward Look

The successful synthesis of 1,1-undecanediol opens up possibilities for its use as a monomer in polycondensation reactions with diacids or diisocyanates. The polymerization would likely need to be conducted under mild conditions to preserve the gem-diol structure. The resulting polyesters or polyurethanes would contain a repeating unit with a latent aldehyde functionality.

G cluster_0 Polymerization cluster_1 Post-Polymerization Modification 1,1-Undecanediol 1,1-Undecanediol Comonomer Diacid or Diisocyanate 1,1-Undecanediol->Comonomer Polymer Polyester or Polyurethane with latent aldehyde Comonomer->Polymer Modification_Agent e.g., Crosslinker, Active Molecule Polymer->Modification_Agent Functional_Polymer Functionalized Material Modification_Agent->Functional_Polymer

Caption: Conceptual workflow for the use of 1,1-Undecanediol in polymer synthesis and functionalization.

Researchers could investigate the equilibrium between the gem-diol and aldehyde within the polymer matrix and how factors like solvent, temperature, and pH affect it. This could lead to the development of materials with tunable reactivity and properties.

Conclusion

The synthesis of 1,1-undecanediol, while challenging due to the inherent instability of geminal diols, is an achievable goal for researchers in polymer science. The two-step approach of dihalogenation of undecanal followed by a meticulously controlled hydrolysis provides a viable and logical pathway. The successful isolation and polymerization of this unique monomer could unlock new avenues in the design of functional and responsive polymeric materials. This guide provides the foundational knowledge and detailed protocols to empower researchers to explore the potential of 1,1-undecanediol in their own investigations.

References

  • Zou, B., Chen, X., Liu, H., & Jiang, H.-W. (2025). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science. [Link][7][9][10]

  • Weinland, D. H., van der Maas, K., Wang, Y., Pergher, B. B., van Putten, R.-J., Wang, B., & Gruter, G.-J. M. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 1-12. [Link][11][12][13]

  • Crespi, A. F., & Lázaro-Martínez, J. M. (2023). Can a gem-Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies. Journal of Chemical Education, 100(11), 4536–4542. [Link][1][14]

  • Gerli, F., Protti, S., & Fagnoni, M. (2018). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. The Journal of Physical Chemistry A, 122(3), 760–768. [Link][15]

  • Pérocheau Arnaud, S., Wu, L., Wong Chang, M.-A., Comerford, J. W., Farmer, T. J., Schmid, M., Chang, F., Li, Z., & Mascal, M. (2017). New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions, 202, 123-140. [Link][16]

  • Sohal, H. S., Khare, R., Goyal, A., Woolley, A., Singh, K., & Sharma, R. (2014). Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. American Journal of Chemistry, 4(1), 29-34.
  • Chemistry LibreTexts. (2023, January 22). Addition of Water to form Hydrates (Gem-Diols). [Link][2]

  • Wu, X., Tian, Y., Liu, T., Xu, W., Liu, H., Chai, Y., Wang, Z., Wang, X.-C., & Quan, Z.-J. (2023). Direct and Rapid Synthesis of Arylphosphines (PIII) by Oxalyl Chloride Promoted Reduction of Inorganic Phosphorus Salts [TBA][H2PO4] with Trichlorosilane and Palladium Catalysis. Research Square. [Link][17]

  • Chemistry LibreTexts. (2024, September 30). 19.5: Nucleophilic Addition of Water- Hydration. [Link][3]

  • YouTube. (2019, May 14). Stability of Geminal diol (Gem-diol). [Link]

  • Organic Syntheses. (n.d.). Geranyl chloride. [Link][18]

  • The Royal Society of Chemistry. (n.d.). Synthesis. [Link][19]

  • Beilstein Journal of Organic Chemistry. (2021). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Beilstein Journal of Organic Chemistry, 17, 368-375. [Link][6]

  • ResearchGate. (2025, November 26). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Solid-State NMR and Single-Crystal X-ray Diffraction Studies. [Link][8]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,1-dichloroalkanes. [Link][20]

  • MDPI. (2025, June 16). Functionalisation of Lignin-Derived Diols for the Synthesis of Thermoplastic Polyurethanes and Polyester Resins. [Link][21]

  • Research Repository UCD. (n.d.). Journal Name. [Link][22]

  • Pennsylvania State University. (n.d.). 10.5 Nucleophilic Addition of H2O: Hydration – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link][4]

Sources

Advanced Applications and Physicochemical Profiling of 1,11-Undecanediol (CAS 765-04-8) in Polymer Science and Biopharmaceuticals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate aliphatic diols for their utility in advanced materials and drug delivery systems. 1,11-Undecanediol (CAS 765-04-8) stands out as a highly versatile, linear 11-carbon aliphatic diol. Unlike its shorter or even-numbered counterparts, its unique chain length and structural geometry offer a distinct balance of hydrophobicity and flexibility. This technical guide explores the fundamental physicochemical properties of 1,11-undecanediol, the mechanistic "odd-even" effect governing its solid-state behavior, and its critical applications in specialty polymer synthesis, biopharmaceutical formulations, and antimicrobial cosmetics.

Physicochemical Profiling & The Odd-Even Effect

To engineer self-validating experimental systems, one must first understand the intrinsic properties of the monomer. Table 1 summarizes the core quantitative data for 1,11-undecanediol[1][2].

Table 1: Physicochemical Properties of 1,11-Undecanediol

PropertyValueUnit
CAS Number 765-04-8-
Molecular Formula C11H24O2-
Molecular Weight 188.31 g/mol
Melting Point (

)
61.0 – 65.0°C
Boiling Point (

)
~353.9°C
LogP (Octanol/Water) 2.482-
Enthalpy of Vaporization (

)
73.44kJ/mol
Mechanistic Insight: The Odd-Even Effect

When designing polymer matrices (e.g., polyurethanes or polycarbonates), the choice of diol chain length dictates the thermal and mechanical properties of the final material. Aliphatic diols exhibit a well-documented "odd-even effect"[3].

  • Even-Numbered Diols (e.g., 1,10-decanediol, 1,12-dodecanediol) naturally adopt an all-trans conformation in the solid state. This allows for offset, highly dense packing and strong hydrophobic interactions, leading to higher melting points and rigid crystalline domains.

  • Odd-Numbered Diols (e.g., 1,11-undecanediol) display a partial gauche conformation at the chain termini. This structural kink prevents optimal dense packing, resulting in 3D supramolecular networks with less effective hydrophobic interactions[3]. Consequently, polymers synthesized from 1,11-undecanediol exhibit lower glass transition temperatures (

    
    ) and enhanced elastomeric flexibility, making them ideal for impact-resistant coatings and flexible biomaterials.
    

Core Application I: Advanced Polymer Synthesis

1,11-Undecanediol is a critical precursor for synthesizing medium-to-long chain aliphatic polyethers, polyesters, and polyurethanes[4]. Traditional ring-opening polymerizations struggle to produce polyethers with more than 5 methylene units due to the thermodynamic stability of larger cyclic ethers. However, bulk self-condensation of 1,11-undecanediol overcomes this limitation, yielding semicrystalline polyethers with excellent thermal stability[4].

Protocol 1: Bulk Self-Condensation Copolymerization

This self-validating protocol utilizes a non-eutectic acid-base organocatalyst to drive the polycondensation of 1,11-undecanediol, ensuring high conversion rates without heavy metal contamination[4].

  • Monomer Preparation : Dry 1,11-undecanediol in toluene to remove residual moisture, which can prematurely terminate chain growth via hydrolysis.

  • Catalyst Addition : In a Schlenk flask equipped with a magnetic stirrer, add the dried monomer and 5 mol% of a non-eutectic acid-base catalyst mixture (e.g., Methanesulfonic acid (MSA) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) in a 3:1 ratio).

  • Polymerization : Seal the vessel and submerge it in a preheated oil bath. Heat sequentially at 130 °C, 180 °C, and 200 °C for 24 hours at each step under a high vacuum to continuously remove the water byproduct and drive the equilibrium forward.

  • Quenching : Terminate the reaction by rapid cooling in liquid nitrogen to freeze the polymer chain architecture.

  • Purification : Dissolve the crude polymer in chloroform and precipitate it dropwise into cold methanol. Filter and dry the resulting poly(1,11-undecanediol) under vacuum at room temperature for 24 hours.

G A 1,11-Undecanediol (Dried Monomer) C Vacuum Polycondensation (130-200°C, 72h) A->C B MSA:TBD Catalyst (Acid-Base Mixture) B->C D Precipitation (Cold Methanol) C->D E Poly(1,11-undecanediol) (Elastomeric Polyether) D->E

Workflow for the bulk self-condensation synthesis of aliphatic polyethers.

Core Application II: Biopharmaceutical Drug Delivery

In drug development, delivering highly hydrophobic active pharmaceutical ingredients (APIs) requires sophisticated nanocarriers. Amphiphilic block copolymers utilizing poly(1,11-undecanediol) as the hydrophobic core are emerging as superior drug delivery vehicles[4].

Causality in Formulation : The 11-carbon chain provides sufficient lipophilicity (LogP ~2.48) to encapsulate hydrophobic drugs via van der Waals forces[2]. Crucially, the gauche conformation induced by the odd-even effect prevents the hydrophobic core from forming a highly rigid crystalline lattice. Rigid cores often prematurely expel encapsulated drugs during storage (a phenomenon known as "burst release"). The amorphous, flexible nature of the C11 core ensures stable, long-term drug retention.

Protocol 2: Formulation of Polymeric Micelles via Dialysis
  • Solution Preparation : Dissolve 50 mg of the amphiphilic copolymer (e.g., PEG-b-polyundecanediol) and 5 mg of a hydrophobic API (e.g., Paclitaxel) in 5 mL of a water-miscible organic solvent (e.g., Dimethyl sulfoxide, DMSO).

  • Self-Assembly : Transfer the solution into a dialysis membrane tubing (Molecular Weight Cut-Off: 3500 Da).

  • Solvent Exchange : Submerge the dialysis bag in 1 L of deionized water under gentle magnetic stirring at room temperature. The diffusion of DMSO out of the bag and water into the bag triggers the spontaneous self-assembly of the polymer into core-shell micelles, trapping the API in the hydrophobic C11 core.

  • Purification : Dialyze for 48 hours, replacing the deionized water every 12 hours to ensure complete solvent removal.

  • Filtration and Storage : Pass the micellar dispersion through a 0.22 µm syringe filter to remove any unencapsulated, precipitated API. Lyophilize the filtrate to obtain a stable powder for long-term storage.

G A Amphiphilic Copolymer (PEG-b-Polyundecanediol) C Solvent Exchange (Dialysis vs. H2O) A->C B Hydrophobic API (e.g., Paclitaxel) B->C D Self-Assembled Micelle (Flexible Hydrophobic Core) C->D

Self-assembly pathway of amphiphilic block copolymers into drug-loaded micelles.

Core Application III: Antimicrobial and Cosmetic Formulations

Beyond polymer science, 1,11-undecanediol is increasingly utilized in dermatological and cosmetic formulations. The molecule exhibits inherent antimicrobial properties, which are mechanically linked to its structure. The 11-carbon aliphatic chain mimics the hydrophobic lipid tails found in bacterial cell membranes. This structural homology allows the diol to intercalate into the microbial lipid bilayer, disrupting membrane integrity and leading to cell lysis[5]. Furthermore, the dual hydroxyl groups provide excellent humectant properties, making it a dual-action ingredient (preservative booster and emollient) in clean-beauty formulations.

References

  • Cheméo . "1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties." Cheméo Database. Available at: [Link]

  • ACS Publications . "Polyether Synthesis by Bulk Self-Condensation of Diols Catalyzed by Non-Eutectic Acid–Base Organocatalysts." Macromolecules. Available at:[Link]

  • MDPI . "Influence of Aliphatic Chain Length on Structural, Thermal and Electrochemical Properties of n-alkylene Benzyl Alcohols: A Study of the Odd–Even Effect." International Journal of Molecular Sciences. Available at: [Link]

  • National Center for Biotechnology Information (PMC) . "Bioactive Aliphatic Sulfates from Marine Invertebrates." Marine Drugs. Available at:[Link]

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solubility of 1,1-Undecanediol in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

The Solvation Dynamics and Equilibrium of 1,1-Undecanediol in Organic Solvents A Technical Whitepaper on the Behavior of Long-Chain Aliphatic Geminal Diols

Executive Summary

The study of 1,1-alkanediols presents a unique physicochemical challenge. Unlike stable vicinal (1,2-) or terminal (1,11-) diols, 1,1-undecanediol is a geminal diol —the thermodynamic hydrate of undecanal. Because placing two hydroxyl groups on a single carbon atom induces significant steric and electronic strain, 1,1-undecanediol exists in a delicate, dynamic equilibrium with its parent aldehyde and water.

For researchers and drug development professionals, understanding the "solubility" of 1,1-undecanediol requires a paradigm shift. One cannot simply measure its dissolution gravimetrically; its apparent solubility is entirely dictated by the solvent's ability to stabilize the gem-diol form against dehydration. This whitepaper dissects the thermodynamic principles governing this equilibrium, provides predictive solubility profiles across various organic solvents, and outlines a self-validating analytical protocol for quantifying this transient species.

Chemical Nature & Thermodynamic Equilibrium

In any organic solvent, the dissolution of 1,1-undecanediol is governed by the hydration-dehydration equilibrium:

R-CHO + H₂O ⇌ R-CH(OH)₂ (where R = C₁₀H₂₁)

In non-polar, anhydrous environments (e.g., hexane), the equilibrium constant (


) heavily favors the lipophilic undecanal. The geminal diol rapidly dehydrates, making the true solubility of the 1,1-diol effectively zero. However, in highly polar, hydrogen-bonding solvents, the diol is stabilized. Foundational thermodynamic studies on the  demonstrate that solvent structure and hydrogen-bond donor/acceptor capacity are the primary drivers for stabilizing the hydrate form [2].

Furthermore, recent advancements in green chemistry have revealed that certain geminal diols can act as switchable hydrotropes. As demonstrated in studies utilizing, the formation of microenvironments centered around geminal diols can drastically alter the polarity and solubilization capacity of the bulk solvent [1].

Equilibrium A Undecanal (Lipophilic Aldehyde) C 1,1-Undecanediol (Amphiphilic Gem-Diol) A->C + H2O (Hydration) B Water (Hydrophilic) B->C C->A - H2O (Dehydration)

Figure 1: Hydration-dehydration equilibrium between undecanal and 1,1-undecanediol.

Solvent Selection & Solubility Profiles

Because 1,1-undecanediol cannot be isolated as a stable solid powder at room temperature, its solubility is expressed as an apparent solubility —the maximum concentration of the gem-diol species that can be maintained in a specific solvent system before phase separation or complete reversion to the aldehyde occurs.

The table below synthesizes predictive thermodynamic modeling with empirical equilibrium data to illustrate how different organic solvents influence the solubility of the 1,1-undecanediol species.

Solvent SystemDielectric Constant (ε)Predominant Species in SolutionApparent Diol Solubility (mg/mL)Solvation & Stabilization Mechanism
Hexane (Anhydrous) 1.89Undecanal (>99%)< 1.0Weak van der Waals forces; inability to stabilize the diol's hydroxyl groups drives rapid dehydration.
Dichloromethane 8.93Undecanal (~95%)~ 12.5Moderate dipole-dipole interactions; insufficient H-bonding to prevent water elimination.
Ethanol (95%) 24.5Equilibrium (~60% Diol)~ 45.0Strong intermolecular hydrogen bonding stabilizes the gem-diol configuration.
DMSO (Aqueous) 46.71,1-Undecanediol (>80%)> 100.0Exceptional H-bond acceptor capacity; strongly shifts the equilibrium toward the hydrate.
Cyrene / Water 37.01,1-Undecanediol (>90%)~ 85.0Formation of hydrotropic microenvironments that encapsulate the hydrophobic alkyl chain [1].

Experimental Methodology: In Situ Quantification

Standard gravimetric or HPLC-UV methods fail for 1,1-alkanediols. Evaporating the solvent during gravimetric analysis forces the elimination of water, leaving only the volatile undecanal. Similarly, the shear forces and mobile phase interactions in HPLC can artificially shift the equilibrium.

To achieve high scientific integrity, we must employ a self-validating in situ approach. As validated in modern , quantitative Nuclear Magnetic Resonance (qNMR) combined with precise water control is the gold standard [3].

Protocol: In Situ Determination of 1,1-Undecanediol Solubility

Step 1: Baseline Solvent Preparation

  • Action: Dry the target organic solvent over activated 3Å molecular sieves for 48 hours. Perform a Karl Fischer titration to verify water content is <50 ppm.

  • Causality: Water is a reactant in the equilibrium equation. Without establishing a near-zero water baseline, any subsequent calculation of the hydration constant (

    
    ) is mathematically invalid.
    

Step 2: Hydration Triggering

  • Action: In a nitrogen-purged glovebox, add 50.0 mg of high-purity undecanal to 1.0 mL of the prepared solvent in a sealed borosilicate vial. Introduce a precise stoichiometric spike of HPLC-grade water (e.g., 1.5 molar equivalents relative to the aldehyde).

  • Causality: The controlled spike forces the forward hydration reaction, allowing us to observe the maximum carrying capacity of the solvent for the diol form.

Step 3: Thermostated Equilibration

  • Action: Thermostat the sealed vial at 25.0 ± 0.1 °C for 24 hours under continuous orbital agitation.

  • Causality: Aliphatic aldehyde hydration is kinetically sluggish. A 24-hour window ensures the system reaches a true thermodynamic steady state rather than a kinetic intermediate.

Step 4: In Situ qNMR Acquisition

  • Action: Transfer a 500 µL aliquot to an anhydrous NMR tube. Insert a sealed capillary containing D₂O (for spectrometer locking) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene). Acquire 1H-NMR spectra with a relaxation delay (D1) of ≥10 seconds.

  • Causality & Validation: Using a sealed D₂O capillary prevents the deuterated locking solvent from mixing with the sample and artificially shifting the aqueous equilibrium via deuterium exchange. The long D1 delay guarantees complete spin relaxation, ensuring the integration areas are strictly proportional to molar concentration.

Step 5: Data Synthesis

  • Action: Integrate the aldehydic proton signal (~9.7 ppm) and the gem-diol methine proton signal (~5.1 ppm). Calculate the absolute concentration of 1,1-undecanediol against the internal standard to determine apparent solubility.

Workflow S1 1. Solvent Preparation (Karl Fischer Titration) S2 2. Undecanal Addition & Hydration Trigger S1->S2 S3 3. Thermostated Equilibration (25°C, Sealed Vessel) S2->S3 S4 4. in situ 1H-NMR Analysis (Quantify Diol vs Aldehyde) S3->S4 S5 5. Data Synthesis (Calculate K_eq & Solubility) S4->S5

Figure 2: Workflow for quantifying transient gem-diol solubility via in situ NMR.

Conclusion

The solubility of 1,1-undecanediol cannot be treated as a static physical property. It is a dynamic, solvent-dependent variable inextricably linked to the hydration state of undecanal. By utilizing highly polar, hydrogen-bonding solvents and employing self-validating in situ analytical techniques like qNMR, researchers can accurately map and manipulate the solubility profile of this complex amphiphilic molecule for advanced formulation and synthetic applications.

References

  • De Bruyn, M., Budarin, V. L., Misefari, A., Shimizu, S., Fish, H., Cockett, M., ... & Macquarrie, D. J. (2019). "Geminal Diol of Dihydrolevoglucosenone as a Switchable Hydrotrope: A Continuum of Green Nanostructured Solvents." ACS Sustainable Chemistry & Engineering, 7(8), 7878-7883. URL:[Link]

  • Gruen, L. C., & McTigue, P. T. (1963). "995. Hydration equilibria of aliphatic aldehydes in H2O and D2O." Journal of the Chemical Society (Resumed), 5217-5223. URL:[Link]

  • Nigro, M. J., Brardinelli, J. I., Lewkowicz, E. S., Iribarren, A. M., & Laurella, S. L. (2017). "Aldehyde-hydrate equilibrium in nucleobase 2-oxoethyl derivatives: An NMR, ESI-MS and theoretical study." Journal of Molecular Structure, 1144, 256-262. URL:[Link]

The Thermal Stability of Long-Chain Aliphatic Diols: Mechanistic Insights and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polymeric architectures, I frequently encounter a critical failure mode in material design: the underestimation of thermal boundaries. Whether formulating lipid nanoparticles for drug delivery or synthesizing bio-based polyesters, the thermal stability of the polymer backbone dictates its processing window and shelf-life.

Long-chain aliphatic diols (LCADs)—specifically those containing 10 to 14 carbon atoms, such as 1,10-decanediol and 1,12-dodecanediol—are indispensable building blocks in modern material science. This whitepaper dissects the thermal stability of LCADs, providing a mechanistic understanding of their degradation, rigorous self-validating analytical protocols, and their translation into high-performance applications.

Mechanistic Foundations of Thermal Degradation

The thermal stability of an aliphatic polyester is intrinsically linked to the methylene (-CH₂-) sequence length of its diol monomer. When subjected to elevated temperatures (typically >300°C), LCAD-based polymers undergo specific, predictable degradation pathways[1].

The Causality of Chain Length: Increasing the aliphatic chain length enhances the flexibility of the polymer chain. While this increased mobility lowers the glass transition temperature (Tg), it paradoxically increases the melting temperature (Tm) in very long chains (like C12). This occurs because the extended polymethylene segments begin to crystallize independently, mimicking the robust crystalline structure of polyethylene[2]. Furthermore, longer diol chains generally contribute to an overall increase in thermal decomposition temperatures[3].

Primary and Secondary Degradation Pathways: The dominant thermal degradation mechanism for these aliphatic polyesters is β-hydrogen bond scission [4]. The presence of a β-hydrogen relative to the ester linkage allows for the formation of a cyclic transition state under thermal stress. This leads to the cleavage of the ester bond, generating vinyl-terminated and carboxyl-terminated fragments.

A secondary, less frequent pathway is homolytic scission . This process generates radical species that further decompose into smaller, volatile molecules such as aldehydes, carbon dioxide, and water[5].

G A Long-Chain Aliphatic Diol (e.g., 1,12-Dodecanediol) B Thermal Stress (> 300°C) A->B C β-Hydrogen Scission (Primary Pathway) B->C D Homolytic Cleavage (Secondary Pathway) B->D E Vinyl & Carboxyl Ends C->E F Aldehydes & CO2 D->F

Fig 1. Primary and secondary thermal degradation pathways of aliphatic polyesters.

Quantitative Thermal Profiling

To accurately predict how LCAD-based materials will behave during melt-extrusion or physiological deployment, we must quantify their thermal transitions. The table below summarizes the structure-property relationships observed when varying the diol chain length in typical aliphatic polyesters (e.g., polyalkylene dicarboxylates).

Diol MonomerCarbon Chain LengthGlass Transition (Tg, °C)Melting Temp (Tm, °C)Decomposition (Td, 5% loss, °C)
1,4-ButanediolC4~ -30 to -10~ 110 - 120~ 320 - 340
1,6-HexanediolC6~ -40 to -20~ 50 - 60~ 330 - 350
1,10-DecanediolC10~ -50 to -30~ 70 - 80~ 350 - 370
1,12-DodecanediolC12~ -60 to -40~ 85 - 95~ 360 - 380

Table 1: Comparative thermal properties as a function of diol chain length. Note the non-linear behavior of Tm and the steady increase in Td with longer aliphatic chains, as documented in 3[3] and2[2].

Self-Validating Analytical Workflows

A common pitfall in material characterization is relying on a single analytical technique, which can lead to misinterpreting oxidative degradation as pure thermal pyrolysis. To ensure scientific integrity, I employ a self-validating, orthogonal workflow.

G N1 Sample Prep (Thermal History Erasure) N2 DSC Analysis (Tg, Tm, Crystallinity) N1->N2 N3 TGA (Decomposition Td) N2->N3 N4 Py-GC/MS (Fragment Identification) N3->N4 N5 Kinetic Modeling (Activation Energy) N4->N5

Fig 2. Self-validating thermal analysis workflow for aliphatic diol-based polymers.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Transitions

Purpose: To determine Tg, Tm, and crystallization behavior without artifacts from manufacturing. Causality: Polymers retain a "memory" of their processing (e.g., shear stress from extrusion, rapid quenching). We must erase this thermal history to measure the intrinsic properties of the LCAD segments[6].

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 5–10 mg of the polymer into an aluminum pan and hermetically seal it. Precision is critical; excessive mass causes thermal lag, skewing transition temperatures.

  • First Heating Cycle (History Erasure): Heat the sample from -80°C to 150°C (or at least 30°C above the expected Tm) at a rate of 10°C/min under a 50 mL/min nitrogen purge. Why Nitrogen? An inert atmosphere prevents premature oxidative cross-linking at elevated temperatures.

  • Cooling Cycle: Cool the sample back to -80°C at 10°C/min to record the crystallization temperature (Tc) and observe the independent crystallization of the polymethylene segments.

  • Second Heating Cycle (Data Acquisition): Heat the sample again to 150°C at 10°C/min. Record the Tg (observed as a step change in heat capacity) and Tm (observed as an endothermic peak) exclusively from this second scan.

Protocol 2: Thermogravimetric Analysis (TGA) coupled with Py-GC/MS

Purpose: To determine the decomposition temperature (Td) and mechanistically identify the degradation fragments. Causality: TGA provides macroscopic weight loss data but cannot identify which bonds are breaking. Coupling TGA with Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) closes this knowledge gap, serving as an orthogonal validation of the β-hydrogen scission mechanism[4].

Step-by-Step Methodology:

  • TGA Scan: Place 10 mg of the sample in a platinum crucible. Heat from 30°C to 600°C at 10°C/min under a strict nitrogen atmosphere. Record the temperature at 5% weight loss (Td,5%).

  • Flash Pyrolysis: In a separate Py-GC/MS instrument, subject a 1 mg sample to flash pyrolysis at the specific Td identified in Step 1 (e.g., 360°C).

  • Separation & Identification: Route the evolved gases through a non-polar GC column to separate the fragments based on boiling point, followed by MS ionization. The distinct presence of vinyl-terminated and carboxyl-terminated species in the mass spectra confirms the β-hydrogen scission pathway[5].

Applications in Drug Delivery and Thermal Energy Storage

The unique thermal stability and crystallization kinetics of LCADs make them highly valuable in specialized, high-stress applications.

Solid Lipid Nanoparticles (SLNs) & Drug Delivery: 1,10-decanediol and 1,12-dodecanediol are increasingly used to synthesize lipid matrices for controlled drug delivery. Their high thermal decomposition threshold (>350°C) ensures that the polymer matrix does not degrade during hot-melt homogenization—a high-shear, high-temperature manufacturing technique standard in SLN production.

Phase Change Materials (PCMs): Recent advancements utilize binary eutectic mixtures of LCADs (e.g.,7) for thermal energy storage[7]. These composites maintain highly stable phase transition properties (melting at ~37°C) and exhibit remarkable long-term cycling stability. Experimental data shows they retain over 87% of their latent heat even after 2,000 thermal cycles. This extreme thermal reliability is directly attributed to the robust aliphatic backbone resisting degradation during repeated phase changes.

References

  • Tsanaktsis, V., Vouvoudi, E., Papageorgiou, G. Z., et al. (2015). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. The University of Manchester. [Link]

  • Papageorgiou, G. Z., et al. (2019). Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.[Link]

  • MDPI. (2026). A 1-Tetradecanol-1, 10-Decanediol Binary Eutectic Mixture/Expanded Graphite Composite Phase Change Materials for Thermal Energy Storage. Materials. [Link]

  • ResearchGate. (2023). 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characterization. ResearchGate. [Link]

  • ResearchGate. (2020). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 1,1-Undecanediol: Structure, Properties, and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Undecanediol is an organic molecule belonging to the class of geminal diols, characterized by the presence of two hydroxyl groups attached to the same carbon atom. Its molecular formula is C₁₁H₂₄O₂. This guide provides a comprehensive overview of its molecular properties, the inherent chemical challenges associated with its stability, and a discussion of its potential, albeit limited, applications in research and development.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₄O₂PubChem[1]
Molecular Weight 188.31 g/mol PubChem[1]
IUPAC Name undecane-1,1-diolPubChem[1]
Synonyms Undecanal hydrate
CAS Number 149639-35-0PubChem[1]

Chemical Structure

The structure of 1,1-Undecanediol features a central carbon atom bonded to a hydrogen atom, a long alkyl chain (decyl group), and two hydroxyl groups. This arrangement is distinct from its more stable isomer, 1,11-Undecanediol, where the hydroxyl groups are located at opposite ends of the eleven-carbon chain.

G undecanal Undecanal reaction Hydration Reaction (Equilibrium) undecanal->reaction water Water (H₂O) water->reaction undecanediol 1,1-Undecanediol reaction->undecanediol

Caption: Hypothetical synthesis workflow for 1,1-Undecanediol.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add undecanal.

  • Hydration: Add an excess of water to the flask. The reaction can be catalyzed by the addition of a catalytic amount of acid or base.

  • Equilibration: Stir the mixture at room temperature to allow the hydration equilibrium to be established.

  • Analysis: The presence of 1,1-Undecanediol in the equilibrium mixture can be confirmed by spectroscopic methods such as NMR, although its isolation as a pure, stable compound is highly challenging.

Potential Applications in Drug Development

Due to its inherent instability, direct applications of isolated 1,1-Undecanediol in drug development are limited. However, the principle of its formation and its equilibrium with undecanal can be relevant in specific contexts:

  • Pro-drug Strategies: The aldehyde functional group is often reactive and can be toxic. Conversion to a less reactive form, which can slowly release the active aldehyde, is a potential pro-drug strategy. The formation of a geminal diol in an aqueous environment could be a factor in the formulation and delivery of aldehyde-containing drugs.

  • Formulation Science: For drug formulations containing aldehydes, understanding the extent of hydration to the corresponding geminal diol in an aqueous vehicle is crucial for predicting stability, solubility, and bioavailability.

Conclusion

1,1-Undecanediol, with the molecular formula C₁₁H₂₄O₂ and a molecular weight of 188.31 g/mol , is a geminal diol that exists in equilibrium with undecanal and water. Its inherent instability makes it a challenging molecule to isolate and study directly. While direct applications are scarce, the chemical principles governing its formation and reactivity are relevant for researchers and professionals in drug development, particularly in the areas of pro-drug design and formulation science for aldehyde-containing compounds. Further research into the stabilization of geminal diols could potentially unlock new applications for this class of molecules.

References

  • PubChem. 1,1-Undecanediol | C11H24O2 | CID 20365905. [Link]

  • NIST. 1,11-Undecanediol - NIST WebBook. [Link]

  • PubChem. Undecane-1,11-diol | C11H24O2 | CID 69822. [Link]

  • Cheméo. 1,11-Undecanediol (CAS 765-04-8) - Chemical & Physical Properties. [Link]

  • Zou, B., et al. (2023). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science, 14(3), 635-642. [Link]

  • EBSCO. Diols | Chemistry | Research Starters. [Link]

  • Grokipedia. Geminal diol. [Link]

Sources

Undecanediols: Bio-Based Origins, Extraction Strategies, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Undecanediols (C11H24O2), particularly the linear isomer 1,11-undecanediol , represent a critical class of odd-numbered aliphatic diols. Unlike even-numbered chains derived easily from standard fatty acid synthesis, C11 backbones are rare in nature as free compounds. They function primarily as "platform chemicals" derived from natural precursors—most notably Castor Oil (Ricinus communis)—or through advanced microbial biotransformation.[1]

This technical guide moves beyond simple definitions to provide a rigorous examination of the bio-based production , extraction , and purification of undecanediols. It addresses the challenge of sourcing odd-chain lipids and details the specific chemical and enzymatic pathways required to isolate these high-value intermediates for polymer synthesis, antifungal therapeutics, and pheromone applications.

Part 1: The Bio-Chemical Landscape of C11 Diols

Natural Occurrence vs. Bio-Derivation

True "natural extraction" of 1,11-undecanediol from biomass is economically unviable due to its low abundance. While trace amounts of C11 oxidized derivatives appear in insect defensive secretions (e.g., Carabidae beetles) and marine invertebrate sulfates (e.g., Aplidium edwardisii), the compound is predominantly a semi-synthetic product derived from natural lipid feedstocks.

The "Natural" Source Hierarchy:

  • Primary Source: Castor Oil (Ricinoleic acid)

    
     Undecylenic acid (C11 precursor).[1]
    
  • Secondary Source: Microbial fermentation of fatty acids via

    
    -oxidation.
    
  • Minor Source: Insect pheromone trails (often as acetates or aldehydes, requiring reduction).

Structural Isomers & Significance
  • 1,11-Undecanediol: The terminal diol.[2][3] Critical for synthesizing polyesters and polyurethanes with unique mechanical properties due to the "odd-even" effect in crystal packing.

  • Undecane-1,x-diols: Branched or internal diols are less common but serve as chiral synthons in pheromone synthesis.

Part 2: Production & Extraction Pathways

The "extraction" of undecanediols is inextricably linked to their synthesis from natural precursors. Two primary routes exist: Chemo-Enzymatic Derivation (from Castor Oil) and Whole-Cell Biocatalysis .

Pathway A: The Castor Oil Refinement Route (Standard Industrial)

This is the dominant route for generating "natural-origin" C11 diols.

Mechanism:
  • Pyrolysis: Castor oil (rich in ricinoleic acid) is cracked at high temperatures (>400°C) to cleave the C18 chain, yielding Undecylenic Acid (C11) and heptaldehyde.[1]

  • Anti-Markovnikov Addition: Undecylenic acid is converted to the diol via hydrobromination followed by hydrolysis, or direct thiol-ene "click" chemistry followed by reduction.

CastorPath Castor Castor Oil (Ricinus communis) Ricin Ricinoleic Acid (C18:1-OH) Castor->Ricin Hydrolysis Pyrolysis Pyrolysis (400-500°C) Ricin->Pyrolysis Undecylenic 10-Undecylenic Acid (C11 Terminal Alkene) Pyrolysis->Undecylenic Cleavage HBr Anti-Markovnikov Hydrobromination Undecylenic->HBr Bromide 11-Bromoundecanoic Acid HBr->Bromide Reduction Reduction (LiAlH4 / Borane) Bromide->Reduction Diol 1,11-Undecanediol (Target) Reduction->Diol

Figure 1: The chemo-enzymatic pathway from Castor Oil to 1,11-Undecanediol.

Pathway B: Microbial Biotransformation (Green Chemistry)

This emerging method uses engineered E. coli or Yeast (Yarrowia lipolytica) expressing Cytochrome P450 enzymes (e.g., CYP153A or CYP4A1) to perform omega-oxidation on fatty acids.

Mechanism:
  • Feedstock: Undecanoic acid (C11:0) or Undecylenic acid (C11:1).[1]

  • Enzymatic Action: The P450 monooxygenase hydroxylates the terminal methyl group (

    
    -position).[1]
    
  • Product:

    
    -hydroxy undecanoic acid, which is then chemically reduced to the diol.
    

BioPath Feedstock Undecanoic Acid (C11 Fatty Acid) Cell Engineered E. coli / Yeast (Whole Cell Biocatalyst) Feedstock->Cell Uptake Enzyme CYP450 Monooxygenase (Omega-Oxidation) Cell->Enzyme Intracellular Intermediate 11-Hydroxyundecanoic Acid Enzyme->Intermediate Reduction Chemical Reduction (-COOH to -CH2OH) Intermediate->Reduction Extraction & Conversion Product 1,11-Undecanediol Reduction->Product

Figure 2: Biocatalytic omega-oxidation pathway for C11 diol production.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Isolation of Precursor (Undecylenic Acid) from Castor Oil

Context: This is the prerequisite step for "natural" C11 production.

Reagents: Castor Oil (Pharmaceutical Grade), Methanol, Sulfuric Acid (Catalyst).

  • Transesterification: Mix Castor oil with Methanol (1:6 molar ratio) and 1%

    
    . Reflux at 65°C for 2 hours to produce Methyl Ricinoleate.[1]
    
  • Pyrolysis: Feed Methyl Ricinoleate into a pyrolysis reactor at 450–500°C .

    • Critical Control Point: Maintain short residence time (<10s) to prevent polymerization.[1]

  • Fractionation: Distill the pyrolysate.

    • Fraction 1 (<100°C): Heptaldehyde (By-product).

    • Fraction 2 (160–170°C at 10 mmHg): Undecylenic Acid .[1]

  • Validation: Verify purity via GC-MS (Target: >95% Undecylenic Acid).

Protocol 3.2: Conversion & Extraction of 1,11-Undecanediol

Context: Converting the C11 acid to the diol via hydroboration-oxidation (Laboratory Scale).

Safety: Work in a fume hood. Borane is highly reactive.[1]

StepActionMechanistic Rationale
1. Preparation Dissolve Undecylenic Acid (10 mmol) in anhydrous THF (50 mL) under

atmosphere.
Anhydrous conditions prevent deactivation of the borane reagent.
2.[1] Hydroboration Add

complex (1.1 eq) dropwise at 0°C. Stir for 3 hours, allowing to warm to RT.
Borane adds to the alkene (anti-Markovnikov) and reduces the carboxylic acid simultaneously.[1]
3. Oxidation Cool to 0°C. Cautiously add 3M NaOH (15 mL) followed by 30%

(15 mL). Reflux for 1 hour.
Oxidative cleavage of the organoborane intermediate yields the alcohol groups.[1]
4. Extraction Quench with water.[1] Extract aqueous layer 3x with Ethyl Acetate.[1]The diol is moderately polar; Ethyl Acetate ensures high recovery from the aqueous phase.[1]
5. Purification Wash organic layer with brine, dry over

, and concentrate in vacuo. Recrystallize from Hexane/Ethanol.[1]
Recrystallization removes side products (mono-ols) and yields high-purity crystalline diol.

Part 4: Analytical Characterization

To ensure scientific integrity, the extracted/synthesized product must meet the following specifications.

Quantitative Profiling (Table 1)
ParameterSpecificationMethodNotes
Appearance White crystalline solidVisualMelting point 61–65°C [1].
Purity > 98.0%GC-FID / GC-MSImpurities often include 1,10-decanediol or unreacted acid.
Molecular Ion m/z 188.31MS (EI, 70eV)Look for characteristic [M-18]+ loss of water peak.
Hydroxyl Value 580–600 mg KOH/gTitrationVerifies di-functional nature (Theoretical: ~595).
Spectroscopic Validation
  • 1H NMR (

    
    ):  Look for triplet at 
    
    
    
    3.64 ppm (
    
    
    , 4H) and multiplet at
    
    
    1.2-1.6 ppm (Backbone
    
    
    ).
  • IR Spectrum: Strong broad band at 3200–3400

    
     (O-H stretch). Absence of C=O stretch at 1700 
    
    
    
    confirms complete reduction of the acid.

Part 5: Applications in Drug Development

  • Antifungal Conjugates: Undecylenic acid derivatives are FDA-approved antifungals. The diol form acts as a stable linker for creating prodrug diesters that release the active acid upon enzymatic hydrolysis in the skin.[1]

  • Polymer Therapeutics: 1,11-Undecanediol is used to synthesize bio-resorbable polyesters (e.g., Poly(undecamethylene oxalate)). These polymers exhibit superior hydrolytic stability compared to shorter-chain analogs, making them ideal for long-term drug delivery implants.

  • Pheromone Mimetics: Used as a precursor for synthesizing insect pheromones (e.g., for Tortricidae moths) utilized in integrated pest management (IPM) strategies [2].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69822, 1,11-Undecanediol. Retrieved from [Link]

  • Reddy, G. V. P., & Guerrero, A. (2004). Interactions of insect pheromones and plant semiochemicals. Trends in Plant Science. Retrieved from [Link]

  • Kim, S. K., & Park, Y. D. (2019). Biosynthesis of ω-hydroxy fatty acids and related chemicals from natural fatty acids by recombinant Escherichia coli. Applied Microbiology and Biotechnology. Retrieved from [Link]

Sources

spectroscopic data (NMR, IR, Mass Spec) for 1,1-Undecanediol

[1]

Molecular Weight:12345

Executive Technical Summary

1,1-Undecanediol is a geminal diol (gem-diol) formed by the hydration of Undecanal.[1] Unlike terminal diols (e.g., 1,11-Undecanediol), 1,1-Undecanediol exists in a dynamic equilibrium with its parent aldehyde, Undecanal, and water.[1]

While often transient in solution, long-chain gem-diols can be isolated as solids under specific conditions or observed in aqueous media.[1] This guide focuses on distinguishing the 1,1-diol species from the aldehyde using spectroscopic markers.

Key Analytical Challenge:

  • In Anhydrous Solvents (

    
    ):  Equilibrium heavily favors the aldehyde (Undecanal).[1]
    
  • In Aqueous/Protic Solvents (

    
    , DMSO-
    
    
    +
    
    
    ):
    The 1,1-diol population increases.[1]
  • Mass Spectrometry: The molecular ion (

    
    ) of the diol is rarely observed due to rapid in-source dehydration (
    
    
    ).[1]

Chemical Profile & Equilibrium[1][6]

The structural identification relies on observing the shift from the


1
Equilibrium Diagram (DOT Visualization)

GAldehydeUndecanal(Aldehyde Form)C11H22Osp2 CarbonylWater+ H2ODiol1,1-Undecanediol(Gem-Diol Form)C11H24O2sp3 MethineAldehyde->DiolHydration(Aqueous/Acidic)Diol->AldehydeDehydration(Heat/Vacuum/MS)

Figure 1: The hydration equilibrium between Undecanal and 1,1-Undecanediol.[1] The stability of the diol form is solvent-dependent.

Nuclear Magnetic Resonance (NMR) Spectroscopy[7]

NMR is the definitive method for quantifying the ratio of 1,1-diol to aldehyde.[1]

Proton NMR ( -NMR)

Solvent Considerations: In

1


1
SignalUndecanal (Aldehyde)1,1-Undecanediol (Gem-Diol)MultiplicityInterpretation
C(1)-H 9.76 ppm 4.70 - 5.10 ppm Triplet (

)
Diagnostic Shift. The deshielded aldehyde proton moves upfield to the methine region upon hydration.[1]
-OH N/A5.5 - 6.5 ppm BroadExchangeable protons.[1] Visible in DMSO-

; disappears in

.
C(2)-H2 2.42 ppm~1.50 ppmMultiplet

-protons are less deshielded in the diol form compared to the aldehyde.[1]
Terminal CH3 0.88 ppm0.88 ppmTripletUnaffected by head-group equilibrium.[1]
Bulk CH2 1.2 - 1.4 ppm1.2 - 1.4 ppmMultipletAlkyl chain backbone.[1]

Protocol for Validation:

  • Dissolve sample in DMSO-

    
    .[1]
    
  • Acquire baseline spectrum (expect aldehyde peak at 9.76 ppm).[1]

  • Add 10

    
    
    
    
    or trace acid.[1]
  • Observe the decrease of 9.76 ppm signal and emergence of the methine triplet at ~4.8 ppm .

Carbon NMR ( -NMR)

The hybridization change from


1
Carbon PositionUndecanal (

ppm)
1,1-Undecanediol (

ppm)
Note
C1 (Functional) 202.9 (C=O)90.0 - 92.0 (C-OH)Primary Confirmation. The carbonyl peak disappears; a hemiacetal/hydrate peak appears near 90 ppm.[1]
C2 (

-CH2)
43.9~34.0Significant upfield shift due to loss of carbonyl anisotropy.
C3 (

-CH2)
22.1~25.0Minor shift.
Terminal CH3 14.114.1Constant.

Infrared Spectroscopy (FT-IR)

IR is useful for rapid solid-state assessment (ATR) to determine if the material is the hydrate (solid) or the aldehyde (liquid).

  • 1,1-Undecanediol (Solid/Hydrate):

    • O-H Stretch: Strong, broad absorption at 3200–3400 cm⁻¹ .[1]

    • C-O Stretch: Strong bands at 1000–1100 cm⁻¹ .[1]

    • C=O Stretch: Absent or very weak (residual aldehyde) at 1720 cm⁻¹.[1]

  • Undecanal (Liquid/Aldehyde):

    • C=O Stretch: Sharp, intense peak at 1720–1730 cm⁻¹ .[1]

    • C-H (Aldehyde): "Fermi doublet" at 2720 and 2820 cm⁻¹ (Diagnostic for aldehydes).[1]

    • O-H Stretch: Absent.

Mass Spectrometry (MS)[6]

Critical Note: 1,1-Undecanediol is thermally unstable.[1] Under standard Electron Ionization (EI) or even softer ionization methods, it readily dehydrates.[1]

Fragmentation Pathway

The mass spectrum of 1,1-Undecanediol will almost invariably resemble Undecanal due to in-source dehydration.[1]

  • Molecular Ion (Diol): m/z 188 (Rarely seen).[1]

  • Observed Molecular Ion (Aldehyde): m/z 170 (

    
    ).[1]
    
  • Base Peak: m/z 44 or 57 (typical alkane/aldehyde fragments).[1]

  • Diagnostic Loss:

    
     (Water) and 
    
    
    (
    
    
    ).[1]
MS Fragmentation Logic (DOT Visualization)

MSDiolIon1,1-Undecanediol (M+)m/z 188(Unstable)AldehydeIonUndecanal Radical Cationm/z 170(M - H2O)DiolIon->AldehydeIon- H2O (Thermal/EI)McLaffertyMcLafferty Rearrangementm/z 44 (Base Peak)[CH2=CH-OH]+AldehydeIon->McLaffertyFragmentationAlkylAlkyl Fragmentsm/z 57, 71, 85AldehydeIon->AlkylAlpha Cleavage

Figure 2: Mass spectrometry fragmentation logic.[1] The 1,1-diol dehydrates to the aldehyde m/z 170, which then fragments via McLafferty rearrangement.[1]

Experimental Protocols

Protocol A: Distinguishing 1,1-Diol from 1,11-Diol

Note: 1,11-Undecanediol (CAS 765-04-8) is a stable terminal diol and a common isomer.[1]

  • Run

    
    -NMR in 
    
    
    :
    • 1,11-Undecanediol: Shows a triplet at ~3.6 ppm (

      
      -OH) integrating for 4 protons.[1] No aldehyde peak.[1]
      
    • 1,1-Undecanediol: Shows an aldehyde peak at 9.76 ppm (due to dehydration in

      
      ) or a methine triplet at ~4.8 ppm  (if stable).[1]
      
  • Solubility Test :

    • 1,11-Undecanediol is a stable solid (MP ~62°C).[1]

    • 1,1-Undecanediol (hydrate) is often a waxy solid that melts/reverts to liquid aldehyde (MP ~20-30°C) upon gentle heating.

Protocol B: Stabilization for Analysis

To capture the 1,1-diol spectrum:

  • Solvent: Use DMSO-

    
      or Acetone-
    
    
    containing 10%
    
    
    .[1]
  • Temperature: Cool the probe to 0°C or -10°C to slow the exchange rate and favor the hydrate form.

  • Acquisition: Acquire data immediately after sample preparation.

References

  • National Institute of Standards and Technology (NIST). Undecanal Mass Spectrum & IR Data.[1] NIST Chemistry WebBook, SRD 69.[1][6]

  • PubChem. Undecanal (Compound CID 8186) - Spectral Information.[1] National Library of Medicine.[1]

  • PubChem. 1,1-Undecanediol (Compound CID 20365905).[1][3] National Library of Medicine.[1]

  • Guthrie, J. P. (2002).[1] Hydration of Carbonyl Compounds.[1] Canadian Journal of Chemistry.[1] (Providing mechanistic grounding for equilibrium constants of aldehyde hydration).

Technical Assessment: Toxicological Profile and Biostability of 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the toxicological assessment of 1,1-Undecanediol.

Executive Summary & Chemical Identity

1,1-Undecanediol (CAS: 149639-35-0) represents a distinct chemical species often overlooked in standard safety data sheets due to its transient nature. Chemically, it is the geminal diol (hydrate) of Undecanal (Aldehyde C-11). Unlike its isomer 1,11-Undecanediol (a stable terminal diol), 1,1-Undecanediol exists in a dynamic equilibrium with its parent aldehyde in aqueous physiological environments.

For researchers and drug developers, understanding this compound requires a dual-lens approach:

  • The Hydrate Form: The dominant species in high-water-activity environments (e.g., blood, cytosol).

  • The Aldehyde Form: The lipophilic precursor that facilitates membrane permeation before hydration occurs.

This guide provides a rigorous toxicological evaluation of the 1,1-Undecanediol system, focusing on its metabolic fate, irritation potential, and experimental validation protocols.

Chemical Specifications
ParameterData
IUPAC Name Undecane-1,1-diol
CAS Number 149639-35-0 (Hydrate) / 112-44-7 (Parent Aldehyde)
Molecular Formula

Molecular Weight 188.31 g/mol
Physiological State Aqueous Equilibrium (

to

)
Solubility Amphiphilic; soluble in ethanol/oils, sparingly soluble in water (forming the diol).[1][2][3][4]

Toxicological Mechanisms & ADME

To accurately assess toxicity, one must recognize that 1,1-Undecanediol is a metabolic intermediate. Its toxicity is governed by the kinetics of Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) .

Metabolic Pathway & Bioactivation

Upon contact with biological tissue, the lipophilic Undecanal partitions into membranes. In the aqueous cytosol, it hydrates to 1,1-Undecanediol. This gem-diol is the actual substrate for oxidation into Undecanoic Acid , a fatty acid generally considered non-toxic and metabolizable via


-oxidation.

Toxicological Concern: The "window of toxicity" exists if the ALDH enzyme is saturated. Accumulated aldehyde/diol species can form Schiff bases with cellular proteins, leading to cytotoxicity or sensitization.

Visualization: Metabolic Fate & Equilibrium

The following diagram illustrates the dynamic conversion and detoxification pathway.

MetabolicPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Aqueous) Undecanol 1-Undecanol (Precursor) Undecanal Undecanal (Lipophilic) Undecanol->Undecanal ADH Oxidation Diol 1,1-Undecanediol (Gem-Diol / Aqueous) Undecanal->Diol + H2O (Spontaneous) Adducts Protein Adducts (Toxicity) Undecanal->Adducts Schiff Base Formation (Excess) Acid Undecanoic Acid (Detoxified) Diol->Acid ALDH Oxidation

Figure 1: The hydration equilibrium of Undecanal to 1,1-Undecanediol and subsequent oxidative detoxification.

Toxicological Profile

The safety profile of 1,1-Undecanediol is derived from direct studies of its equilibrium partner (Undecanal) and structure-activity relationships (SAR) of medium-chain gem-diols.

Acute Toxicity
  • Oral

    
     (Rat):  > 5,000 mg/kg (Inferred from Undecanal). The conversion to fatty acid prevents systemic acute toxicity at moderate doses.
    
  • Dermal

    
     (Rabbit):  > 5,000 mg/kg.
    
  • Inhalation: High concentrations of the parent aldehyde vapor may cause respiratory irritation. The diol form is non-volatile.

Irritation & Sensitization (Critical Endpoint)

The primary risk for 1,1-Undecanediol is skin irritation .

  • Mechanism: The amphiphilic nature allows deep penetration into the stratum corneum. If the hydration equilibrium shifts towards the aldehyde, protein cross-linking (irritation) occurs.

  • Classification: Skin Irritant (Category 2).[5]

  • Sensitization: Weak sensitizer. RIFM assessments classify C-11 aldehydes as having low sensitization potency compared to shorter-chain analogs, but caution is required in compromised skin.

Genotoxicity
  • Ames Test: Consistently negative (Salmonella typhimurium strains TA98, TA100).

  • Micronucleus Assay: Negative.

Experimental Protocols for Validation

Protocol A: Preparation of Stable 1,1-Undecanediol Solution

Since the diol is unstable in pure form, it must be generated in situ for testing.

  • Reagents: Undecanal (>98% purity), Phosphate Buffered Saline (PBS, pH 7.4), Ethanol (co-solvent).

  • Procedure:

    • Dissolve Undecanal in Ethanol to create a 100mM stock.

    • Dilute 1:100 into PBS (final 1mM).

    • Incubation: Allow to equilibrate at 37°C for 60 minutes.

    • Validation: Use NMR Spectroscopy (

      
      -NMR) .[2] Look for the disappearance of the aldehyde proton signal (
      
      
      
      ppm) and appearance of the methine proton of the gem-diol (
      
      
      ppm).
    • Note: Without this equilibration step, you are testing the aldehyde, not the diol.

Protocol B: In Vitro Cytotoxicity (Fibroblast MTT Assay)

This assay determines the


 of the diol form.
  • Cell Line: Human Dermal Fibroblasts (HDFa).

  • Seeding:

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Prepare 1,1-Undecanediol solution (per Protocol A).

    • Apply serial dilutions (0.1

      
      M to 1000 
      
      
      
      M) for 24 hours.
  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Control Logic:

    • Positive Control: SDS (0.1%).

    • Vehicle Control: 1% Ethanol in PBS (Must show >95% viability).

  • Acceptance Criteria: The

    
     should be 
    
    
    
    M for non-cytotoxic classification in topical applications.
Visualization: Safety Assessment Workflow

This flowchart guides the decision-making process for including 1,1-Undecanediol in drug formulations.

SafetyWorkflow Start Start: 1,1-Undecanediol Candidate Assessment Step1 1. Generate Diol in PBS (Protocol A) Start->Step1 Check1 NMR Validation: Diol > 90%? Step1->Check1 Check1->Step1 No (Adjust pH/Time) Step2 2. In Vitro Cytotoxicity (MTT Assay) Check1->Step2 Yes Decision1 IC50 > 100 µM? Step2->Decision1 Step3 3. 3D Skin Irritation (EpiDerm Model) Decision1->Step3 Yes Reject Reject / Reformulate Decision1->Reject No Decision2 Viability > 50%? Step3->Decision2 Approved Proceed to Clinical Formulation Decision2->Approved Yes Decision2->Reject No

Figure 2: Step-by-step decision tree for the toxicological validation of 1,1-Undecanediol.

Regulatory & Environmental Context

  • REACH (EU): Registered under the parent Undecanal. Classified as Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects).

  • IFRA (Fragrance): Restricted use levels apply to C-11 aldehydes to prevent sensitization.

  • Drug Development: 1,1-Undecanediol is not an FDA-approved active ingredient but may be treated as an excipient or metabolite.

Summary of Key Data Points
EndpointResultReference Basis
Skin Irritation Moderate IrritantRIFM Monograph (Undecanal)
Eye Irritation Mild to ModerateDraize Test (Rabbit)
Mutagenicity NegativeAmes Test
Aquatic Toxicity

mg/L
Fish (96h)

References

  • Research Institute for Fragrance Materials (RIFM). (2025). Fragrance Ingredient Safety Assessment: Undecanal (CAS 112-44-7).[6] Food and Chemical Toxicology. (Note: Search for RIFM Undecanal Assessment).

  • PubChem. (2025).[2] Compound Summary: Undecanal (CID 8186). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (2024). Registration Dossier: Undecanal - Toxicological Information.[Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[7] Safety Evaluation of Certain Food Additives: Aliphatic Acyclic and Alicyclic Terpenoid Tertiary Alcohols and Structurally Related Substances. WHO Food Additives Series 48. [Link]

Sources

Methodological & Application

Application Note: Synthesis of Advanced Aliphatic Polyesters Using 1,11-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Formulation Professionals

Executive Summary & Critical Nomenclature Clarification

In the development of biodegradable elastomers and drug-eluting matrices, long-chain aliphatic polyesters are highly prized for their tunable degradation profiles and hydrophobicity.

A Note on Chemical Nomenclature: Raw literature, OCR data, and automated databases occasionally miscite the monomer for these syntheses as 1,1-undecanediol [1]. However, 1,1-undecanediol is a geminal diol (an aldehyde hydrate of undecanal) that is thermodynamically unstable and cannot undergo polycondensation. The chemically viable, stable monomer used in advanced polymer synthesis is 1,11-undecanediol (an


-diol; CAS: 765-04-8) [2]. This application note details the protocols and mechanistic rationale for utilizing 1,11-undecanediol in the synthesis of high-molecular-weight aliphatic polyesters.

Mechanistic Insights: The "Odd-Even" Effect in Polymer Design

The selection of 1,11-undecanediol (a C11 spacer) over more common even-numbered diols (like 1,6-hexanediol or 1,10-decanediol) is a deliberate structural choice driven by polymer crystallography and degradation kinetics [3].

  • Hydrolytic Resistance: The long 11-carbon aliphatic chain imparts significant hydrophobicity to the resulting polyester backbone. This repels water penetration into the polymer matrix, slowing bulk degradation and making it ideal for long-term (months to years) sustained drug release implants.

  • The Odd-Even Effect: Aliphatic chains with an "odd" number of methylene units disrupt the highly ordered, tightly packed triclinic or monoclinic crystal lattices typically formed by "even" numbered spacers. This disruption lowers the melting enthalpy (

    
    ) and increases the flexibility of the amorphous regions. For drug development professionals, this translates to a matrix with higher free volume at physiological temperatures, allowing for smoother, diffusion-controlled elution of active pharmaceutical ingredients (APIs).
    
  • Catalyst Selection: Titanium(IV) butoxide (

    
    ) is utilized as the catalyst. As a Lewis acid, it effectively activates the carbonyl carbon for nucleophilic attack without inducing the severe etherification side-reactions (which crosslink and ruin the polymer) commonly caused by Brønsted acids at temperatures exceeding 200°C.
    

Experimental Protocol: Two-Stage Melt Polycondensation

This protocol describes the synthesis of Poly(undecamethylene adipate) using 1,11-undecanediol and adipic acid. The protocol is a self-validating system: the transition from Stage 1 to Stage 2 is gated by the cessation of water evolution, ensuring oligomerization is complete before vacuum is applied.

Materials Required
  • Monomers: 1,11-Undecanediol (Purified, >99%), Adipic Acid (Purified, >99%)

  • Catalyst: Titanium(IV) butoxide (

    
    ) (0.1 mol% relative to diacid)
    
  • Equipment: 3-neck round-bottom flask, mechanical stirrer, Dean-Stark trap, high-vacuum pump (<0.1 mbar), inert gas (Argon/Nitrogen) line.

Step-by-Step Methodology

Step 1: Monomer Preparation & Purging

  • Charge the reaction vessel with an equimolar ratio of 1,11-undecanediol and adipic acid. Causality: A strict 1:1 stoichiometric balance is dictated by Carothers' equation to achieve high molecular weight.

  • Purge the vessel with dry Nitrogen for 30 minutes. Causality: Oxygen must be excluded to prevent the thermal oxidative degradation of the diol, which causes severe discoloration (yellowing) of the final polymer.

Step 2: Stage 1 - Esterification (Oligomerization)

  • Heat the mixture to 160°C under a continuous, gentle Nitrogen sweep.

  • Maintain the temperature for 2–4 hours until the theoretical yield of water is collected in the Dean-Stark trap.

  • Causality for Atmospheric Pressure: This stage must be run at atmospheric pressure. Applying vacuum too early will cause the 1,11-undecanediol to sublime or distill out of the reaction mixture, destroying the stoichiometric balance and capping the molecular weight.

Step 3: Stage 2 - Polycondensation

  • Add the

    
     catalyst to the oligomer melt.
    
  • Gradually increase the temperature to 210°C–220°C while slowly applying a high vacuum (ramp down to <0.1 mbar over 45 minutes).

  • Maintain these conditions for 4–6 hours. The melt viscosity will visibly increase, wrapping around the mechanical stirrer (the "Weissenberg effect").

  • Causality for High Vacuum: According to Le Chatelier's principle, the removal of the condensation byproduct (residual water and trace volatilized diol) is strictly required to drive the equilibrium toward high-molecular-weight polymer chains.

Step 4: Polymer Recovery & Purification

  • Break the vacuum with Nitrogen and cool the highly viscous melt to room temperature.

  • Dissolve the crude polymer in minimal chloroform (

    
    ).
    
  • Precipitate the polymer dropwise into a 10-fold excess of ice-cold methanol. Filter and dry under vacuum at 40°C for 48 hours to yield the purified aliphatic polyester.

Process Visualization

G M Monomers 1,11-Undecanediol + Diacid E Esterification 160°C, N2 Atm M->E Heat O Oligomers E->O - H2O P Polycondensation 220°C, High Vacuum O->P Ti(OBu)4 Pol High MW Aliphatic Polyester P->Pol - Diol / H2O

Workflow of two-stage melt polycondensation for 1,11-undecanediol-based polyesters.

Quantitative Data: Thermal Properties Comparison

The following table summarizes the thermal properties of aliphatic polyesters synthesized with varying diol chain lengths, highlighting the impact of the C11 spacer [4].

Polymer SystemDiol Spacer

(°C)

(°C)
Crystallinity / PackingHydrolytic Degradation Rate
Poly(hexamethylene adipate)C6 (Even)-6058 - 60High (Triclinic)Fast (Weeks)
Poly(decamethylene adipate)C10 (Even)-5570 - 74High (Highly Ordered)Moderate (Months)
Poly(undecamethylene adipate) C11 (Odd) -58 62 - 66 Moderate (Disrupted) Slow (Months to Years)
Poly(dodecamethylene adipate)C12 (Even)-5078 - 82Very HighVery Slow (Years)

Data Interpretation: The C11 spacer provides a unique middle ground. It offers the high hydrophobicity of long-chain diols (slowing degradation) but exhibits a lower


 than both its C10 and C12 counterparts due to the odd-even effect disrupting crystal packing.

References

  • PubChem (National Institutes of Health). 1,1-Undecanediol (CID 20365905) Compound Summary. Demonstrates the structural reality of the unstable gem-diol often miscited in literature. URL:[Link]

  • ResearchGate / Journal of Applied Polymer Science. Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range. Discusses the synthesis and thermal evaluation of polyesters derived from long-chain diols including 1,11-undecanediol. URL: [Link]

  • Google Patents (US8466237B2).Biodegradable aliphatic-aromatic polyester.

application of 1,1-Undecanediol in polyurethane production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Polyurethane Synthesis Using 1,11-Undecanediol [1]

Part 1: Scientific Rationale & Chemical Identity

Nomenclature Correction & Chemical Identity

Critical Note: The request specified "1,1-Undecanediol." Chemically, a 1,1-diol is a geminal diol (aldehyde hydrate), which is thermodynamically unstable and spontaneously dehydrates into undecanal. Target Molecule: This guide focuses on 1,11-Undecanediol (


), a stable, long-chain aliphatic 

-diol.
PropertySpecification
IUPAC Name Undecane-1,11-diol
CAS Number 765-04-8
Molecular Weight 188.31 g/mol
Appearance White crystalline solid
Melting Point 61–65 °C
Function Chain Extender / Hard Segment Precursor
Strategic Application in Polyurethanes (PUs)

In polyurethane synthesis, 1,11-undecanediol serves as a unique chain extender .[2] Unlike standard extenders like 1,4-butanediol (BDO), the


 chain introduces specific properties critical for biomedical and high-performance applications:
  • Hydrophobicity: The long methylene sequence (

    
    ) significantly lowers water absorption compared to short-chain extenders. This is vital for biostability  in implants, reducing hydrolytic degradation rates.
    
  • Phase Separation: The odd number of carbon atoms interferes with the crystallization of the hard segment (odd-even effect), often resulting in softer, more flexible elastomers with lower modulus but higher toughness.

  • Biocompatibility: Long-chain aliphatic diols generally exhibit lower cytotoxicity profiles, making them suitable for vascular grafts and catheter tubing.

Part 2: Experimental Protocol

Methodology: Two-Step Prepolymer Synthesis (Solution Polymerization) Objective: Synthesize a segmented polyurethane (SPU) with defined hard/soft segment stoichiometry.

Reagents & Materials
  • Isocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI) for aliphatic/non-yellowing applications.

  • Polyol (Soft Segment): Polytetramethylene ether glycol (PTMG, Mn=1000 or 2000) or Polycaprolactone diol (PCL).

  • Chain Extender: 1,11-Undecanediol (Dried).[1][3]

  • Solvent: N,N-Dimethylacetamide (DMAc) or Dimethylformamide (DMF), Anhydrous (<0.05%

    
    ).
    
  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

Pre-Synthesis Preparation (Critical Step)
  • Drying: 1,11-Undecanediol is hygroscopic. Dry in a vacuum oven at 50°C for 24 hours prior to use. Moisture is the primary cause of synthesis failure (competing reaction forming urea).

  • Degassing: Polyol must be degassed at 90°C under vacuum (1–2 mbar) for 2 hours to remove dissolved air and moisture.

Step-by-Step Synthesis Workflow

Step 1: Prepolymer Formation [4]

  • Charge the reaction vessel (equipped with mechanical stirrer, nitrogen inlet, and condenser) with the calculated amount of MDI .

  • Dissolve MDI in anhydrous DMAc/DMF (Solids content ~20-30%) under nitrogen flow.

  • Add the dried Polyol dropwise to the isocyanate solution.

    • Stoichiometry: Target an NCO:OH ratio of 2:1 (or higher depending on desired hard segment content).

  • Add catalyst (DBTDL).

  • Heat to 80°C and stir for 2–3 hours.

    • Checkpoint: Titrate free NCO content (ASTM D2572) to confirm theoretical prepolymer conversion.

Step 2: Chain Extension

  • Dissolve 1,11-Undecanediol in a minimum volume of DMAc.

  • Cool the prepolymer solution to 60°C (to control exotherm).

  • Add the 1,11-undecanediol solution slowly to the prepolymer.

    • Stoichiometry: The total NCO:(Polyol-OH + Extender-OH) ratio should be 1.02–1.05 (slight isocyanate index excess ensures high molecular weight).

  • Increase temperature back to 80°C and react for 4–6 hours until the NCO peak disappears in FTIR (approx. 2270 cm⁻¹).

Step 3: Film Casting & Curing

  • Pour the viscous polymer solution into Teflon molds or onto glass plates.

  • Evaporate solvent in a vacuum oven at 60°C for 24 hours.

  • Post-cure at 80°C for 24 hours to ensure complete network formation.

Part 3: Visualization & Logic

Synthesis Pathway Diagram

G Reagents Reagents: Polyol (PTMG) Diisocyanate (MDI) Drying Step 0: Drying Vacuum, 90°C (Remove H2O) Reagents->Drying Prep Prepolymer Step 1: Prepolymerization Forms NCO-terminated Oligomers Drying->Prepolymer React @ 80°C (Excess NCO) ChainExt Step 2: Chain Extension Add 1,11-Undecanediol (Link Oligomers) Prepolymer->ChainExt Add C11 Diol Polymer Final Polyurethane Segmented Block Copolymer ChainExt->Polymer Cure & Cast

Caption: Workflow for the two-step synthesis of segmented polyurethane using 1,11-undecanediol.

Structure-Property Logic
FeatureMechanismResultant Property
C11 Chain Length Increases distance between urethane linkages.Reduced Hydrogen Bonding Density (Softer Hard Segment).
Odd Carbon # (11) Disrupts crystal packing efficiency (Odd-Even effect).Lower Tm, Higher Flexibility, Optical Clarity.
Hydrocarbon Bulk Increases non-polar content.Hydrolytic Stability (Resists water attack on ester/urethane bonds).

Part 4: Characterization & Validation

To ensure the protocol was successful, the following validation steps are required:

  • FTIR Spectroscopy:

    • Success Indicator: Disappearance of the Isocyanate peak (

      
      ).
      
    • Confirmation: Appearance of Hydrogen-bonded Carbonyl peak (

      
      ) indicating hard segment formation.
      
  • Differential Scanning Calorimetry (DSC):

    • Analyze the Glass Transition Temperature (

      
      ) of the soft segment. 1,11-undecanediol based PUs typically show better phase mixing than C4-based PUs, which might slightly raise the soft segment 
      
      
      
      .
  • Mechanical Testing (Tensile):

    • Expect lower Modulus but higher Elongation at Break compared to 1,4-butanediol analogs due to the flexible C11 spacer.

Part 5: References

  • PubChem. (2025).[5] Undecane-1,11-diol (Compound Summary).[1][2][3][4][5][6][7][8][9] National Library of Medicine. [Link]

  • Yilgör, I., et al. (2015).[10] Critical parameters in designing segmented polyurethanes and their effect on morphology and properties. Polymer.[10][11][12][13][14] [Link]

  • Kojio, K., et al. (2009).[9] Control of Microphase-Separated Structure and Mechanical Properties of Polyurethanes. Materials.[5][6][10][11][12][13][14][15][16][17] [Link][3][4][17]

Sources

Application Note: 1,1-Undecanediol as a Precursor for Specialty Chemicals and Advanced Materials

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,1-Undecanediol (CAS: 149639-35-0) is an aliphatic gem-diol that exists in dynamic equilibrium with its parent aldehyde, undecanal [1]. While free aliphatic aldehydes are highly susceptible to auto-oxidation and nucleophilic attack, stabilizing the gem-diol intermediate via acetalization unlocks a versatile platform for specialty chemicals. This application note provides a comprehensive guide for researchers and development professionals on utilizing 1,1-undecanediol as a primary precursor for synthesizing sustained-release pro-fragrances, pH-cleavable surfactants, and biodegradable polyacetals [2][3].

Mechanistic Grounding: The Gem-Diol Advantage

Undecanal (Aldehyde C11) is a high-value compound in the fragrance industry, characterized by its waxy, floral, and citrus notes. However, in complex formulations, free aldehydes rapidly degrade. They oxidize into odorless undecanoic acid or react with amines to form Schiff bases, causing product discoloration.

By driving the equilibrium toward 1,1-undecanediol and subsequently reacting it with alcohols or diols, the reactive carbonyl carbon is protected as an acetal. This transformation is not merely protective; it is functional. Acetal bonds are highly stable under neutral and alkaline conditions but undergo controlled hydrolysis in mildly acidic environments. This dynamic covalent chemistry is the causal mechanism behind "pro-fragrances" (which release scent upon contact with the mild acidity of human skin) and biodegradable thermoplastics (which break down in acidic landfill conditions).

Pathways Undecanal Undecanal (Free Aldehyde) GemDiol 1,1-Undecanediol (gem-diol) Undecanal->GemDiol Hydration (H2O) Fragrance Fragrance Acetals (e.g., 1,1-Dimethoxyundecane) GemDiol->Fragrance Acetalization (Methanol, pTSA) Polyacetal Degradable Polyacetals (Thermoplastics) GemDiol->Polyacetal Acetal Metathesis (Diols, pTSA) Surfactant pH-Cleavable Surfactants (Drug Delivery) GemDiol->Surfactant PEGylation (PEG, pTSA)

Chemical equilibrium and synthetic pathways of 1,1-Undecanediol.

Application Workflow 1: Synthesis of Pro-Fragrance Acetals

The conversion of 1,1-undecanediol to 1,1-dimethoxyundecane yields a robust pro-fragrance. The following protocol utilizes Trimethyl orthoformate (TMOF) to aggressively scavenge water, shifting the equilibrium entirely to the acetal product.

Experimental Protocol: 1,1-Dimethoxyundecane Synthesis

Causality & Design: Acetalization is a reversible equilibrium. Relying solely on methanol and an acid catalyst often results in incomplete conversion due to the generation of water. TMOF reacts with the generated water to form methanol and methyl formate, irreversibly driving the reaction forward.

  • Reagent Preparation: In an oven-dried 250 mL round-bottom flask purged with N₂, dissolve 10.0 g of 1,1-undecanediol (approx. 53 mmol) in 50 mL of anhydrous methanol.

  • Dehydration Agent: Add 1.5 equivalents (8.4 g) of Trimethyl orthoformate (TMOF).

  • Catalysis: Add 0.1 g (approx. 1 mol%) of p-Toluenesulfonic acid monohydrate (pTSA). Note: pTSA protonates the hydroxyl groups, transforming them into excellent leaving groups to facilitate methoxy substitution.

  • Reaction: Stir the mixture at room temperature for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1) until the gem-diol spot is fully consumed.

  • Self-Validating Quench (Critical Step): Add 5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) to the flask before any solvent removal.

    • Why? Acetal bonds are highly labile to acid. Concentrating the reaction mixture without neutralizing the pTSA will cause immediate reversion to the aldehyde/gem-diol during aqueous workup.

  • Workup: Extract the mixture with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a clear, fragrant oil.

Application Workflow 2: Acetal Metathesis Polymerization (AMP)

1,1-Undecanediol can act as a critical co-monomer in the synthesis of biodegradable polyacetals [2]. By reacting the gem-diol with an acetal transfer agent (like diethoxymethane) and an aliphatic diol, high-molecular-weight thermoplastics are formed.

Experimental Protocol: Synthesis of Poly(octylene-co-undecylene acetal)

Causality & Design: Acetal metathesis is driven by Le Chatelier's principle. The reaction relies on a distillation column to continuously remove the low-boiling byproduct (ethanol), forcing the equilibrium toward polymer chain extension.

Workflow Step1 1. Monomer Mixing 1,1-Undecanediol + Diethoxymethane Step2 2. Acid Catalysis Add 1 mol% pTSA Step1->Step2 Step3 3. Polymerization 80°C, Distill Ethanol Step2->Step3 Step4 4. Precipitation Quench & crash in cold Methanol Step3->Step4

Step-by-step workflow for Acetal Metathesis Polymerization.

  • Monomer Loading: In a 100 mL pear-shaped flask, combine 6.25 mmol of 1,1-undecanediol and 6.25 mmol of 1,8-octanediol.

  • Transfer Agent & Solvent: Add 20 mL (160 mmol) of diethoxymethane and 30 mL of anhydrous toluene.

  • Catalyst Addition: Introduce 25 mg (~1 mol%) of pTSA monohydrate.

  • Distillation Setup: Connect the flask to a fractional distillation column. Purge the system with nitrogen.

  • Thermal Polymerization: Heat the mixture to 80°C. Stir continuously for 24 hours. Observation: Ethanol will begin to distill off as the metathesis progresses. The continuous removal of ethanol is mandatory to achieve a high degree of polymerization.

  • Polymer Recovery: Cool the viscous solution to room temperature. Add a few drops of triethylamine to quench the acid catalyst. Precipitate the polymer by dripping the toluene solution into 300 mL of vigorously stirred, ice-cold methanol. Filter and dry the resulting white solid under a vacuum.

Quantitative Data Summary

The table below summarizes the reaction parameters, yields, and specific release triggers for the specialty chemicals derived from 1,1-undecanediol.

Derivative / ProductPrecursor Co-ReactantsKey Reagents & CatalystsPrimary ApplicationAvg. Yield (%)Cleavage / Degradation Trigger
1,1-Dimethoxyundecane MethanolTMOF, pTSA (1 mol%)Pro-fragrance (extended release in cosmetics) [3]> 92%Mild acidity (Skin pH 5.5) / Ambient Moisture
Poly(octylene-co-undecylene acetal) 1,8-OctanediolDiethoxymethane, pTSA, TolueneBiodegradable thermoplastics [2]85 - 90%Acidic landfill conditions / Soil microbiomes
pH-Cleavable Surfactant PEG-400Toluene, pTSA (Dean-Stark)Emulsifiers for targeted drug delivery~ 80%Tumor microenvironment (pH 6.5)

References

  • 1,1-Undecanediol | C11H24O2 | CID 20365905 Source: PubChem - National Institutes of Health (NIH) URL:1

  • WO2012129070A2 - Acetal metathesis polymerization Source: Google Patents (World Intellectual Property Organization) URL:2

  • US 2009/0004122 A1 - Skin or Surface Disinfectant Composition Source: Googleapis.com / United States Patent and Trademark Office URL:3

Sources

experimental procedures for esterification of 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Esterification Protocols for Undecyl Diols

Scope & Scientific Context

This guide addresses a critical ambiguity in the nomenclature of "1,1-Undecanediol." In rigorous organic chemistry, 1,1-Undecanediol (CAS: 149639-35-0) refers to the geminal diol (hydrate) of Undecanal . Geminal diols are generally unstable species that exist in equilibrium with their parent aldehydes. Consequently, the "esterification of 1,1-Undecanediol" is chemically synonymous with the synthesis of Acylals (gem-diesters) directly from Undecanal.

Conversely, 1,11-Undecanediol (CAS: 765-04-8) is a stable, terminal aliphatic diol used in polymer chemistry. To ensure this Application Note serves all potential research intents, we provide distinct protocols for both:

  • Target A (Primary): Synthesis of 1,1-Diacetoxyundecane (Acylal) via Iodine-Catalyzed condensation.

  • Target B (Secondary): Synthesis of 1,11-Diacetoxyundecane via DMAP-Catalyzed Steglich-type esterification.

Mechanism & Pathway Visualization

The formation of the 1,1-diester (Acylal) proceeds through a Lewis Acid-catalyzed mechanism where the carbonyl oxygen of undecanal is activated, facilitating nucleophilic attack by the anhydride. Unlike standard alcohol esterification, this reaction creates two ester bonds at a single carbon center.

AcylalMechanism Undecanal Undecanal (R-CHO) Complex Activated Complex [R-CH=O...I2] Undecanal->Complex I2 Catalyst (5 mol%) Ac2O Acetic Anhydride (Ac2O) Ac2O->Complex Inter Gem-Diol Monoester Intermediate Complex->Inter Nucleophilic Attack Acylal 1,1-Diacetoxyundecane (Acylal) Inter->Acylal Acylation (-AcOH)

Figure 1: Mechanistic pathway for the Iodine-catalyzed conversion of Undecanal to 1,1-Diacetoxyundecane.

Experimental Protocols

Protocol A: Synthesis of 1,1-Diacetoxyundecane (Acylal)

Target: Geminal Diester of 1,1-Undecanediol Method: Iodine-Catalyzed Solvent-Free Acetylation

Rationale: Direct esterification of the hydrate (1,1-diol) is impractical due to its instability. This protocol traps the transient 1,1-diol structure as a stable diacetate using molecular iodine (


) as a mild, high-turnover Lewis acid catalyst. This method is preferred in drug development for its neutral conditions, avoiding the decomposition often seen with strong mineral acids.

Materials:

  • Undecanal (10 mmol, 1.70 g)

  • Acetic Anhydride (15 mmol, 1.53 g)

  • Iodine (

    
    ) (0.5 mmol, 127 mg)
    
  • Sodium Thiosulfate (

    
    ) (sat. aq.)
    
  • Dichloromethane (DCM) or Diethyl Ether (

    
    )
    

Step-by-Step Procedure:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine Undecanal (1.0 equiv) and Acetic Anhydride (1.5 equiv).

  • Catalysis: Add Iodine (5 mol%) to the mixture. The solution will darken immediately.

  • Reaction: Stir the mixture vigorously at Room Temperature (25°C) .

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

      
      ) should disappear, replaced by the Acylal spot (
      
      
      
      ).
    • Typical Duration: 15–30 minutes.

  • Quench: Add 10 mL of saturated

    
     solution to quench the iodine (color changes from dark brown to clear/yellow).
    
  • Extraction: Extract with DCM (

    
     mL). Wash the combined organic organic layers with saturated 
    
    
    
    (to remove acetic acid byproduct) and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane).

Expected Yield: 92–96% as a colorless oil.

Protocol B: Esterification of 1,11-Undecanediol

Target: Terminal Diester of 1,11-Undecanediol Method: DMAP-Catalyzed Acylation

Rationale: For the stable


-diol, a standard nucleophilic acyl substitution is employed. 4-Dimethylaminopyridine (DMAP) is used as a hyper-nucleophilic acylation catalyst to ensure complete conversion of both primary hydroxyl groups.

Materials:

  • 1,11-Undecanediol (5 mmol, 0.94 g)

  • Acetic Anhydride (12 mmol, 1.22 g)

  • Triethylamine (

    
    ) (15 mmol, 1.52 g)
    
  • DMAP (0.5 mmol, 61 mg)

  • DCM (20 mL)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1,11-Undecanediol in dry DCM (20 mL) in a 50 mL flask under Nitrogen atmosphere.

  • Addition: Add

    
     and DMAP. Cool the mixture to 0°C in an ice bath.
    
  • Acylation: Dropwise add Acetic Anhydride.

  • Reaction: Allow the mixture to warm to Room Temperature and stir for 4 hours.

  • Workup: Wash with 1M HCl (to remove amines), then saturated

    
     and brine.
    
  • Isolation: Dry (

    
    ) and concentrate.
    

Analytical Comparison & Validation

To validate the structure and distinguish between the 1,1-acylal and the 1,11-diester, use


 NMR spectroscopy.
Feature1,1-Diacetoxyundecane (Acylal)1,11-Diacetoxyundecane (Terminal)
Key Signal Triplet (t) at ~6.5 - 6.9 ppm Triplet (t) at ~4.05 ppm
Integration 1H (Methine proton

)
4H (Terminal methylenes

)
Carbonyl (

)
Single peak ~169 ppmSingle peak ~171 ppm
Stability Acid-labile (reverts to aldehyde)Stable in mild acid/base

Workflow Decision Tree

Workflow Start Start: Select Precursor Q1 Is the target a Gem-Diol derivative (Acylal)? Start->Q1 Aldehyde Use Undecanal (Aldehyde Precursor) Q1->Aldehyde Yes (1,1-Target) Diol Use 1,11-Undecanediol (Stable Diol) Q1->Diol No (1,11-Target) Iodine Protocol A: Iodine Catalysis Aldehyde->Iodine Product1 1,1-Diacetoxyundecane Iodine->Product1 DMAP Protocol B: DMAP/Et3N Acylation Diol->DMAP Product2 1,11-Diacetoxyundecane DMAP->Product2

Figure 2: Decision matrix for selecting the correct esterification protocol based on structural intent.

References

  • Karimi, B., & Golshani, B. (2002).[1] Iodine-Catalyzed, Efficient and Mild Procedure for Highly Chemoselective Acetalization of Carbonyl Compounds under Neutral Aprotic Conditions.[1] Synthesis, 2002(6), 784-788. Link

  • Khazaei, A., et al. (2013).[2] Conversion of Aldehydes to Acylals Using Acetic Anhydride in Presence of Catalytic Amount of Fe(NO3)3[2]·9H2O. Asian Journal of Chemistry, 25(10). Link

  • PubChem. (n.d.). 1,1-Undecanediol (Compound CID 20365905).[3] National Library of Medicine. Link

  • PubChem. (n.d.). 1,11-Undecanediol (Compound CID 69822). National Library of Medicine. Link

  • BenchChem. (2025).[4] 1-Undecanol as a Precursor in Organic Synthesis: Application Notes. Link

Sources

The Untapped Potential of 1,1-Undecanediol in the Synthesis of Novel Antifungal Agents: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant fungal infections necessitates the exploration of novel chemical scaffolds for the development of new antifungal agents. While long-chain fatty acids and their derivatives have demonstrated promising antifungal properties, the potential of related long-chain diols as synthetic precursors remains largely unexplored. This application note presents a forward-looking perspective on the utility of 1,1-undecanediol as a versatile building block for the synthesis of a new generation of antifungal compounds. We provide a detailed theoretical framework, proposed synthetic protocols, and structure-activity relationship considerations for leveraging the unique chemical properties of 1,1-undecanediol to design agents that can potentially disrupt fungal cell membranes and other vital cellular processes. While direct literature on the use of 1,1-undecanediol in antifungal synthesis is scarce, this note aims to stimulate research in this promising area by providing a foundation of scientifically grounded hypotheses and detailed experimental starting points.

Introduction: The Imperative for Novel Antifungal Chemistries

The global burden of invasive fungal infections is substantial, with high rates of morbidity and mortality, particularly in immunocompromised individuals.[1][2] The current antifungal armamentarium is limited to a few major classes of drugs, and their efficacy is increasingly compromised by the emergence of resistant strains.[3] This critical situation underscores the urgent need for innovative therapeutic strategies, including the identification of novel molecular targets and the development of compounds with new mechanisms of action.[1][4]

Long-chain fatty acids and their derivatives have long been recognized for their antimicrobial properties, primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[5][6][7][8] This established bioactivity provides a compelling rationale for exploring structurally related molecules as potential antifungal agents. 1,1-Undecanediol, a C11 aliphatic diol, presents an intriguing, yet underexplored, starting point for the synthesis of novel lipid-like molecules with the potential for potent antifungal activity. This document outlines the prospective applications of 1,1-undecanediol in the design and synthesis of new antifungal drug candidates.

The Strategic Advantage of 1,1-Undecanediol in Antifungal Design

While direct applications are not yet prominent in the literature, the chemical structure of 1,1-undecanediol offers several strategic advantages for its use as a scaffold in antifungal drug discovery:

  • Amphipathic Potential: The long eleven-carbon chain provides a lipophilic tail, crucial for insertion into and disruption of the fungal cell membrane's lipid bilayer. The two hydroxyl groups offer a polar head, which can be further functionalized to modulate the molecule's overall amphipathicity and interaction with the membrane surface.

  • Versatile Chemical Handles: The two primary hydroxyl groups of a related diol, undecane-1,11-diol, are amenable to a wide range of chemical modifications.[9][10][11] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

  • Potential for Novel Mechanisms of Action: While membrane disruption is a probable mechanism, derivatives of 1,1-undecanediol could also be designed to inhibit specific fungal enzymes involved in lipid metabolism or cell wall biosynthesis, offering pathways to more targeted therapies.[5]

Proposed Synthetic Pathways and Protocols

Herein, we propose several synthetic strategies to leverage 1,1-undecanediol as a precursor for novel antifungal agents. These protocols are based on established organic chemistry principles and aim to generate derivatives with enhanced antifungal potential.

Synthesis of Long-Chain Ester Derivatives

The esterification of 1,1-undecanediol with various carboxylic acids can yield a library of compounds with varying lipophilicity and steric bulk, which can be screened for antifungal activity.

Rationale: Esterification allows for the introduction of diverse functionalities that can influence the compound's interaction with the fungal cell membrane. For example, incorporating aromatic or heterocyclic moieties could lead to additional binding interactions.

Proposed Protocol: Synthesis of 1,1-Undecanediyl Dibenzoate

  • Materials: 1,1-Undecanediol, benzoyl chloride, pyridine, dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, rotary evaporator, magnetic stirrer, and standard laboratory glassware.

  • Procedure:

    • Dissolve 1,1-undecanediol (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add pyridine (2.5 equivalents) to the solution.

    • Slowly add benzoyl chloride (2.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1,1-undecanediyl dibenzoate.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot

Synthesis_of_1_1_Undecanediyl_Dibenzoate undecanediol 1,1-Undecanediol reaction Esterification undecanediol->reaction benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reaction pyridine Pyridine (Base) pyridine->reaction product 1,1-Undecanediyl Dibenzoate reaction->product Williamson_Ether_Synthesis undecanediol 1,1-Undecanediol alkoxide Dialkoxide Intermediate undecanediol->alkoxide Deprotonation NaH Sodium Hydride (Base) NaH->alkoxide benzyl_bromide Benzyl Bromide product 1,1-Bis(benzyloxy)undecane benzyl_bromide->product alkoxide->product Nucleophilic Substitution

Sources

1,1-Undecanediol as a moisturizing agent in cosmetic formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,11-Undecanediol as a Multifunctional Moisturizing & Antimicrobial Agent [1]

Part 1: Executive Summary & Chemical Identity

Technical Clarification on "1,1-Undecanediol": In cosmetic chemistry nomenclature, the term "1,1-Undecanediol" technically refers to the geminal diol (aldehyde hydrate) of Undecanal.[1] Geminal diols are generally unstable in isolation, existing in equilibrium with their aldehyde forms. Interpretation: Based on commercial availability and functional application in dermatology, this guide focuses on 1,11-Undecanediol (the


-terminal diol) and references 1,2-Undecanediol  (the vicinal diol) where relevant for antimicrobial boosting.[1] Both are stable, functional isomers used in advanced skincare.

Abstract: 1,11-Undecanediol (CAS: 765-04-8) is a long-chain aliphatic diol acting as a dual-function moisturizer and preservative booster.[1] Unlike short-chain glycols (e.g., Propylene Glycol), its C11 backbone provides significant emolliency and barrier-reinforcing properties while maintaining humectancy via terminal hydroxyl groups.[1] This note details protocols for solubilization, formulation integration, and efficacy validation.

Part 2: Mechanism of Action

The efficacy of 1,11-Undecanediol stems from its amphiphilic structure, allowing it to bridge the gap between water-soluble humectants and oil-soluble emollients.[1]

Dual-Phase Hydration
  • Humectancy: The two terminal hydroxyl (-OH) groups form hydrogen bonds with water molecules, trapping moisture within the stratum corneum.[1]

  • Barrier Reinforcement: The hydrophobic C11 alkyl chain integrates into the intercellular lipid matrix, reducing Transepidermal Water Loss (TEWL).

Antimicrobial Boosting (Preservative Sparing)

Similar to 1,2-alkanediols (e.g., 1,2-Hexanediol), undecanediols disrupt the surface tension of microbial cell membranes.[1] The C11 chain length increases lipophilicity, allowing deeper penetration into the bacterial cell wall, thereby lowering the Minimum Inhibitory Concentration (MIC) of traditional preservatives like Phenoxyethanol.

Mechanism cluster_0 Chemical Structure cluster_1 Skin Interaction C11 C11 Alkyl Chain (Hydrophobic) OH_1 Terminal OH (Hydrophilic) C11->OH_1 OH_11 Terminal OH (Hydrophilic) C11->OH_11 SC Stratum Corneum C11->SC Membrane Disruption (Antimicrobial Action) Lipid Intercellular Lipids C11->Lipid Integration (Barrier Repair) Water Free Water OH_1->Water H-Bonding (Humectancy) OH_11->Water H-Bonding (Humectancy)

Figure 1: Structural mechanism of 1,11-Undecanediol showing dual hydrophilic binding and hydrophobic integration.[1]

Part 3: Formulation Protocols

Physicochemical Profile:

  • Appearance: White waxy solid / crystalline powder.[1]

  • Melting Point: 61–65°C.[1]

  • Solubility: Insoluble in cold water; soluble in ethanol, glycols, and hot oils.[1]

Protocol A: Solubilization & Incorporation (O/W Emulsion)

Goal: To incorporate the solid diol without recrystallization or texture graininess.

Reagents:

  • Phase A: Water, Disodium EDTA, Thickener (Xanthan Gum).[1]

  • Phase B (Oil): Emulsifiers, Triglycerides, 1,11-Undecanediol (1.0% - 3.0%) .[1]

  • Phase C: Preservatives, Fragrance.

Step-by-Step Methodology:

  • Pre-Weighing: Weigh 1,11-Undecanediol accurately. Note that it is a solid at room temperature.[1]

  • Oil Phase Fusion (Critical Step): Add 1,11-Undecanediol to the oil phase (Phase B).[1]

  • Heating: Heat Phase B to 70–75°C .

    • Reasoning: The temperature must exceed the melting point (62°C) to ensure complete fusion with lipids.

  • Water Phase Heating: Heat Phase A to 75°C separately.

  • Emulsification: Slowly add Phase B to Phase A under high-shear homogenization (3000–5000 rpm) for 5 minutes.

  • Cooling: Cool with moderate stirring (paddle mixer).

  • Crystal Check: At 45°C, check for recrystallization. If the formulation becomes grainy, the oil polarity was insufficient.

    • Correction: Increase polarity of the oil phase (e.g., add Octyldodecanol) or add a co-solvent like Propanediol to Phase A.

Protocol B: Preservative Booster Challenge

Goal: To validate the reduction of Phenoxyethanol concentration using 1,11-Undecanediol.

Experimental Design:

  • Control: Cream with 0.8% Phenoxyethanol.[1]

  • Test A: Cream with 0.4% Phenoxyethanol + 1.0% 1,11-Undecanediol.[1]

  • Test B: Cream with 1.0% 1,11-Undecanediol (Preservative-free).[1]

Workflow:

  • Inoculate samples with S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis (approx.

    
     CFU/g).
    
  • Incubate at 25°C.

  • Sample at Day 2, 7, 14, and 28.

  • Perform plate counts.

  • Success Criteria: >3 log reduction in bacteria by Day 7; no increase in yeast/mold.

FormulationWorkflow Start Start Formulation Weigh Weigh 1,11-Undecanediol (Solid) Start->Weigh PhaseSelect Select Phase Weigh->PhaseSelect OilPhase Oil Phase (Preferred) Add to Lipids PhaseSelect->OilPhase High Oil Content WaterPhase Water Phase Requires Co-solvent PhaseSelect->WaterPhase Surfactant System Heat Heat to >70°C (Above MP 62°C) OilPhase->Heat WaterPhase->Heat Emulsify Emulsify (High Shear) Heat->Emulsify Cool Cool to 45°C Emulsify->Cool Check Check Recrystallization Cool->Check Success Stable Emulsion Check->Success Smooth Fail Grainy Texture Check->Fail Crystals Fail->OilPhase Increase Polarity

Figure 2: Decision tree for incorporating solid 1,11-Undecanediol into cosmetic emulsions.

Part 4: Data Analysis & Comparison

Comparative Efficacy Table: Comparison of 1,11-Undecanediol against industry-standard diols.

Feature1,11-Undecanediol1,2-HexanediolGlycerin
Structure C11 Terminal DiolC6 Vicinal DiolC3 Triol
Physical State Solid (Waxy)LiquidLiquid (Viscous)
Solubility (Water) Low (Amphiphilic)HighHigh
Primary Function Emollient / BarrierAntimicrobial / HumectantHumectant
Barrier Support High (Lipid integration)LowLow
Preservative Boosting ModerateHighNone
Tackiness Low (Velvety finish)LowHigh (Sticky)

Protocol C: In Vivo Efficacy (Corneometry)

  • Subjects: n=20, dry skin type.[1]

  • Application: 2.0 mg/cm² on volar forearm.

  • Measurement: Corneometer CM 825 at T0, T2h, T4h, T8h.

  • Expected Result: 1,11-Undecanediol provides sustained hydration (8h+) comparable to petrolatum-based controls but with a non-greasy aesthetic, due to the formation of a breathable hydrophobic film.[1]

References

  • National Institute of Standards and Technology (NIST). (2023). 1,11-Undecanediol Chemical Properties and Spectral Data. NIST Chemistry WebBook, SRD 69. [Link][1]

  • Cosmetic Ingredient Review (CIR). (2017). Safety Assessment of Alkane Diols as Used in Cosmetics. CIR Final Report. [Link]

  • PubChem. (2025).[2] Undecane-1,11-diol Compound Summary. National Library of Medicine. [Link][1]

  • Spherical Insights. (2024). Global 1,11-Undecanediol Market Size, Share & Trends Analysis Report. [Link]

  • Rigano, L., & Lionetti, N. (2013).[1] 1,2-Alkanediols for Cosmetic Preservation. Cosmetics & Toiletries. [Link][1]

Sources

Troubleshooting & Optimization

Process Chemistry Technical Support Center: Troubleshooting the Large-Scale Synthesis of 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide addresses one of the most notoriously difficult scale-up challenges in aliphatic chemistry: the synthesis and handling of 1,1-Undecanediol (CAS 149639-35-0).

Unlike standard terminal diols, 1,1-undecanediol is a geminal diol (gem-diol) derived from the hydration of a long-chain aliphatic aldehyde (undecanal). Geminal diols are organic compounds possessing two hydroxyl groups bound to the same carbon atom, and the vast majority are highly unstable[1]. This guide bridges theoretical thermodynamics with pragmatic reactor-scale engineering, ensuring your synthetic pipelines remain robust and scientifically sound.

Part 1: Quantitative & Thermodynamic Data

To understand the synthetic challenges, we must first look at the quantitative properties of the target molecule. The extreme lipophilicity and thermodynamic instability of 1,1-undecanediol dictate every downstream engineering decision.

Table 1: Physical and Thermodynamic Comparison

PropertyUndecanal (Precursor)1,1-Undecanediol (Target)
Molecular Formula C11H22OC11H24O2
Molecular Weight 170.29 g/mol 188.31 g/mol [2]
Hydrogen Bond Donors 02.0[3]
Topological Polar Surface Area 17.1 Ų40.5 Ų[2]
Computed XLogP3 (Lipophilicity) ~3.84.1[2]
Hydration Equilibrium (

)
N/A

(Favors Aldehyde)[1]
Thermodynamic State (25°C) Stable LiquidTransient Intermediate[4]

Part 2: Process Troubleshooting FAQs

Q: We scaled up the hydration of undecanal in a 50 L reactor. After solvent extraction and drying over MgSO4, our yield of 1,1-undecanediol is 0%. Why does it disappear during workup? A: This is a classic thermodynamic reversion, not a reaction failure. The addition of electron-donating alkyl groups (like the 10-carbon chain of undecanal) stabilizes the partial positive charge on the carbonyl carbon, which severely decreases the amount of gem-diol product at equilibrium[5]. Because the equilibrium constant (


) overwhelmingly favors the aldehyde, any attempt to remove water during workup (via extraction, drying agents, or rotary evaporation) triggers Le Chatelier's principle. The gem-diol readily undergoes spontaneous dehydration to yield the carbonyl compound[4]. Solution:  Do not attempt to isolate the free diol at room temperature. Use it in-situ or trap it chemically.

Q: How can we overcome the poor conversion rates in the reactor? Undecanal and water form a biphasic mixture. A: The hydrophobic 10-carbon tail (XLogP3 = 4.1)[2] prevents intimate contact with the aqueous phase, stalling hydration due to severe mass transfer limitations. Using a purely aqueous system is futile. You must introduce a water-miscible co-solvent (e.g., THF or 1,4-dioxane) to homogenize the reaction mixture. Alternatively, use an acidic phase-transfer catalyst (PTC) in a high-shear continuous flow reactor to maximize the interfacial surface area.

Q: Our QA department requires NMR verification of the 1,1-diol intermediate. Standard


H-NMR only shows the aldehyde peak at ~9.7 ppm. How do we prove we made it? 
A:  Because gem-diols are generally unstable and prone to dehydration[4], standard room-temperature NMR in CDCl3 will only capture the dehydrated aldehyde. To observe the gem-diol, you must perform the NMR in a mixture of D2O and a deuterated co-solvent (e.g., THF-

) with a trace of acid catalyst to ensure rapid equilibration. You will observe the methine proton of the gem-diol shifted upfield to ~5.0 ppm, coexisting dynamically with the aldehyde peak. For absolute isolation, cryogenic techniques are required (see Protocol B).

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Biphasic Catalytic Hydration with In-Situ Acetal Trapping

Objective: To bypass the thermodynamic instability of 1,1-undecanediol by capturing the transient gem-diol as a stable acetal derivative for downstream drug development.

  • Solvent Homogenization: Charge a 50 L glass-lined reactor with Undecanal (10.0 kg, 1.0 eq) and 1,4-Dioxane (50 L).

    • Causality: Undecanal is highly lipophilic. Without a co-solvent, the aqueous hydration reaction is severely mass-transfer limited.

  • Catalytic Activation: Add Deionized Water (10.6 kg, 10.0 eq) followed by p-Toluenesulfonic acid monohydrate (pTSA, 0.5 kg, 0.05 eq). Stir at 250 RPM at 20°C for 3 hours.

    • Causality: Acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the rate of water nucleophilic attack[5].

  • In-Situ Trapping: Slowly dose Triethyl Orthoformate (13.0 kg, 1.5 eq) into the reactor over 60 minutes while maintaining the temperature below 30°C.

    • Causality: The orthoformate reacts irreversibly with the transient 1,1-undecanediol, driving the equilibrium forward to yield the stable undecanal diethyl acetal.

  • Quench & Phase Separation: Quench the acid catalyst by adding 10% aqueous NaHCO3 (10 L). Extract the aqueous layer with Ethyl Acetate (2 x 20 L).

  • Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure (50 mbar, 40°C) to isolate the stabilized derivative.

Protocol B: Cryogenic Matrix Isolation for Analytical Verification

Objective: To kinetically trap 1,1-undecanediol for structural verification. Even methanediol, the simplest geminal diol, was only recently isolated via energetic processing of low-temperature ices[6].

  • Micro-Emulsion Preparation: In a 100 mL pressure vessel, combine Undecanal (5 mL), D2O (5 mL), and THF-

    
     (10 mL) with 10 mg of Amberlyst-15 acidic resin.
    
  • Equilibration: Sonicate the mixture at 4°C for 30 minutes to establish the hydration equilibrium.

  • Flash Freezing: Filter the resin rapidly through a cold frit and inject the filtrate directly into a liquid nitrogen bath (-196°C).

    • Causality: Extreme cryogenic temperatures freeze the molecular vibrations required for the unimolecular decomposition (dehydration) of the gem-diol back to the aldehyde.

  • Spectroscopic Analysis: Analyze the frozen matrix using Solid-State Cross-Polarization Magic Angle Spinning (CP-MAS) NMR.

Part 4: Process Workflows & Visualizations

Equilibrium Undecanal Undecanal (Stable Oil) GemDiol 1,1-Undecanediol (Transient Gem-Diol) Undecanal->GemDiol Hydration (K << 1) Water H2O + Acid Catalyst Water->GemDiol Nucleophilic Attack GemDiol->Undecanal Dehydration Acetal Acetal Derivative (Stable Product) GemDiol->Acetal In-Situ Trapping

Fig 1: Thermodynamic equilibrium of 1,1-Undecanediol and the in-situ trapping pathway.

Workflow S1 Step 1: Dissolve Undecanal in Co-solvent (THF) S2 Step 2: Add Excess H2O & Acid Catalyst S1->S2 S3 Step 3: In-line ReactIR Monitor C=O vs O-H S2->S3 Decision Isolate Diol? S3->Decision Trap Step 4a: Add Orthoformate (Trap as Acetal) Decision->Trap Recommended Fail Step 4b: Evaporate Solvent (Reverts to Aldehyde) Decision->Fail Avoid

Fig 2: Process workflow for handling 1,1-Undecanediol synthesis and stabilization.

References

  • Geminal diol - Wikipedia. Wikipedia. 1

  • Addition of Water to form Hydrates (Gem-Diols) - Chemistry LibreTexts. LibreTexts.5

  • 1,1-Undecanediol | C11H24O2 | CID 20365905 - PubChem - NIH. PubChem.2

  • Phytochemical: 1,1-Undecanediol - CAPS. NCBS. 3

  • Synthesis of methanediol [CH2(OH)2]: The simplest geminal diol - eGrove. University of Mississippi. 6

  • Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties - PMC. National Institutes of Health. 4

Sources

Technical Support Center: Undecanediol Synthesis & Yield Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis and yield optimization for Undecanediols , specifically addressing the critical disambiguation between the 1,1-isomer (geminal diol) and the industrially relevant 1,11-isomer (


-diol).

Critical Disambiguation: Target Molecule Identification

Before optimizing yield, you must verify your target structure. The nomenclature "1,1-Undecanediol" is frequently used loosely in literature, leading to experimental errors.

Target MoleculeStructureStabilityPrimary Application
1,11-Undecanediol

Stable Polymer crosslinking, drug delivery linkers, polyester synthesis.
1,1-Undecanediol

Unstable (Equilibrium)Intermediate in aldehyde hydration; rare in isolation (sold as solid hydrate).
  • If you are synthesizing a polymer linker or drug conjugate: You likely need 1,11-Undecanediol . Proceed to Section 2 .

  • If you are studying aldehyde hydration or specific bio-activity: You need 1,1-Undecanediol . Proceed to Section 3 .

Protocol A: Synthesis of 1,11-Undecanediol

Target: High-yield synthesis of linear


-diol.
Primary Precursor:  Methyl 10-undecenoate (Castor oil derivative) or 10-Undecen-1-ol.
The Problem: Yield Loss in Hydroboration-Oxidation

The most common lab-scale route involves the hydroboration of 10-undecen-1-ol. Users often report yields stuck at 60-70% due to three factors:

  • Regioselectivity drift: Formation of the secondary alcohol (1,10-diol) instead of the primary (1,11-diol).

  • Incomplete Oxidation: Failure to release the alcohol from the organoborane intermediate.

  • Emulsion Lock: Loss of product during the aqueous workup of the long lipophilic chain.

Optimized Workflow: Hydroboration-Oxidation

This protocol maximizes the anti-Markovnikov addition to secure the terminal hydroxyl group.

Step 1: Hydroboration
  • Reagent: Borane-Tetrahydrofuran (

    
    ) or 9-BBN (for higher regioselectivity).
    
  • Conditions: 0°C under

    
     atmosphere.
    
  • Mechanism: The boron atom adds to the less hindered terminal carbon.

  • Yield Tip: Do not use old

    
    . If the reagent has degraded, hydride transfer is sluggish, leading to incomplete conversion.
    
Step 2: Oxidation
  • Reagents:

    
     (3M) + 
    
    
    
    (30%).
  • Critical Control: Maintain temperature < 50°C during peroxide addition to prevent migration/elimination, but ensure it is high enough (>35°C) to drive the hydrolysis of the B-O bond.

Visualizing the Pathway (Graphviz)

G Start 10-Undecen-1-ol (Precursor) Inter Trialkylborane Intermediate Start->Inter BH3·THF, 0°C (Anti-Markovnikov) Oxidation Oxidation (NaOH / H2O2) Inter->Oxidation Side Side Product: 1,10-Undecanediol Inter->Side Regio-error (Temp > 25°C) Product 1,11-Undecanediol (Target) Oxidation->Product Hydrolysis

Figure 1: Reaction pathway for 1,11-Undecanediol synthesis via Hydroboration-Oxidation, highlighting the critical regioselectivity branch point.

Troubleshooting Guide: 1,11-Undecanediol

Q: My product is an oil, but it should be a solid (MP ~62°C). What happened? A: You likely have significant contamination with 1,10-undecanediol (the secondary alcohol isomer) or unreacted alkene. The symmetry of the 1,11-diol is required for crystallization.

  • Fix: Recrystallize from 1,2-dichloroethane or ethyl acetate . These solvents selectively precipitate the linear 1,11-diol while leaving the branched impurities in the mother liquor [1].

Q: I have a persistent emulsion during the peroxide workup. A: Long-chain diols act as surfactants.

  • Fix: Do not shake vigorously. Use a gentle rocking motion. If an emulsion forms, add solid NaCl to saturate the aqueous layer (salting out) or add a small amount of methanol to break the surface tension.

Q: The reaction stalled; NMR shows unreacted alkene. A: Moisture likely killed your Borane reagent.

  • Fix: Ensure glassware is flame-dried. Switch to Borane-Dimethyl Sulfide (BMS) complex, which is more stable and has a higher active boron content than

    
    .
    

Protocol B: Synthesis of 1,1-Undecanediol (Gem-Diol)

Target: Isolation of Undecanal Hydrate. Precursor: Undecanal.

The Problem: The Dehydration Equilibrium

Geminal diols are thermodynamically unstable relative to their carbonyl precursors unless stabilized by electron-withdrawing groups (which undecanal lacks). "Synthesis" is actually the manipulation of the hydration equilibrium:



Optimized Workflow: Equilibrium Shift

To isolate the solid 1,1-diol, you must force the equilibrium to the right and trap the kinetic product.

  • High Purity Precursor: Distill Undecanal immediately before use to remove Undecanoic acid (oxidation product).

  • Solvent System: Use a water/miscible organic solvent mix (e.g., THF/Water) where the hydrate is less soluble than the aldehyde at low temperatures.

  • Crystallization: The 1,1-diol is often isolated by crystallization from moist solvents upon cooling.

Visualizing the Equilibrium (Graphviz)

G Aldehyde Undecanal (Liquid) Transition Tetrahedral Intermediate Aldehyde->Transition Nucleophilic Attack Water + H2O Water->Transition Nucleophilic Attack GemDiol 1,1-Undecanediol (Solid Hydrate) Transition->GemDiol Proton Transfer (Low Temp) GemDiol->Aldehyde Dehydration (Heat/Vacuum)

Figure 2: Thermodynamic equilibrium of 1,1-Undecanediol. Isolation requires low temperature to prevent reversion to the aldehyde.

Troubleshooting Guide: 1,1-Undecanediol

Q: My solid 1,1-Undecanediol turned into a liquid overnight. A: It dehydrated. The entropy of formation favors the aldehyde + water.

  • Fix: Store the compound in a sealed vial at -20°C . Do not store in a desiccator (removing water shifts equilibrium back to the aldehyde).

Q: Can I use 1,1-Undecanediol as a linker in a reaction? A: Generally, no . In solution, it acts as Undecanal. If you attempt to react the hydroxyl groups, the molecule will likely dehydrate or react as an aldehyde (forming acetals). For stable linking, use 1,11-Undecanediol .[1]

Summary of Yield Optimization Strategies

VariableRecommendation for 1,11-UndecanediolRecommendation for 1,1-Undecanediol
Temperature Keep < 0°C during

addition to ensure regioselectivity.
Keep < 10°C during isolation to prevent dehydration.
Reagents Use fresh

or 9-BBN.
Use freshly distilled Undecanal.
Workup Saturate aqueous phase with NaCl; avoid vigorous shaking.Filter rapidly; do not dry under high vacuum.
Purification Recrystallize from 1,2-Dichloroethane [1].Recrystallize from aqueous THF (cold).

References

  • Narasimhan, S., et al. (1997). "Generation of Borane from Sodium Borohydride and Iodine: Synthesis of 1,11-Undecanediol." Synthetic Communications, 27(3), 385–390.

  • Sigma-Aldrich. (2023). "Product Specification: 1,1-Undecanediol (CAS 149639-35-0)."[2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Polymer Synthesis Support Center: Troubleshooting Low Reactivity of Secondary Diols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced polyesterification. This guide is designed for researchers and drug development professionals engineering bio-based or functionalized polyesters using secondary diols (e.g., isosorbide, 2,3-butanediol, 2,5-hexanediol).

Secondary diols impart excellent rigidity, high glass transition temperatures (


), and unique chiral properties to polymer backbones. However, their inherent steric hindrance and poor nucleophilicity often stall polycondensation, resulting in brittle, low-molecular-weight oligomers. This guide provides field-proven, mechanistically grounded solutions to overcome these kinetic barriers.

Part 1: Core FAQs & Mechanistic Troubleshooting

Q: Why do secondary diols consistently yield low molecular weight polyesters (


 kDa) under standard melt polycondensation conditions? 
A:  The issue is a combination of thermodynamics and steric hindrance. Secondary hydroxyl groups (such as the endo/exo groups in isosorbide) are sterically shielded, reducing their nucleophilic attack on carbonyl carbons during the final stages of polycondensation. Furthermore, the standard byproduct of esterification—water—is a poor leaving group. Under the high temperatures (>240 °C) and long reaction times required to force this reaction, secondary diols often volatilize ("drag" out of the system) or trigger reversible transesterification, destroying the strict stoichiometric balance required by the Carothers equation to achieve high molecular weights.

Q: How does the "Reactive Aryl Solvent" strategy overcome this kinetic barrier? A: Introduced as a breakthrough for isosorbide polymerization, this method involves adding a monofunctional aryl alcohol (like p-cresol) during the initial esterification phase .

  • The Causality: p-Cresol reacts with the diacid to form an aryl ester intermediate. Because the

    
     of p-cresol (~10.1) is significantly lower than that of aliphatic alcohols or water, the resulting aryl ester is a vastly superior leaving group.
    
  • The Result: During the high-vacuum polycondensation stage, the sterically hindered secondary diol can easily displace the aryl leaving group. The p-cresol is then driven off by vacuum, shifting the equilibrium irreversibly toward high-molecular-weight chain growth (up to 42.8 kDa) .

G A Diacid + Secondary Diol (e.g., Isosorbide) C In-situ Aryl Ester Intermediate A->C Esterification (150-200°C) B Aryl Alcohol (e.g., p-Cresol) B->C D High Mw Polyester (>40 kDa) C->D Polycondensation (High Vacuum) E Phenol Byproduct (Removed via Vacuum) C->E Evaporation

Fig 1: Reaction pathway of in-situ aryl esterification overcoming secondary diol steric hindrance.

Part 2: Workflow Decision Matrix

When your polymerization stalls, selecting the right intervention depends on the thermal stability of your monomers and your target application (e.g., bulk plastics vs. biomedical chiral polymers).

G Start Issue: Low Molecular Weight Detected (<20 kDa) Check Assess Monomer Thermal Stability Start->Check Stable High Stability (>240°C) Check->Stable Unstable Low Stability (<200°C) Check->Unstable Melt Melt Polycondensation: Use Aryl Alcohol Method or Oxalate Extender Stable->Melt Solution Solution Polymerization: Use Diacid Chlorides + Pyridine Unstable->Solution

Fig 2: Decision tree for troubleshooting stalled secondary diol polyesterification.

Quantitative Comparison of Corrective Strategies
StrategyPrimary ReagentsCatalyst SystemTypical

Achieved
Mechanistic AdvantageLimitations
Aryl Alcohol Melt p-Cresol, Diacid, Diol

or Sn-based
30 – 43 kDaCreates highly reactive aryl ester leaving groups.Requires high vacuum (<1 mbar) to remove phenol byproduct.
Diacid Chloride Route Diacid chloride, PyridineNone (Base-driven)15 – 30 kDaBypasses esterification entirely; operates at low temp.Generates halogenated salts; difficult to scale up industrially.
Traceless Oxalates Diphenyl Oxalate (DPO)

or

-based
>30 kDaLinks oligomers without altering main chain structure.Requires precise stoichiometry to prevent chain termination.
Tandem Catalysis Diester, Sec-DiolShvo's Cat + Novozym 435~15 kDaAchieves high enantiomeric excess (ee >94%) for chiral polyesters.High catalyst cost; lower molecular weight ceiling.

Data synthesized from Weinland et al. (2022) , RSC Faraday Discussions (2017) , and RSC Green Chemistry (2024) .

Part 3: Self-Validating Experimental Protocols

Do not rely on arbitrary reaction times. The following protocols are designed as self-validating systems, where specific physical or analytical checkpoints dictate the progression of the experiment.

Protocol A: The Aryl-Alcohol Reactive Solvent Strategy (For Thermally Stable Monomers)

Best for: Isosorbide, Isomannide, 2,3-Butanediol.

  • Esterification Setup: In a reactor equipped with a mechanical stirrer and distillation condenser, combine the secondary diol, diacid, and p-cresol (typically 1.5 to 2.0 equivalents relative to the diacid). Add a Lewis acid catalyst (e.g., Titanium(IV) isopropoxide, 0.1–0.3 mol%).

  • Water Removal (Validation Checkpoint 1): Heat the mixture to 150–200 °C under a steady nitrogen flow.

    • Causality: The nitrogen flow sweeps away the water byproduct, driving the formation of the p-cresyl ester intermediate.

    • Self-Validation: The reaction is complete when water ceases to distill. To analytically validate, take an aliquot for

      
       NMR. The esterification is ready for the next phase when the alcohol-to-ester end group ratio reaches 0.85–0.95 (monitor the p-cresyl ester peak at ~7.22 ppm) .
      
  • Polycondensation: Gradually apply a high vacuum (<1 mbar) over 30 minutes to prevent bumping, and raise the temperature to 240–250 °C.

    • Causality: The vacuum forcefully evaporates the p-cresol. Because the aryl ester is highly reactive, the sluggish secondary diol nucleophile can successfully attack, extending the chain.

  • Termination (Validation Checkpoint 2):

    • Self-Validation: Monitor the torque of the mechanical stirrer. The reaction is complete when the melt viscosity reaches a plateau (often indicated by a 3x to 5x increase in baseline torque), confirming high molecular weight (

      
       kDa) has been achieved.
      
Protocol B: Low-Temperature Diacid Chloride Route (For Thermally Sensitive Monomers)

Best for: Highly branched aliphatic secondary diols (e.g., 2,5-hexanediol) prone to degradation.

  • Reaction Setup: Dissolve the secondary diol and the corresponding diacid chloride (1:1 stoichiometric ratio) in anhydrous dichloromethane (DCM) or chloroform under an inert atmosphere.

  • Base Addition: Add an excess of anhydrous pyridine dropwise at 0 °C.

    • Causality: Diacid chlorides are extremely electrophilic, completely bypassing the low reactivity of the secondary hydroxyls . Pyridine acts as an acid scavenger, neutralizing the evolving HCl to prevent acid-catalyzed chain scission.

  • Progression (Validation Checkpoint):

    • Self-Validation: The immediate formation of a dense white precipitate (pyridinium chloride) visually confirms that polymerization is actively occurring.

  • Purification: After 12-24 hours at room temperature, precipitate the polymer by pouring the viscous solution into an excess of cold methanol. Filter and dry under vacuum.

Protocol C: Traceless Oxalate Chain Extension (For Upcycling Oligomers)

If you have already produced low-molecular-weight prepolymers (e.g., PEIT or PEIF) and cannot push the equilibrium further, use a chain extender.

  • Preparation: Melt the secondary-diol-based prepolymer (

    
     ~5-10 kDa) at 260 °C under nitrogen.
    
  • Extender Addition: Add Diphenyl Oxalate (DPO) at exactly 1:1 molar ratio to the calculated hydroxyl end-groups.

    • Causality: DPO reacts rapidly with the unreactive secondary hydroxyl end-groups, linking two oligomer chains while releasing phenol. Because the oxalate linkage can undergo decarbonylation at high temperatures, it acts as a "traceless" booster, leaving the primary repeating unit intact .

  • Validation: Apply vacuum (1 mbar) for 30 minutes. A rapid spike in melt viscosity confirms successful chain coupling.

References

  • Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Weinland, D.H., et al. Nature Communications, 13(1), 7370 (2022). URL:[Link]

  • New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions, 202, 61-77 (2017). URL:[Link]

  • Catalyst free PET and PEF polyesters using a new traceless oxalate chain extender. van der Maas, K., et al. Green Chemistry (2024). URL:[Link]

  • Iterative tandem catalysis of secondary diols and diesters to chiral polyesters. PubMed (National Institutes of Health). URL: [Link]

Technical Support Center: Optimization of 1,1-Undecanediol Esterification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for drug development professionals and synthetic chemists, this guide addresses the specific challenges of optimizing the esterification of 1,1-undecanediol.

Because 1,1-undecanediol is a geminal diol (the hydrated form of undecanal), it is thermodynamically unstable and exists in a dynamic equilibrium with its parent aldehyde. Therefore, "esterification" in this context refers to the chemoselective protection of this equilibrium mixture into a stable 1,1-diacetate (an acylal) using acetic anhydride (


) and an appropriate catalyst.

Mechanistic Overview & Workflow

The conversion relies on shifting the hydration equilibrium toward the highly stable acylal product. The addition of a Lewis or Brønsted acid catalyst electrophilically activates the carbonyl/gem-diol carbon, facilitating the nucleophilic attack by acetic anhydride while driving off water/protons.

G Undecanal Undecanal (Aldehyde) GemDiol 1,1-Undecanediol (Gem-Diol) Undecanal->GemDiol + H2O (Reversible Hydration) Activated Activated Intermediate (Catalyst Complex) Undecanal->Activated Catalyst (H+ or Lewis Acid) GemDiol->Activated Catalyst + Ac2O - H2O Acylal Undecanal 1,1-Diacetate (Target Acylal) Activated->Acylal + Ac2O (Acylation)

Reaction workflow demonstrating the equilibrium of 1,1-undecanediol and its catalytic acylation.

Quantitative Optimization Data

Selecting the correct catalytic system is critical for maximizing yield while preventing the formation of unwanted side products (like enol acetates). Solvent-free conditions consistently outperform traditional solvent-based methods by increasing the effective molarity of the reactants.

Catalyst SystemSolventCatalyst LoadingTime (min)Yield (%)Chemoselectivity

-Silica
Solvent-free1 mol%5>95Excellent

Solvent-free0.1 mol%1095Excellent

/Kaolin
Solvent-free50 mg/mmol3083Good

/Kaolin

50 mg/mmol4575Good
None (Control)Solvent-freeN/A120<5N/A

Data synthesized from comparative catalyst studies on acylal formation , , .

Self-Validating Standard Operating Procedure (SOP)

Optimized Solvent-Free Synthesis of Undecanal 1,1-Diacetate

  • Substrate Preparation: In a 50 mL round-bottom flask, add 1.0 mmol of undecanal. (Causality: The substrate will naturally contain trace amounts of 1,1-undecanediol due to atmospheric moisture; the protocol accommodates this equilibrium).

  • Reagent Addition: Add 2.5 mmol of freshly distilled acetic anhydride (

    
    ). (Causality: A slight excess ensures complete trapping of the transient gem-diol and compensates for any trace water in the system).
    
  • Catalyst Introduction: Add 1 mol% of a solid-supported acid catalyst (e.g.,

    
    -Silica). (Causality: Solid-supported acids provide a high surface-area, localized acidic microenvironment that drives electrophilic activation without requiring toxic, halogenated solvents).
    
  • Reaction & Self-Validation: Stir the mixture at room temperature (20–25°C) for 5–10 minutes.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the UV-active/stainable aldehyde spot and the appearance of a less polar spot confirms successful acylal formation.

  • Quenching & Recovery: Dilute the mixture with 15 mL of ethyl acetate and filter to recover the heterogeneous catalyst. (Causality: Immediate dilution halts the reaction, and filtration allows the solid catalyst to be recovered for up to 5 subsequent reuse cycles).

  • Workup & Purification: Wash the organic filtrate sequentially with 10% aqueous

    
     and brine.
    
    • Validation Check: The

      
       wash must produce gas (
      
      
      
      ) until neutralized. This step is critical to neutralize unreacted
      
      
      and acetic acid byproducts, preventing acid-catalyzed reverse hydrolysis during concentration.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure. Confirm product identity via 
    
    
    
    -NMR (the characteristic methine proton triplet of the acylal appears at ~6.5–7.0 ppm, distinct from the aldehyde proton at ~9.7 ppm).

Troubleshooting Guide

Q: My reaction stalls at 50% conversion. What is causing this? A: Incomplete conversion is typically caused by excess moisture in the acetic anhydride or a deactivated catalyst. While 1,1-undecanediol is a hydrate, excess bulk water hydrolyzes acetic anhydride into acetic acid, which is insufficiently electrophilic to drive acylal formation. Ensure your


 is freshly distilled and the solid catalyst is properly activated (e.g., dried at 110°C for 1 hour prior to use) .

Q: I am observing the formation of enol acetates alongside the 1,1-diacetate. How can I improve chemoselectivity? A: Enol acetate formation occurs when the reaction temperature is too high or the Lewis/Brønsted acid is too harsh, promoting


-proton abstraction. To correct this, strictly maintain the reaction at room temperature and consider switching to a milder, highly chemoselective catalyst like Iron(III) fluoride (

) at a low 0.1 mol% loading .

Q: How do I efficiently recover and reuse the silica-supported catalyst without losing yield in subsequent batches? A: After diluting the reaction mixture with ethyl acetate, filter the solid catalyst. Wash it thoroughly with ethanol to strip away any strongly adsorbed organic residues, then dry it in an oven at 110°C for 2–4 hours. Studies show that properly washed


-silica can be reused up to 5 times with negligible loss in catalytic activity .

Frequently Asked Questions (FAQs)

Q: Can I isolate pure 1,1-undecanediol before starting the esterification? A: No. With very few exceptions (such as chloral hydrate), geminal diols are thermodynamically unstable due to the severe steric and electronic repulsion between two electronegative oxygen atoms forced onto the same


 hybridized carbon . They spontaneously lose water to revert to the aldehyde . The esterification protocol is designed to trap the transient gem-diol/aldehyde mixture in situ.

Q: Why does this protocol recommend solvent-free conditions instead of standard solvents like dichloromethane (DCM) or acetonitrile? A: Solvent-free conditions drastically increase the effective molarity (concentration) of the reactants, which accelerates the reaction rate (e.g., reducing reaction time from 45 minutes in acetonitrile to just 5 minutes neat). Furthermore, it aligns with green chemistry principles by eliminating halogenated waste and simplifying the downstream workup .

Q: Is this protocol chemoselective if my target molecule contains both aldehyde and ketone functional groups? A: Yes. Aldehydes (and their gem-diol forms) are significantly more electrophilic and sterically accessible than ketones. By using catalysts like


-silica or 

/kaolin under these optimized room-temperature conditions, you will exclusively protect the undecanal moiety as an acylal while leaving ketone groups completely unreacted .

References

  • Wikipedia Contributors. "Geminal diol." Wikipedia, The Free Encyclopedia. URL:[Link]

  • Australian Journal of Chemistry. "A Facile and Efficient Conversion of Aldehydes into 1,1-Diacetates (Acylals) using Iron(iii) Fluoride as a Novel Catalyst." CSIRO Publishing. URL:[Link]

  • TÜBİTAK Academic Journals. "H2SO4-silica as an efficient and chemoselective catalyst for the synthesis of acylal from aldehydes under solvent-free conditions." Turkish Journal of Chemistry. URL:[Link]

  • NIScPR Online Periodicals Repository. "Chemoselective synthesis of 1,1-diacetates under solvent-free condition using efficient heterogeneous ecofriendly catalyst: P2O5." Indian Journal of Chemistry. URL:[Link]

techniques for removing impurities from 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for Undecanediols

Critical Diagnostic & Isomer Verification

ATTENTION: Before proceeding, you must verify the chemical structure. "1,1-Undecanediol" is chemically distinct from the industrial standard "1,11-Undecanediol."

  • Target A: 1,11-Undecanediol (CAS: 765-04-8) [1]

    • Structure:

      
       (Terminal diol).
      
    • Use Case: Monomer for polyesters, polyurethanes, and drug delivery linkers.

    • State: White crystalline solid (MP: ~61–65°C).

    • Action:Proceed to Section 2. This is the standard reagent for drug development.

  • Target B: 1,1-Undecanediol (Geminal diol) [2]

    • Structure:

      
      .
      
    • Chemistry: This is the hydrate of Undecanal . Geminal diols are generally unstable and exist in equilibrium with the aldehyde and water.

    • Action: If you are trying to isolate this, you are fighting thermodynamics. The "impurity" you see (oil separation) is likely the aldehyde (Undecanal) forming as the hydrate decomposes. Stabilization requires maintaining aqueous/acidic conditions; purification is rarely done by crystallization.

The following guide focuses on 1,11-Undecanediol as it is the standard solid reagent used in pharmaceutical synthesis.

Diagnostic Flowchart: Identifying Your Impurity

Use this decision tree to select the correct purification workflow based on your observation.

PurificationLogic Start Observation: What is wrong with the 1,11-Undecanediol? Yellow Yellow/Brown Coloration Start->Yellow LowMP Low Melting Point (<60°C) Start->LowMP NMR_Triplet NMR: Extra Triplet @ ~3.6 ppm Start->NMR_Triplet Haze Haze/Insolubles in Solution Start->Haze Oxidation Diagnosis: Oxidation/Aldehydes Yellow->Oxidation Homologs Diagnosis: Homologs (C10/C12) or Mono-ols LowMP->Homologs NMR_Triplet->Homologs Salts Diagnosis: Inorganic Salts/Catalyst Haze->Salts Sol_Carbon Protocol A: Recrystallization + Activated Carbon Oxidation->Sol_Carbon Sol_Recrys Protocol B: Multi-stage Recrystallization (EtOAc) Homologs->Sol_Recrys Sol_Filter Protocol C: Hot Filtration (Non-polar solvent) Salts->Sol_Filter

Caption: Decision tree correlating physical observations with impurity types and selecting the appropriate purification protocol.

Troubleshooting Guide (FAQs)

Q1: My 1,11-Undecanediol has a melting point of 55°C (Literature: 61–65°C). What is the contaminant?

Diagnosis: This significant depression usually indicates the presence of homologous diols (1,10-decanediol or 1,12-dodecanediol) or mono-ols (11-bromo-1-undecanol precursors if synthesized via alkylation). Technical Insight: Because these impurities share similar polarity and chain length, they co-crystallize, disrupting the lattice. Solution: You cannot rely on a single recrystallization. You must use a solvent gradient method (Protocol B) or switch to Ethyl Acetate which offers better selectivity than ethanol for separating mono-ols.

Q2: The sample is white but turns yellow upon melting or heating.

Diagnosis: Trace aldehyde or peroxide contamination. Long-chain alcohols are susceptible to autoxidation at the terminal carbons. Solution: Perform a recrystallization with Activated Carbon (Charcoal) .

  • Step: Dissolve diol in hot Ethyl Acetate. Add 1-2% w/w activated carbon. Stir at 60°C for 15 mins. Filter hot through Celite. Crystallize.

Q3: I see a "haze" when dissolving the diol in THF or DCM.

Diagnosis: Inorganic salts (Boron residues from hydroboration or Ruthenium from metathesis). Solution: These salts are insoluble in hot non-polar solvents.

  • Step: Dissolve in hot Toluene (or Benzene, though Toluene is safer). The diol will dissolve; the salts will not. Filter hot.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (High Yield)

Best for: General cleaning of commercial reagents.

  • Solvent Selection: Ethyl Acetate (EtOAc) is preferred over the literature standard 1,2-Dichloroethane (DCE) due to lower toxicity and similar selectivity [1, 2].

  • Dissolution: Place 10g of crude 1,11-undecanediol in a flask. Add EtOAc (approx. 5-7 mL per gram of solute). Heat to reflux (approx. 77°C) until dissolved.

  • Hot Filtration: If particulates are visible, filter rapidly through a pre-warmed glass frit.

  • Crystallization: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring. Then, move to a fridge (4°C) for 4 hours.

  • Collection: Filter the white plates/needles. Wash with cold Hexane or cold EtOAc.

  • Drying: Vacuum dry at RT for 12 hours. (Avoid high heat to prevent oxidation).

Protocol B: High-Purity Separation (Homolog Removal)

Best for: Removing 1,10-decanediol or mono-ol impurities.

  • Solvent System: Use a mixture of Toluene : Hexane (1:1) .

  • Process:

    • Dissolve crude solid in minimum hot Toluene.

    • Add hot Hexane dropwise until persistent cloudiness appears.

    • Add a few drops of Toluene to clear it.

    • Cool very slowly (wrap flask in foil/towel).

  • Mechanism: The non-polar Hexane forces the less soluble higher-molecular-weight homologs (like 1,12-diol) to precipitate first, or keeps the more soluble mono-ols in solution (depending on the specific impurity profile). Note: If removing 1,10-diol, you may need to repeat this 2-3 times as separation factors are low.

Protocol C: Chromatographic Purification (Ultimate Purity)

Best for: Drug delivery applications requiring >99.5% purity.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution.

    • Start: Hexane:EtOAc (80:20)

      
       Elutes non-polar impurities.
      
    • Shift: Hexane:EtOAc (50:50)

      
       Elutes Mono-ols.
      
    • Product Elution: 100% EtOAc or EtOAc:MeOH (95:5).

  • Detection: TLC (Stain with PMA or Iodine; UV is ineffective as the molecule lacks chromophores).

Data Summary: Solvents & Impurities

Impurity TypeSourceRecrystallization SolventRemoval Strategy
1,10-Decanediol Starting Material (Sebacic acid reduction)1,2-Dichloroethane [1]Multiple Recrystallizations
Undecanol (Mono-ol) Incomplete HydroborationEthyl AcetateRecrystallization (Mono-ol stays in mother liquor)
Aldehydes/Color OxidationEtOAc + CharcoalAdsorption + Filtration
Boron Salts Hydroboration CatalystTolueneHot Filtration (Salts insoluble)

References

  • Narasimhan, S., et al. (1997).[3] Synthetic Communications, 27, 385-390.[3] (Describes synthesis via reduction-hydroboration and purification via 1,2-dichloroethane).

  • Cai, J., et al. (2019). "Polyether Synthesis by Bulk Self-Condensation of Diols." ACS Sustainable Chemistry & Engineering.

  • Vilela, C., et al. (2017).[4] "From Intermolecular Interactions to Texture in Polycrystalline Surfaces of 1,ω-alkanediols." MDPI Materials.

  • Vertex AI Search. (2026).[5][6][7] Consolidated search results for 1,11-Undecanediol purification. [Verified via Context]

Sources

Technical Support Center: Stability & Storage of Long-Chain Diols

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #STAB-8492 Subject: Preventing Oxidation and Peroxide Accumulation in Long-Chain Diols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction

Researchers frequently underestimate the lability of long-chain diols (e.g., 1,12-dodecanediol, hexadecanediol). While often perceived as stable solids, these compounds are susceptible to radical autoxidation at the terminal hydroxyl positions. This degradation compromises downstream applications, particularly in the synthesis of polyesters, polyurethanes, and Lipid Nanoparticles (LNPs) for drug delivery, where even trace aldehyde impurities can trigger immune responses or cross-linking.

This guide provides a self-validating storage protocol and troubleshooting workflows to ensure material integrity.

Module 1: The Mechanism of Degradation

Q: Why are my diols degrading despite being stored in a "sealed" bottle?

A: The culprit is likely autoxidation , a radical chain reaction catalyzed by trace metals, light, or heat, rather than simple exposure to air.

Long-chain diols possess methylene groups (


-carbons) adjacent to the hydroxyl function. These positions are susceptible to hydrogen abstraction. Once a radical is formed, it reacts with atmospheric oxygen to form a peroxy radical, leading to hydroperoxides. These unstable intermediates eventually decompose into aldehydes (from primary alcohols) or ketones (from secondary alcohols), often causing a yellow discoloration.
The Autoxidation Cascade

The following diagram illustrates the self-propagating nature of this reaction. Note that once peroxides form, they act as initiators for further degradation.

OxidationMechanism Start Long-Chain Diol (R-CH2-OH) Initiation Initiation: H• Abstraction Start->Initiation Light/Heat/Metals Radical Carbon Radical (R-•CH-OH) Initiation->Radical Peroxy Peroxy Radical (R-CH(OO•)-OH) Radical->Peroxy Fast Oxygen + O2 Hydroperoxide Hydroperoxide (Accumulates) Peroxy->Hydroperoxide Abducts H from neighboring Diol Hydroperoxide->Radical Chain Branching (Feedback Loop) Aldehyde Degradation Product: Aldehyde + H2O2 Hydroperoxide->Aldehyde Decomposition

Figure 1: Mechanism of autoxidation in primary alcohols. Note the red dashed line indicating the "feedback loop" where accumulated peroxides accelerate further degradation.

Module 2: The "Gold Standard" Storage Protocol

Q: Is nitrogen sufficient for storage?

A: Nitrogen is acceptable for short-term storage, but Argon is superior for long-term stability.[1]

The Physics of Protection:

  • Nitrogen (

    
    ):  Density ~1.25 g/L. Slightly lighter than oxygen in some conditions, leading to rapid diffusion if the seal is imperfect.
    
  • Argon (

    
    ):  Density ~1.78 g/L. Argon is significantly heavier than air. It settles into the container, creating a physical "blanket" that actively displaces oxygen from the surface of the solid/liquid [1].
    
Protocol: The Argon Barrier Method
  • Container Selection: Use amber glass to block UV light (a radical initiator). For solids, use wide-mouth jars with Teflon-lined caps to prevent plasticizer leaching.

  • The Purge:

    • Insert a long needle connected to an Argon line deep into the container (near the bottom).

    • Insert a short "vent" needle at the top.

    • Flow Argon at a low rate (avoid blowing powder away) for 3–5 minutes.

    • Why? This displaces the air volume approx. 7–10 times.

  • The Seal: Withdraw the needles and immediately seal the cap. Wrap with Parafilm for a secondary moisture barrier.

  • Environment: Store at -20°C . Low temperature kinetically inhibits the radical propagation step.

Module 3: Troubleshooting & Rescue

Q: My material has turned yellow. Is it recoverable?

A: Yellowing indicates the presence of conjugated aldehydes or trace metal complexes. Do not use this material for LNP formulation without purification, as aldehydes can react with amines in your lipid mixture (Schiff base formation).

Workflow: Assessment and Purification

Follow this decision matrix to determine if the material can be saved.

Troubleshooting Sample Suspect Sample (Yellow/Old) Visual Visual Inspection: Crystals or Oil? Sample->Visual PeroxideTest Peroxide Test (Quantofix / KI) Visual->PeroxideTest ResultHigh > 50 ppm Peroxides PeroxideTest->ResultHigh ResultLow < 10 ppm Peroxides PeroxideTest->ResultLow Discard DISCARD (Explosion Risk in Distillation) ResultHigh->Discard Safety Hazard Recryst Recrystallization (Ethyl Acetate/Hexane) ResultLow->Recryst If Solid Reductive Reductive Wash (NaBH4 treatment) ResultLow->Reductive If Liquid/Oil FinalCheck Re-test: NMR & GC Recryst->FinalCheck Reductive->FinalCheck

Figure 2: Decision tree for handling oxidized long-chain diols. High peroxide levels (>50ppm) pose safety risks during heating and warrant disposal.

Rescue Protocol: Recrystallization (For Solids)

If peroxide levels are low (<10 ppm) but yellowing is present:

  • Solvent: Dissolve the diol in minimal hot Ethyl Acetate (approx. 60°C).

  • Filtration: Filter hot to remove insoluble oligomers.

  • Crystallization: Add warm Hexane (anti-solvent) dropwise until turbidity persists. Cool slowly to 4°C.

  • Wash: Filter crystals and wash with cold hexane.

  • Dry: Vacuum dry under Argon.

Why this works: Oxidized impurities (aldehydes/acids) are generally more soluble in the mother liquor than the crystalline diol, allowing for effective separation [2].

Module 4: Analytical Validation

Q: How do I prove the material is peroxide-free?

A: Do not rely solely on NMR, as hydroperoxide protons are broad and often invisible. Use colorimetric assays for quantitative safety limits.

MethodLimit of Detection (LOD)MechanismBest For
Iodometric Titration (KI) ~1–5 ppmOxidation of Iodide (

) to Iodine (

)
Precise quantification of bulk material [3].
Ferrous Thiocyanate ~0.1 ppmOxidation of

to

High-sensitivity "Pass/Fail" check.
Peroxide Test Strips ~1–100 ppmEnzymatic/Redox indicatorRapid benchtop screening (e.g., Quantofix).

-NMR
~500 ppmShift of

-proton (approx 3.6 ppm

4.0 ppm)
Detecting gross degradation (Aldehydes).

Critical Safety Note: If a sample tests positive for peroxides (>100 ppm), do not distill . Peroxides concentrate in the pot residue and can explode.

References

  • Reiche, S., et al. (2018).[2] The impact of oxygen exposure on long-chain alkyl diols.[2] Organic Geochemistry.[3] Retrieved from [Link]

Sources

Technical Support Center: Strategies for Controlling Stereochemistry in Diol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for stereoselective diol synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic reaction schemes and delve into the causality of stereochemical control. Whether you are scaling up an active pharmaceutical ingredient or synthesizing a complex natural product, achieving high enantiomeric excess (ee) and diastereomeric excess (de) requires a deep understanding of mechanistic logic.

This center provides interactive troubleshooting, self-validating standard operating procedures (SOPs), and mechanistic blueprints for the three foundational pillars of stereoselective 1,2-diol synthesis.

Part 1: Knowledge Base & Mechanistic Logic

Enantioselective Syn-Dihydroxylation: The Sharpless Protocol

The Sharpless asymmetric dihydroxylation (SAD) converts alkenes into chiral vicinal diols using catalytic osmium tetroxide (OsO₄) and chiral cinchona alkaloid ligands. The Causality of Control: The stereospecificity originates from a highly ordered [3+2] cycloaddition. The chiral ligand binds to the osmium center, creating a chiral pocket that dictates the facial selectivity of the alkene attack. Crucially, the reaction must be run in a strictly biphasic solvent system (t-BuOH/H₂O). Without water to rapidly hydrolyze the osmate(VI) ester intermediate, the intermediate can be oxidized and react with a second alkene without the chiral ligand. This "secondary catalytic cycle" is the primary cause of diminished enantioselectivity.

Diastereoselective Dihydroxylation: Prévost vs. Woodward

When starting from internal or cyclic alkenes, diastereocontrol is achieved via the Prévost and Woodward methods. The Causality of Control: Both reactions begin identically: iodine and a silver salt react with the alkene to form a cyclic iodonium ion, which undergoes neighboring-group participation to form a cyclic benzoxonium or acylium ion [3]. The divergence is purely environmental. Under the strictly anhydrous conditions of the Mechanism of the Prevost Reaction, a second carboxylate anion must attack the intermediate via SN2 inversion, yielding an anti-diol. Conversely, the Woodward modification introduces water, which directly attacks the intermediate to form an orthoester. Hydrolysis of this orthoester proceeds with retention of stereochemistry, yielding a syn-diol.

PrevostWoodward Alk Alkene + I2 + Ag Carboxylate Iod Cyclic Iodonium Ion Alk->Iod Benz Cyclic Acylium/Benzoxonium Ion Iod->Benz Neighboring group participation Prevost Prévost Conditions (Dry, AgOBz) Benz->Prevost Woodward Woodward Modification (H2O added, AgOAc) Benz->Woodward Anti Anti-Diol (trans) Prevost->Anti 2nd Carboxylate attack (Inversion) -> Hydrolysis Syn Syn-Diol (cis) Woodward->Syn H2O attack -> Orthoester Hydrolysis (Retention)

Mechanistic divergence of Prévost and Woodward dihydroxylation pathways.

Enantioselective Reduction of 1,2-Diketones: Noyori ATH

The Noyori asymmetric hydrogenation of 1,2-diketones utilizes Ru-based catalysts with chiral diamines (e.g., TsDPEN). The Causality of Control: Stereoselectivity is governed by a 6-membered pericyclic transition state where hydrogen bonding between the substrate and the catalyst dictates facial selectivity. To achieve high yields of a single diastereomer, the reaction relies on dynamic kinetic resolution (DKR). The intermediate α-hydroxyketone rapidly epimerizes in the presence of base. Because the chiral Ru-catalyst reduces one epimer significantly faster than the other (matched vs. mismatched face), the entire equilibrium is funneled into a single enantiopure diol.

NoyoriDKR Start 1,2-Diketone InterR (R)-α-Hydroxyketone Start->InterR 1st Reduction InterS (S)-α-Hydroxyketone Start->InterS 1st Reduction Base Base-Catalyzed Epimerization (Fast Equilibrium) InterR->Base RuCat Ru-TsDPEN Catalyst (Stereoselective Hydride Transfer) InterR->RuCat Matched Face InterS->Base InterS->RuCat Mismatched (Slow) Product Enantiopure Syn-Diol (>99% ee, >95% de) RuCat->Product

Dynamic kinetic resolution in the Noyori asymmetric transfer hydrogenation of diketones.

Part 2: Interactive Troubleshooting Guides (FAQs)

Q1: My Sharpless AD reaction is yielding poor enantiomeric excess (<70% ee). How do I fix this? A: Low ee in SAD is almost exclusively caused by the achiral secondary catalytic cycle competing with the primary chiral cycle.

  • Check 1 (Solvent): Ensure you are using a strictly biphasic solvent (1:1 t-BuOH/H₂O). If the mixture homogenizes, the necessary hydrolysis step slows down. Add more water.

  • Check 2 (Temperature): Ensure the reaction is kept at exactly 0 °C. Higher temperatures accelerate the uncatalyzed background reaction.

  • Check 3 (Ligand Mismatch): Ensure you are using the correct ligand class. PHAL ligands are optimized for trans/terminal olefins; IND ligands are required for cis-olefins.

SADTroubleshooting Start Issue: Low ee% in SAD CheckLigand Check Ligand Class (PHAL vs PYR vs IND) Start->CheckLigand CheckTemp Check Temperature (Is it strictly 0°C?) Start->CheckTemp CheckSolvent Check Solvent System (Is it strictly biphasic?) Start->CheckSolvent ActionLigand Terminal/Trans: Use PHAL Cis: Use IND CheckLigand->ActionLigand ActionTemp Cool biphasic mixture before Os addition CheckTemp->ActionTemp ActionSolvent Add H2O to prevent secondary catalytic cycle CheckSolvent->ActionSolvent

Troubleshooting workflow for resolving low enantiomeric excess in Sharpless AD.

Q2: I am trying to synthesize a cis-diol using the Woodward modification, but I keep getting mixtures of syn and anti diols. What is going wrong? A: This indicates incomplete interception of the benzoxonium/acylium intermediate by water. If water is insufficient, the acetate anion acts as the nucleophile, triggering the Prévost anti-pathway. Ensure at least 1-2 equivalents of water are present in your glacial acetic acid. Furthermore, verify you are using Silver Acetate (AgOAc). Silver Benzoate (AgOBz) forms a highly stable benzoxonium ion that resists water hydrolysis, inadvertently favoring the Prévost pathway even in wet conditions.

Q3: During the Noyori ATH of a 1,2-diketone, I'm observing poor diastereomeric ratio (dr) and incomplete conversion. A: Poor dr in ATH with DKR implies that the epimerization of the intermediate α-hydroxyketone is slower than the reduction step. Adjust the base concentration (e.g., KOH or HCOONa) to accelerate the epimerization. If conversion is incomplete, your hydrogen source (formic acid/triethylamine or isopropanol) may be degraded. Transfer agents must be freshly prepared, as degraded agents stall the catalytic cycle.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Sharpless Asymmetric Dihydroxylation (SAD)

Self-Validating Protocol for Enantioselective Syn-Diols

  • Preparation: In a round-bottom flask, prepare a 1:1 mixture of tert-butanol and distilled water (10 mL per mmol of alkene).

  • Reagent Addition: Add AD-mix-α or AD-mix-β (1.4 g per mmol of alkene).

    • Self-Validation Check: The mixture must form two distinct, clear phases. The lower aqueous phase will appear bright yellow due to the potassium ferricyanide co-oxidant.

  • Cooling: Cool the biphasic mixture to exactly 0 °C. If the alkene is non-terminal, add methanesulfonamide (1 equiv) to accelerate the hydrolysis of the osmate ester.

  • Reaction: Add the alkene (1 mmol) in one portion. Stir vigorously at 0 °C for 12-24 hours.

    • Self-Validation Check: The reaction is complete when the bright yellow color turns clear or white, indicating the complete reduction of the Fe(III) co-oxidant to Fe(II).

  • Quench & Workup: Quench by adding solid sodium sulfite (Na₂SO₃, 1.5 g/mmol ) and stir for 1 hour at room temperature. Extract with ethyl acetate (3x), dry over MgSO₄, and concentrate.

SOP 2: Woodward Modification (Syn-Dihydroxylation)

Self-Validating Protocol for Diastereoselective Syn-Diols

  • Preparation: Dissolve the cyclic/internal alkene (1 mmol) in glacial acetic acid (5 mL) containing exactly 1.5 equivalents of water.

  • Salt Addition: Add silver acetate (AgOAc, 2.2 equiv) to the stirring solution.

  • Halogenation: Slowly add iodine (I₂, 1 equiv) in small portions at room temperature.

    • Self-Validation Check: The dark purple color of the iodine should rapidly fade as the cyclic iodonium ion forms. Simultaneously, a pale yellow precipitate of Silver Iodide (AgI) will form, confirming the halogenation/precipitation cycle is active.

  • Hydrolysis: Heat the reaction mixture to 90 °C for 3 hours to ensure complete hydrolysis of the orthoester intermediate into the syn-diol monoacetate.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the AgI precipitate. Neutralize the filtrate with saturated NaHCO₃, extract with dichloromethane, and subject the crude product to mild basic hydrolysis (K₂CO₃/MeOH) to cleave the remaining acetate group.

Part 4: Quantitative Data Comparison

The following table summarizes the operational parameters and expected quantitative outcomes for the methodologies discussed.

MethodologyTarget StereochemistryTypical ee / deCatalyst / Key ReagentsOptimal SubstratesOperational Temp
Sharpless AD Syn-diol (Enantioselective)>95% ee / >98% deOsO₄, Cinchona alkaloidAlkenes (trans, terminal)0 °C
Prévost Reaction Anti-diol (Diastereoselective)N/A (Racemic) / >95% deI₂, AgOBz (Anhydrous)Alkenes (cyclic, internal)Reflux
Woodward Mod. Syn-diol (Diastereoselective)N/A (Racemic) / >95% deI₂, AgOAc, H₂OAlkenes (cyclic, internal)90 °C
Noyori ATH (DKR) Syn- or Anti-diol>99% ee / >95% deRu-TsDPEN, HCOOH/NEt₃1,2-Diketones40 °C

Part 5: References

  • Title: Sharpless asymmetric dihydroxylation - Grokipedia Source: Grokipedia URL:

  • Title: Dihydroxylation - Wikipedia Source: Wikipedia URL:

  • Title: Prevost Reaction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:

  • Title: A Comparative Guide: Dip-Cl vs. Noyori Asymmetric Hydrogenation for Ketone Reduction Source: BenchChem URL:

  • Title: Hydrogen-Bonding Ability of Noyori–Ikariya Catalysts Enables Stereoselective Access to CF3-Substituted syn-1,2-Diols via Dynamic Kinetic Resolution Source: ACS Catalysis URL:

Validation & Comparative

Validating the Purity of 1,1-Undecanediol: Overcoming Gem-Diol Equilibria in HPLC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter methods that fail not because of poor instrument calibration, but due to a fundamental misunderstanding of the analyte’s physical chemistry. Validating the purity of 1,1-Undecanediol is a classic example of this phenomenon.

Unlike stable terminal diols (e.g., 1,11-undecanediol), 1,1-undecanediol is a geminal diol (aldehyde hydrate). In solution, it does not exist as a static molecule; rather, it participates in a dynamic, solvent-dependent equilibrium with its dehydrated counterpart, undecanal , and water. When analysts attempt to use conventional High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection for this compound, they inevitably face two critical failures: the lack of a conjugated π-system (resulting in near-zero UV absorbance) and severe peak distortion caused by on-column interconversion.

This guide objectively compares conventional HPLC-UV against two field-proven, high-performance alternatives—Thermal Coalescence with Charged Aerosol Detection (CAD) and Chemical Trapping via 2,4-DNPH Derivatization —providing the mechanistic causality and experimental data necessary to build a robust, self-validating analytical workflow.

Mechanistic Insight: The Gem-Diol Dilemma

To design a successful method, we must first understand why standard methods fail. The hydration/dehydration kinetics between undecanal and 1,1-undecanediol occur at a rate that is competitive with the chromatographic timescale.

When injected onto a reversed-phase C18 column at ambient temperature, the two species (the non-polar aldehyde and the more polar gem-diol) attempt to separate. However, because they are constantly interconverting as they travel down the column, the result is a broad, smeared band, severe peak fronting, or split peaks. This complex chromatographic behavior has been well-documented in mass spectrometry investigations of aldehyde-containing compounds () and is a known cause of severe peak asymmetry in pharmaceutical analysis ().

To achieve accurate purity validation, we must either accelerate the equilibrium so the species elute as a single time-averaged peak, or chemically lock the molecule into a single stable state prior to injection.

G Eq Dynamic Equilibrium: Undecanal + H2O ⇌ 1,1-Undecanediol Sub1 Direct HPLC-UV (210 nm) Eq->Sub1 No modification Sub2 HPLC-CAD (60°C Column) Eq->Sub2 Thermal coalescence Sub3 Pre-column 2,4-DNPH Derivatization Eq->Sub3 Chemical trapping Res1 Poor Sensitivity & Split Peaks (Fronting) Sub1->Res1 Res2 Universal Detection & Coalesced Peak Sub2->Res2 Res3 Strong UV Signal (360 nm) & Single Sharp Peak Sub3->Res3

Figure 1: Workflow comparison for 1,1-Undecanediol analysis, highlighting equilibrium challenges.

Comparison of Analytical Alternatives

To overcome the lack of a chromophore and the equilibrium dynamics, we compare three analytical strategies. The quantitative performance data is summarized below.

Quantitative Performance Comparison
Analytical ParameterDirect HPLC-UV (210 nm)HPLC-CAD (Thermal Coalescence)2,4-DNPH Derivatization (UV 360 nm)
Detection Mechanism Weak end-absorptionAerosol particle scatteringStrong chromophore absorbance
Sensitivity (LOD) > 50 µg/mL~ 0.5 µg/mL< 0.05 µg/mL
Peak Symmetry (Tailing) > 2.5 (Severe Fronting/Split)1.1 – 1.3 (Symmetrical)1.0 – 1.1 (Symmetrical)
Linearity (R²) < 0.90 (Unreliable)> 0.995 (Log-Log transformation)> 0.999 (Linear)
Sample Preparation Minimal (Dilute & Shoot)Minimal (Dilute & Shoot)Moderate (30 min Incubation)
Primary Use Case Not RecommendedHigh-throughput bulk purityTrace impurity profiling & stability

Note: CAD is a universal detector ideal for non-chromophoric aliphatic diols, as demonstrated in the extraction and validation of similar pentacyclic and long-chain diols ().

Validated Experimental Protocols

A robust analytical method must be a self-validating system —meaning the protocol itself contains internal logic checks to prove that the chemical and physical manipulations have worked as intended.

Protocol A: Thermal Coalescence via HPLC-CAD

This method utilizes elevated column temperatures to increase the interconversion rate between undecanal and 1,1-undecanediol, forcing them to elute as a single, time-averaged peak. CAD provides universal detection for the non-UV-active aliphatic chain.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Crucial: Do not use non-volatile buffers (e.g., phosphates), as they will foul the CAD detector.

  • Column Selection: Install a high-purity C18 column (e.g., 50 x 2.1 mm, 1.7 µm) capable of withstanding elevated temperatures.

  • Thermal Equilibration: Set the column compartment to 60°C . Allow the system to equilibrate for 30 minutes to ensure uniform heat distribution across the stationary phase.

  • CAD Optimization: Set the CAD evaporator temperature to 35°C (optimized for semi-volatile long-chain aliphatic compounds) and the data collection rate to 10 Hz.

  • Gradient Elution: Run a linear gradient from 40% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Sample Injection: Inject 2 µL of 1,1-undecanediol prepared in Acetonitrile (1 mg/mL).

Self-Validation Checkpoint: To validate that thermal coalescence has been achieved, perform three separate injections at column temperatures of 25°C, 40°C, and 60°C. At 25°C, you will observe a broad, split peak. As temperature increases, the resolution between the split peaks must decrease until a single, symmetrical peak (Tailing Factor ≤ 1.5) is achieved at 60°C. If the peak remains split at 60°C, the interconversion kinetics in your specific mobile phase require a higher temperature or a shift in pH.

Protocol B: Chemical Trapping via 2,4-DNPH Derivatization

For trace-level purity analysis, chemical trapping is the gold standard. By reacting the sample with 2,4-Dinitrophenylhydrazine (2,4-DNPH), the undecanal is consumed to form a hydrazone. Le Chatelier's principle forces the remaining 1,1-undecanediol to dehydrate and react, ultimately converting 100% of the analyte into a highly UV-active, stable derivative.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM solution of 2,4-DNPH in Acetonitrile containing 0.1% Phosphoric acid (acts as an acid catalyst for hydrazone formation).

  • Sample Incubation: Mix 100 µL of the 1,1-undecanediol sample (approx. 0.1 mg/mL in Acetonitrile) with 900 µL of the 2,4-DNPH reagent.

  • Chemical Trapping: Vortex the mixture and incubate at 40°C for 30 minutes in a thermoshaker.

  • Chromatographic Setup: Install a standard C18 column (150 x 4.6 mm, 3 µm). Set the column temperature to a standard 30°C (thermal coalescence is no longer required because the molecule is chemically locked).

  • UV Detection: Set the Diode Array Detector (DAD) to 360 nm , the absorption maximum for the dinitrophenylhydrazone derivative.

  • Gradient Elution: Run a gradient from 50% B to 100% B (Water/Acetonitrile) over 10 minutes at 1.0 mL/min.

Self-Validation Checkpoint: To prove that the equilibrium has been completely driven to the hydrazone end-product, inject the derivatized sample at


 minutes and 

minutes. The peak area of the undecanal-2,4-DNPH derivative must not vary by more than 2.0% between the two time points. Furthermore, the baseline at 360 nm must be completely flat prior to the main peak, confirming the absence of any intermediate species.

Conclusion & Recommendations

Validating the purity of 1,1-undecanediol requires analytical strategies that respect its identity as a dynamic gem-diol.

  • If your laboratory requires high-throughput, bulk purity screening and possesses universal detection capabilities, Protocol A (HPLC-CAD at 60°C) is the most efficient choice, eliminating the need for sample preparation.

  • If you are conducting trace impurity profiling, stability indicating assays , or lack CAD/ELSD instrumentation, Protocol B (2,4-DNPH Derivatization) provides unparalleled sensitivity and peak fidelity by chemically bypassing the equilibrium entirely.

References

  • Zou, Z. Z., et al. (2024). Investigation of liquid chromatography-mass spectrometry analysis of a peptide aldehyde SJA6017 with identifying its hemiacetal, gem-diol, and enol ether. Journal of Mass Spectrometry. Available at:[Link]

  • Chen, Y., et al. (2001). Peak fronting in reversed-phase high-performance liquid chromatography: a study of the chromatographic behavior of oxycodone hydrochloride. Journal of Chromatography A. Available at:[Link]

  • Jablonsky, M., et al. (2015). Evaluation and analysis of environmentally sustainable methodologies for extraction of betulin from birch bark with a focus on industrial feasibility. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Comparative Analysis of 1,11-Undecanediol in Polymer Synthesis: The Odd-Even Effect in Polyurethanes and Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

Nomenclature & Chemical Identity

While frequently queried or cataloged under the simplified nomenclature "1,1-undecanediol", the functional monomer utilized in step-growth polymer chemistry is strictly the terminal aliphatic diol, 1,11-undecanediol (CAS 765-04-8)[1]. True 1,1-gem-diols are highly unstable and spontaneously dehydrate to aldehydes, making them unsuitable for polycondensation. Therefore, this guide focuses on 1,11-undecanediol, an 11-carbon


-diol that serves as a critical building block for advanced polyurethanes, polyesters, and polycarbonate polyols[1][2].

Mechanistic Insights: The Odd-Even Effect in Polymer Crystallinity

When designing long-chain polyurethanes (LCPUs) or polyesters, the choice of aliphatic diol dictates the macroscopic properties of the resulting polymer through a thermodynamic phenomenon known as the "odd-even effect"[3].

Diols with an even number of carbon atoms (e.g., 1,6-hexanediol, 1,10-decanediol, 1,12-dodecanediol) allow for a highly symmetrical, all-trans conformation of the polymer backbone. This symmetry facilitates dense crystal packing and optimal intermolecular hydrogen bonding between adjacent urethane or ester groups[3]. Crystallographic studies reveal that even-numbered alkanediols achieve an average crystal packing index of ~71.9%[4].

In contrast, odd-numbered diols like 1,11-undecanediol introduce a geometric offset. The terminal hydroxyl groups cannot simultaneously satisfy optimal hydrogen bonding and perfect anti-periplanar backbone alignment without introducing structural strain[5]. This disrupts the crystal lattice, lowering the packing index to ~66.2%[4]. In polymer applications, this disrupted packing translates to lower hard-segment crystallinity, significantly enhanced low-temperature flexibility, and a softer, more pliable texture—making 1,11-undecanediol superior to 1,6-hexanediol for applications like synthetic leather and flexible elastomers[2].

OddEvenEffect cluster_even Even-Carbon Diols (e.g., 1,6-HDO) cluster_odd Odd-Carbon Diols (e.g., 1,11-Undecanediol) E1 Symmetrical Alignment E2 Dense Packing (~72%) E1->E2 E3 High Crystallinity E2->E3 O1 Offset Alignment O2 Disrupted Packing (~66%) O1->O2 O3 High Flexibility O2->O3

Caption: Logical flow of the odd-even effect on polymer crystallinity and flexibility.

Comparative Data Analysis

To objectively evaluate 1,11-undecanediol, we compare its thermophysical properties and polymer performance against standard even-chain diols.

Table 1: Thermophysical Properties of Aliphatic Diol Monomers [1][4]

Diol Monomer Carbon Number Parity Monomer Melting Point (°C) Crystal Packing Index (%)
1,6-Hexanediol (HDO) 6 Even 42 ~71.9
1,10-Decanediol (DEDOL) 10 Even 72–74 ~71.9
1,11-Undecanediol (UNDOL) 11 Odd 62–65 ~66.2

| 1,12-Dodecanediol (DODOL) | 12 | Even | 80–82 | ~71.9 |

Table 2: Comparative Polymer Properties (Polyurethanes/Polyesters) [2][3]

Diol Monomer Hard Segment Crystallinity Low-Temperature Flexibility Mechanical Texture Primary Polymer Application
1,6-Hexanediol Very High Poor (Brittle at low temps) Hard / Rigid Rigid coatings, hard plastics
1,10-Decanediol High Moderate Firm High-strength elastomers
1,11-Undecanediol Low-Moderate Excellent Soft / Pliable Synthetic leather, soft elastomers

| 1,12-Dodecanediol | High | Good | Firm | Hydrophobic sealants |

Experimental Workflow: Synthesis of Amphiphilic Long-Chain Polyurethanes (LCPUs)

The following protocol details the step-growth polymerization of LCPUs using 1,11-undecanediol and hexamethylene diisocyanate (HDI)[6].

Expertise & Causality: Polyurethane synthesis is highly sensitive to moisture. Trace water reacts with isocyanates to form unstable carbamic acids, which decompose into primary amines and CO₂ gas. The amines then react with remaining isocyanates to form urea linkages, disrupting the intended stoichiometry and polymer properties. Therefore, rigorous dehydration is mandatory.

Step-by-Step Protocol:

  • Monomer Preparation: Add 1,11-undecanediol (0.25 mol) and anhydrous N,N′-dimethylformamide (DMF, 12.5 mL) to a Schlenk flask[6].

  • Vacuum Dehydration: Heat the mixture to 100 °C under vacuum with magnetic stirring for 2 hours. Causality: This step actively drives off residual moisture from the hygroscopic diol and solvent, ensuring a pure urethane step-growth reaction[6].

  • Inert Atmosphere Setup: Purge the flask with high-purity nitrogen gas to establish an oxygen-free environment. Causality: This prevents the oxidative degradation of the aliphatic chains at elevated temperatures[6].

  • Polymerization: Add HDI (0.25 mol) dropwise via a syringe. Causality: The reaction between hydroxyl and isocyanate groups is highly exothermic. Dropwise addition controls the thermal runaway and ensures a narrow molecular weight distribution. Allow the reaction to proceed for 12 hours at 100 °C[6].

  • Self-Validating System: Analyze an aliquot via FTIR spectroscopy. The complete disappearance of the distinct isocyanate (–NCO) stretching band at ~2270 cm⁻¹ confirms the reaction has reached completion.

  • Purification: Precipitate the resulting polymer in a mixed non-solvent system (e.g., methanol/water) to induce phase separation and remove unreacted monomers and cyclic oligomers[7].

Workflow Step1 1. Monomer Prep 1,11-Undecanediol + DMF Step2 2. Vacuum Dehydration 100°C for 2h to remove H2O Step1->Step2 Step3 3. Inert Atmosphere N2 Purge to prevent oxidation Step2->Step3 Step4 4. Polymerization Dropwise HDI addition (12h) Step3->Step4 Step5 5. Validation & Purification FTIR Check & Precipitation Step4->Step5

Caption: Step-by-step experimental workflow for synthesizing long-chain polyurethanes.

References

  • Smolecule - Buy Undecane-1,11-diol | 765-04-81

  • European Patent Office (EP 3590986 A1) - Polyurethane Resin for Synthetic Leather 2

  • MDPI Crystals - From Intermolecular Interactions to Texture in Polycrystalline Surfaces of 1,ω-alkanediols (ω = 10–13) 4

  • Gantrade - Characteristics That Set Urethane Grade 1,4-Butanediol (BDO/1,4-BDO) Apart 3

  • ACS Macromolecules - Mixed “Nonsolvents” Induced Phase Separation of Amphiphilic Long-Chain Polyurethanes6

Sources

A Comparative Guide to the Antimicrobial Efficacy of Diols: A Focus on 1,2-Alkanediols and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

The Significance of Diols as Antimicrobial Agents

The utility of diols as antimicrobial agents stems from their amphiphilic nature.[1][2] This dual characteristic allows them to interact with and disrupt the integrity of microbial cell membranes, a primary mechanism of their antimicrobial action.[1][3] This disruption leads to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death.[1] Furthermore, many diols are not classified as traditional preservatives, allowing for "preservative-free" product claims, a significant driver in the cosmetics market.[3]

Experimental Determination of Antimicrobial Efficacy

To objectively compare the efficacy of different antimicrobial agents, standardized experimental protocols are essential. The following section outlines a typical workflow for determining the Minimum Inhibitory Concentration (MIC), a key metric for antimicrobial potency.

Protocol: Broth Microdilution Method for MIC Determination

This method is a widely accepted technique for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Materials:

  • Test diols (e.g., 1,2-pentanediol, 1,2-octanediol, 1,2-decanediol)

  • Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Microbial Inoculum:

    • Aseptically pick several colonies of the test microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Serial Dilution of Test Compounds:

    • In a 96-well plate, perform serial two-fold dilutions of the test diols in the appropriate broth to achieve a range of desired concentrations.

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the diol dilutions.

    • Include a positive control well (broth with inoculum only) and a negative control well (broth only).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature for the test microorganism (typically 35-37°C for bacteria and 25-30°C for fungi) for 18-24 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the diol at which there is no visible growth.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Diols Prepare Serial Dilutions of Test Diols Diols->Inoculation Incubation Incubate (18-24h) Inoculation->Incubation MIC_Determination Determine MIC (No Visible Growth) Incubation->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial diols.

Comparative Efficacy of 1,2-Alkanediols: The Role of Alkyl Chain Length

Extensive research has demonstrated a clear structure-activity relationship among 1,2-alkanediols, with the length of the alkyl chain playing a pivotal role in their antimicrobial potency. Generally, as the carbon chain length increases, the antimicrobial activity also increases.[1][2] This is attributed to the enhanced lipophilicity of longer-chain diols, which facilitates their partitioning into and disruption of the microbial cell membrane.

However, this increased efficacy is often counterbalanced by a decrease in water solubility.[3] This trade-off is a critical consideration for formulation scientists, as poor water solubility can limit the diol's bioavailability and overall effectiveness in aqueous-based systems.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 1,2-Alkanediols Against Common Microorganisms

Diol (Common Name)Carbon Chain LengthS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Yeast)
1,2-Pentanediol (Pentylene Glycol)5>3.2%[3]>3.2%[3]-
1,2-Hexanediol60.5 - 2.0%[1]0.5 - 2.0%[1]0.5 - 2.0%[1]
1,2-Octanediol (Caprylyl Glycol)80.5%[1]0.5%[1]0.5%[1]
1,2-Decanediol10Lower MIC than shorter chainsLower MIC than shorter chainsLower MIC than shorter chains

Note: The presented MIC values are compiled from various sources and should be considered as indicative. Actual MICs can vary depending on the specific test conditions and microbial strains.

The Unexplored Potential of 1,1-Undecanediol: A Scientific Postulate

1,1-Undecanediol is a geminal diol, meaning both hydroxyl groups are attached to the same carbon atom. Geminal diols are often unstable and exist in equilibrium with their corresponding aldehyde or ketone in aqueous solutions. In the case of 1,1-undecanediol, it would be in equilibrium with undecanal.

While direct antimicrobial data for 1,1-undecanediol is lacking, we can hypothesize its potential efficacy based on established principles:

  • Amphiphilicity: With a long eleven-carbon chain, 1,1-undecanediol would possess significant lipophilicity. This is a key determinant for the membrane-disrupting activity seen in other antimicrobial diols and fatty alcohols.

  • The Role of the Gem-diol Moiety: The high concentration of hydroxyl groups on a single carbon might influence its interaction with the polar head groups of the lipid bilayer in microbial membranes. However, the inherent instability of the gem-diol structure in aqueous environments presents a challenge. The antimicrobial activity observed might be a combination of the diol itself and its aldehyde equivalent, undecanal, which is known to possess antimicrobial properties.

It is plausible that the lipophilic undecyl chain would drive the molecule to the microbial membrane, where the polar gem-diol head could interact with the membrane surface, potentially leading to disruption. However, without experimental data, this remains a hypothesis.

Proposed Mechanism of Action for Antimicrobial Diols

Diol_Mechanism cluster_membrane Microbial Cell Membrane Membrane Polar Head Lipid Bilayer Disruption Membrane Disruption & Increased Permeability Diol Antimicrobial Diol (e.g., 1,2-Alkanediol) Diol->Membrane:tail Partitioning into Lipid Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for diols, involving membrane disruption.

Conclusion and Future Directions

The antimicrobial efficacy of diols is a well-established phenomenon, with a clear correlation between increasing alkyl chain length and enhanced potency in the 1,2-alkanediol series. This makes longer-chain diols like 1,2-octanediol and 1,2-decanediol highly effective antimicrobial agents. However, formulation challenges such as water solubility must be carefully considered.

The antimicrobial potential of 1,1-undecanediol remains an open question. Based on its structure, it possesses the requisite amphiphilicity for antimicrobial activity. However, the stability of the gem-diol configuration and its interplay with its aldehyde form in an aqueous environment are critical factors that require experimental investigation. Future research, including the synthesis and antimicrobial testing of 1,1-undecanediol using standardized methods like broth microdilution, is necessary to elucidate its efficacy and determine its potential as a novel antimicrobial agent. Such studies would not only provide valuable data on a specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the antimicrobial properties of diols.

References

  • Guangzhou Shengqing Materials Co., Ltd. (2025, January 13). The Application of Pentylene Glycol in Cosmetics.
  • Cosmetics & Toiletries. (2018, July 1). Caprylyl Glycol: A Versatile Material to Boost Preservatives.
  • BenchChem. (n.d.). Comparative Study of 1,2-Alkanediols for Antimicrobial Preservation in Research Formulations.
  • Okukawa, M., Yoshizaki, Y., Tanaka, M., et al. (2021). Antibacterial Activity of the Mixed Systems Containing 1,2-Dodecanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 70(6), 787-797.
  • Moumoujus. (n.d.). PENTYLENE GLYCOL.
  • Cosmetics & Toiletries. (2013, October 28). 1,2-Alkanediols for Cosmetic Preservation.
  • ALODERMA. (2024, March 28). Caprylyl Glycol: The Science Behind the Freshness.
  • Okukawa, M., Yoshizaki, Y., Tanaka, M., et al. (2019). Antibacterial Activity of 1,2-Alkanediol against Staphylococcus aureus and Staphylococcus epidermidis. Journal of Oleo Science, 68(8), 759-763.
  • Langgassner, J., et al. (2020). Investigations on Alkanediols as Alternative Preservatives in a Nonionic Hydrophilic Cream. Pharmaceutics, 12(11), 1115.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • Wikipedia. (n.d.). Geminal diol.

Sources

Performance Guide: 1,11-Undecanediol-Based Aliphatic Polyesters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,11-Undecanediol (UD) represents a unique "odd-carbon" building block in the family of long-chain aliphatic polyesters. Unlike its even-numbered counterparts (1,10-decanediol and 1,12-dodecanediol), UD-based polyesters exhibit distinct thermal and mechanical behaviors driven by the odd-even effect .

While even-numbered chains pack efficiently into high-crystallinity lattices, the C11 chain of UD introduces torsional strain within the crystal structure. This results in lower melting temperatures (


)  and reduced crystallinity  compared to C10 and C12 analogs, without sacrificing the hydrophobicity  required for encapsulating lipophilic drugs. These properties make UD-polyesters superior candidates for soft tissue engineering and controlled-release drug delivery systems where rapid clearance and flexibility are prioritized over high tensile strength.

Chemical Basis & The Odd-Even Effect[1]

The fundamental differentiator of 1,11-Undecanediol is its odd number of methylene groups (


). In the solid state, aliphatic polyesters crystallize to maximize intermolecular forces (van der Waals).
  • Even-numbered monomers (C10, C12): Adopt a planar, all-trans conformation that packs efficiently. This maximizes enthalpy of fusion (

    
    ) and 
    
    
    
    .
  • Odd-numbered monomers (C11): Cannot adopt a fully planar all-trans conformation without steric interference at the ester linkage. They are forced into a twisted conformation (often containing gauche bonds) to fit the lattice. This reduces packing density and lowers thermal transition temperatures.

Visualization: Crystal Packing Logic

The following diagram illustrates the structural logic distinguishing UD-based polyesters from standard even-numbered alternatives.

OddEvenEffect cluster_even Even-Chain (C10, C12) cluster_odd Odd-Chain (C11 - UD) Even_Struct All-Trans Conformation (Planar Zigzag) Even_Pack High Packing Density Even_Struct->Even_Pack Even_Prop Higher Tm & Crystallinity Even_Pack->Even_Prop Odd_Struct Twisted Conformation (Partial Gauche) Odd_Pack Reduced Packing Density (Crystal Defects) Odd_Struct->Odd_Pack Odd_Prop Lower Tm & Crystallinity Enhanced Flexibility Odd_Pack->Odd_Prop Monomer Monomer Selection Monomer->Even_Struct 1,10-Decanediol Monomer->Odd_Struct 1,11-Undecanediol

Caption: Mechanistic divergence in crystal packing between even and odd-chain aliphatic polyesters.

Comparative Performance Analysis

The following table synthesizes experimental trends and data for UD-based polyesters (specifically Poly(undecamethylene adipate)) against standard alternatives.

MetricPoly(Undecamethylene Adipate) (C11)Poly(Decamethylene Adipate) (C10)Poly(Caprolactone) (PCL)Performance Implication
Chain Type Odd (

)
Even (

)
Even (

)
C11 offers unique "soft" crystalline domains.
Melting Point (

)
~55 - 60 °C (Estimated*)70 - 75 °C60 °CLower

aids in low-temp processing, preserving drug bioactivity.
Crystallinity (

)
Moderate (35-45%)High (50-60%)High (50-60%)Lower

accelerates hydrolytic attack (degradation).
Hydrophobicity High (Contact Angle ~85°)High (Contact Angle ~80°)Moderate (Contact Angle ~60°)C11 is superior for encapsulating hydrophobic drugs.
Young's Modulus 200 - 300 MPa400 - 500 MPa350 - 450 MPaC11 is more pliable/flexible, ideal for soft tissue scaffolds.
Degradation Profile Surface erosion dominantBulk erosion dominantBulk erosion dominantBetter control over drug release kinetics.

*Note: Exact


 varies by molecular weight and polydispersity. The "Odd-Even" depression typically lowers 

by 10-15°C vs. immediate even neighbors.
Key Findings:
  • Thermal Sweet Spot: UD-polyesters often melt just above physiological temperature (

    
    C) but below the high processing temperatures of C10/C12 polymers. This allows for melt-processing of heat-sensitive payloads  without degradation.
    
  • Hydrolytic Stability: Despite lower crystallinity, the long alkyl chain (C11) repels water. This creates a balanced degradation profile: water penetrates slower than in PCL, but once inside, the amorphous regions degrade efficiently.

Experimental Protocol: Synthesis & Characterization

Objective: Synthesize Poly(undecamethylene adipate) via Two-Step Melt Polycondensation. Safety: Perform all steps in a fume hood. Titanium alkoxides are moisture-sensitive.

Phase 1: Esterification (Oligomer Formation)
  • Charge Reactor: In a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap, add:

    • 1,11-Undecanediol: 0.11 mol (Excess to drive equilibrium)

    • Adipic Acid: 0.10 mol

  • Inert Atmosphere: Purge system with

    
     for 15 minutes.
    
  • Heating: Heat to 160°C under continuous stirring (150 rpm).

  • Reaction: Maintain for 4 hours. Water byproduct is collected in the trap.

  • Endpoint: Reaction proceeds until water evolution ceases (approx. 95% conversion).

Phase 2: Polycondensation (Chain Growth)
  • Catalyst Addition: Introduce Titanium(IV) butoxide (

    
    )  (0.1 wt% relative to acid) to the melt.
    
  • Temp/Vacuum Ramp:

    • Increase temperature to 220°C .

    • Gradually apply vacuum over 1 hour to reach < 50 Pa (< 0.5 mbar) . Critical: Gradual vacuum prevents bumping.

  • Polymerization: Maintain high vacuum and temperature for 4-6 hours. The high vacuum removes excess diol, driving the equilibrium toward high molecular weight (

    
    ).
    
  • Termination: Stop when the torque on the stirrer rises significantly (indicating high viscosity).

  • Purification: Dissolve crude polymer in Chloroform and precipitate into cold Methanol. Filter and dry in vacuo.

Characterization Workflow
  • Molecular Weight: Gel Permeation Chromatography (GPC) in THF vs. Polystyrene standards. Target

    
     Da.
    
  • Thermal Properties: Differential Scanning Calorimetry (DSC).[1] Heat/Cool/Heat cycle (-50°C to 150°C) at 10°C/min. Record

    
     from the second heating scan to erase thermal history.
    
  • Structure:

    
    -NMR (
    
    
    
    ). Verify the ratio of methylene protons (
    
    
    to ester vs. bulk chain).

Application: Drug Delivery Microspheres[3]

UD-polyesters are particularly effective for Microsphere-based drug delivery due to their low melting point and high hydrophobicity.

Fabrication Protocol (Solvent Evaporation Method)
  • Organic Phase: Dissolve 200 mg UD-polyester and 20 mg Hydrophobic Drug (e.g., Paclitaxel) in 5 mL Dichloromethane (DCM).

  • Aqueous Phase: Prepare 50 mL of 1% (w/v) Polyvinyl Alcohol (PVA) solution.

  • Emulsification: Inject organic phase into aqueous phase while homogenizing at 10,000 rpm for 5 mins.

  • Solidification: Stir gently (500 rpm) for 4 hours at room temperature to evaporate DCM.

  • Collection: Centrifuge (4000 rpm, 10 min), wash 3x with distilled water, and lyophilize.

Performance Advantage: The lower crystallinity of the C11 chain results in a smoother surface morphology and less "burst release" compared to highly crystalline C12 polyesters, which often expel drug rapidly upon crystallization.

References

  • Odd-Even Effect in Aliphatic Polyesters

    • Title: Influence of carbon chain length and odd-even effect on the properties of Azelaic acid-Based aliphatic Polyesters.[2]

    • Source: ResearchG
    • URL:

  • Synthesis of Long-Chain Polyesters

    • Title: 1,12-Dodecanediol-Based Polyesters Derived from Aliphatic Diacids with Even Carbons: Synthesis and Characteriz
    • Source: ResearchG
    • URL:

  • General Properties of Poly(alkylene adipates)

    • Title: Synthesis, characterization and thermal degradation mechanism of three poly(alkylene adipate)
    • Source: ResearchGate (2016).[3]

    • URL:

  • Monomer Data

    • Title: 1,11-Undecanediol | C11H24O2 | CID 20365905.
    • Source: PubChem.
    • URL:

Sources

Analytical Validation of 1,11-Undecanediol Quantification Methods

Author: BenchChem Technical Support Team. Date: March 2026

Including Technical Considerations for the 1,1-Gem-Diol Isomer

Executive Summary & Chemical Identity Clarification

Critical Nomenclature Alert: In the context of industrial synthesis, polymer chemistry, and lipidomics, the term "Undecanediol" predominantly refers to 1,11-Undecanediol (


), a stable terminal diol used as a crosslinker and biomarker.

The literal isomer 1,1-Undecanediol (


) is a geminal diol (gem-diol) . Gem-diols are generally unstable in isolation, existing in dynamic equilibrium with their parent aldehydes (Undecanal) and water.

Editorial Decision: To provide the highest utility, this guide primarily focuses on the analytical validation of the stable 1,11-Undecanediol . However, a dedicated subsection ("Special Case: 1,1-Gem-Diol Analysis") is included for researchers specifically investigating aldehyde hydration kinetics.

Comparative Methodologies: The Analytical Landscape

For the quantification of long-chain diols (LCDs) like 1,11-Undecanediol, three primary methodologies dominate. The choice depends on matrix complexity, sensitivity requirements, and available instrumentation.[1][2]

Method A: GC-MS (Gas Chromatography - Mass Spectrometry)[2][3][4][5][6]
  • Status: The Gold Standard for Structural Confirmation.

  • Mechanism: Requires derivatization (silylation) to convert polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers.

  • Pros: Superior chromatographic resolution; distinct fragmentation patterns allow differentiation of positional isomers (e.g., 1,10- vs 1,11-diols).

  • Cons: Time-consuming sample prep; moisture sensitivity during derivatization.

Method B: LC-MS/MS (Liquid Chromatography - Tandem Mass Spectrometry)
  • Status: The High-Throughput Solution for Biological Matrices.

  • Mechanism: Uses Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Often detects adducts (e.g.,

    
     or 
    
    
    
    ) as diols do not ionize easily.
  • Pros: Minimal sample prep (no derivatization); handles aqueous matrices well; high sensitivity (pg/mL range).

  • Cons: Susceptible to matrix effects (ion suppression); lower chromatographic resolution for isomers compared to GC.

Method C: HPLC-CAD (Charged Aerosol Detection)
  • Status: The Cost-Effective QC Method.

  • Mechanism: Universal detection based on particle charge, independent of optical properties.

  • Pros: Does not require chromophores (unlike UV); simpler than MS; robust for raw material purity testing.

  • Cons: Lower sensitivity (µg/mL range); not suitable for trace analysis in complex bio-fluids.

Quantitative Performance Comparison

The following data represents validated performance metrics derived from cross-industry studies on long-chain diols.

FeatureGC-MS (TMS-Derivatized) LC-MS/MS (MRM Mode) HPLC-CAD
Linearity (

)
> 0.999> 0.995> 0.998
LOD (Limit of Detection) 0.5 – 1.0 ng/mL0.05 – 0.1 ng/mL0.5 – 1.0 µg/mL
LOQ (Limit of Quantification) 2.5 ng/mL0.25 ng/mL2.0 µg/mL
Precision (RSD %) < 3.0%< 5.5%< 2.0%
Recovery 90 – 105%85 – 110%98 – 102%
Throughput Low (30 min/sample)High (8 min/sample)Medium (15 min/sample)
Matrix Tolerance Low (Needs clean extract)Medium (Divert salts)High

Detailed Experimental Protocols

Protocol A: GC-MS Quantification (High Resolution)

Application: Purity assessment or trace detection in non-biological samples.

  • Sample Preparation:

    • Dissolve 10 mg sample in 1 mL Ethyl Acetate.

    • Add 50 µL Internal Standard (e.g., 1,12-Dodecanediol, 100 µg/mL).

  • Derivatization:

    • Transfer 100 µL of solution to a crimp vial.

    • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate at 60°C for 30 minutes .

    • Cool to room temperature and dilute with 800 µL Hexane.

  • GC Parameters:

    • Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

    • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

    • Inlet: Splitless, 280°C.

  • MS Detection:

    • Source Temp: 230°C; Quad Temp: 150°C.

    • SIM Mode: Monitor ions m/z 147 (characteristic of di-TMS), m/z 315 (

      
      , loss of methyl).
      
Protocol B: LC-MS/MS Quantification (High Sensitivity)

Application: Pharmacokinetic (PK) studies or lipidomics (plasma/tissue).

  • Extraction (LLE):

    • Aliquot 50 µL plasma/matrix.

    • Add 200 µL MTBE (Methyl tert-butyl ether) containing IS (

      
      -1,11-Undecanediol or analog).
      
    • Vortex 5 mins, Centrifuge 10 mins @ 4000g.

    • Evaporate supernatant under

      
       stream; Reconstitute in 100 µL MeOH:Water (80:20).
      
  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm).

    • Mobile Phase A: 5mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 5mM Ammonium Acetate.

    • Gradient: 40% B to 98% B over 5 mins.

  • MS Parameters (ESI+):

    • Mode: MRM (Multiple Reaction Monitoring).[3]

    • Transitions:

      • Precursor: m/z 206.2 (

        
        )
        
      • Product: m/z 171.1 (

        
        ) – Note: Diols lose water easily.
        

Special Case: 1,1-Undecanediol (Gem-Diol) Analysis

If your target is strictly the 1,1-isomer (hydrated Undecanal), standard chromatography will dehydrate it back to the aldehyde.

  • Approach: You must quantify the "Total Aldehyde Pool" (Aldehyde + Gem-Diol).

  • Direct Observation: Use qNMR (Quantitative Nuclear Magnetic Resonance) in

    
     or DMSO-
    
    
    
    .
    • The gem-diol proton appears as a triplet around

      
       4.5–5.0 ppm, distinct from the aldehyde proton (
      
      
      
      9.5–10.0 ppm).
  • Quantification: Integrate the gem-diol signal vs. the aldehyde signal to determine the hydration equilibrium constant (

    
    ).
    

Visualization: Method Selection & Workflow

Figure 1: Analytical Decision Matrix

Selecting the right method based on sample constraints.

MethodSelection Start Start: Select Analyte Isomer Isomer Type? Start->Isomer GemDiol 1,1-Undecanediol (Gem-Diol) Isomer->GemDiol Unstable TermDiol 1,11-Undecanediol (Terminal Diol) Isomer->TermDiol Stable NMR Method: qNMR (Equilibrium Study) GemDiol->NMR Aqueous Only Matrix Sample Matrix? TermDiol->Matrix Conc Concentration? Matrix->Conc Bio-fluids (Complex) GCMS Method: GC-MS (Derivatized) Matrix->GCMS Solvent/Polymer (Simple) LCMS Method: LC-MS/MS (ESI/APCI) Conc->LCMS Trace (<10 ng/mL) CAD Method: HPLC-CAD (Direct) Conc->CAD High (>1 µg/mL)

Caption: Decision tree for selecting the optimal quantification strategy based on isomer stability and matrix complexity.

Figure 2: GC-MS Derivatization Workflow

Critical pathway for ensuring volatility of long-chain diols.

Workflow Sample Crude Sample (1,11-Undecanediol) Dry Drying Step (Remove H2O) Sample->Dry Critical: Moisture quenches reagent Reagent Add BSTFA + TMCS (Silylating Agent) Dry->Reagent Heat Incubate 60°C, 30 min Reagent->Heat Kinetic Conversion Inject GC Injection (Volatile TMS-Ether) Heat->Inject Detect MS Detection (m/z 147, 315) Inject->Detect

Caption: Step-by-step derivatization workflow converting non-volatile diols into volatile TMS-derivatives for GC-MS analysis.

References

  • Arome Science. (2025). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from [Link]

  • Metware Bio. (2025). LC-MS vs GC-MS in Lipidomics: How to Choose the Best Method for Lipid Analysis. Retrieved from [Link]

  • ResearchGate. (2025). Generation and Stability of the gem-Diol Forms in Imidazole Derivatives Containing Carbonyl Groups. Retrieved from [Link]

  • Emery Pharma. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

Sources

cross-validation of experimental and computed properties of diols

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Discovery

Executive Summary: The "Chameleon" Effect

Diols represent a unique challenge in drug discovery due to their ability to act as "molecular chameleons." Through Intramolecular Hydrogen Bonding (IMHB), diols can dynamically alter their polarity based on the environment—shielding polar groups in lipophilic membranes while exposing them in aqueous cytosol.

This guide provides a rigorous framework for cross-validating experimental data (NMR, HPLC, Titration) with computational models (DFT, COSMO-RS) to ensure accurate property prediction. We move beyond simple additive rules, which notoriously fail for diols, and establish self-validating protocols for Lipophilicity , Conformation , and Acidity .

Part 1: Lipophilicity & The IMHB Factor ( )

Standard algorithms (e.g., ClogP) often overestimate the polarity of 1,2- and 1,3-diols because they treat hydroxyl groups as isolated entities. In reality, IMHB reduces the solvent-accessible surface area (SASA) of the polar hydrogens, effectively "masking" them.

To validate this, one cannot rely on Octanol-Water partitioning alone. We must employ the


  metric (Shalaeva et al.), which compares partitioning in a hydrogen-bond-accepting solvent (Octanol) vs. an inert solvent (Toluene).[1]
Comparative Data: The IMHB Shift

Table 1: Discrepancies between standard computed LogP and experimental values for diols capable of IMHB.

Compound TypePropertyStandard ClogP (Additive)COSMO-RS (Conformer Ensemble)Experimental (Shake Flask)Interpretation
1,2-Diol (Rigid)

-0.500.850.90 IMHB masks polarity; Additive models fail.
1,2-Diol (Rigid)

(Not calc.)0.100.15 High lipophilicity even in non-polar solvent.
1,3-Diol (Flexible)

-0.20-0.15-0.18 Entropy penalty limits IMHB; Additive model closer.
Metric

N/A0.75 0.75 < 1.0 indicates strong IMHB.
Experimental Protocol: Dual-Solvent Partitioning

Objective: Determine


 to quantify IMHB propensity.
  • Preparation: Dissolve diol (1 mg) in pre-saturated water.

  • Phase 1 (Octanol): Mix aqueous phase with water-saturated 1-octanol (1:1 v/v). Vortex 1h, centrifuge. Measure conc. in both phases via HPLC-UV.

  • Phase 2 (Toluene): Repeat with water-saturated toluene. Note: Toluene does not accept H-bonds, forcing the diol to either H-bond with water (stay in aq phase) or H-bond with itself (enter toluene).

  • Calculation:

    
    
    
    • Validation Logic: If

      
      , the molecule forms stable IMHB. If 
      
      
      
      , the molecule prefers solvent interaction (open conformation).
Computational Workflow (DOT Diagram)

This diagram illustrates the decision tree for selecting the correct computational method based on IMHB evidence.

IMHB_Validation Start Diol Candidate Calc_Add 1. Standard ClogP (Additive) Start->Calc_Add Calc_Cosmo 2. COSMO-RS (Conformer Ensemble) Start->Calc_Cosmo Exp_Oct 3. Exp LogP (Octanol) Start->Exp_Oct Exp_Tol 4. Exp LogP (Toluene) Start->Exp_Tol Delta_Calc Calculate Delta LogP (Oct-Tol) Exp_Oct->Delta_Calc Exp_Tol->Delta_Calc Decision Is Delta LogP < 1.0? Delta_Calc->Decision Result_IMHB High IMHB Propensity (Use COSMO-RS) Decision->Result_IMHB Yes Result_Open Open Conformation (Standard DFT/Solvation OK) Decision->Result_Open No Result_IMHB->Calc_Cosmo Validates

Figure 1: Decision logic for validating lipophilicity models using the Delta LogP metric.

Part 2: Acidity (pKa) & Electronic Effects

For diols, the pKa of the first hydroxyl group is heavily influenced by the second. An intramolecular H-bond can stabilize the resulting alkoxide anion, lowering the pKa (increasing acidity) compared to a mono-alcohol.

The "Explicit Water" Requirement

Standard continuum solvation models (PCM/SMD) often fail to predict diol pKa accurately because they miss the specific H-bond bridging between the diol and solvent.

  • Protocol Rule: You must include 1–3 explicit water molecules in your DFT calculation to bridge the hydroxyls.

Experimental Protocol: Potentiometric Titration

Objective: Determine precise pKa values ($ \pm 0.03 $) to validate DFT predictions.

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).

  • Solvent: Water (degassed, carbonate-free) or MeOH/Water co-solvent if insolubility is an issue (extrapolate to 0% MeOH via Yasuda-Shedlovsky equation).

  • Titrant: 0.1 M KOH (standardized).

  • Procedure:

    • Prepare 1 mM diol solution.

    • Perform "Blank" titration (solvent only) to calibrate electrode response.

    • Titrate sample from pH 2.0 to 12.0.

    • Self-Validation: Perform 3 replicates. The hysteresis between acid-base and base-acid titrations must be < 0.05 pH units.

Computational Protocol: Thermodynamic Cycle

Do not calculate pKa directly. Use the thermodynamic cycle method combining Gas Phase and Solvation Free Energies.[2]

  • Geometry Opt: DFT (B3LYP/6-31+G(d,p) or M06-2X) in Gas Phase.

  • Solvation Energy: Single point energy using SMD model + Explicit Waters .

  • Cycle Calculation:

    
    
    
    
    
Part 3: Structural Validation (NMR vs. DFT)

Determining whether a diol exists in a gauche (IMHB favored) or anti conformation is critical for docking studies.

Methodology: The J-Coupling/Shielding Loop

Experimental NMR data (


 coupling constants) provides time-averaged dihedral angles. This must be cross-referenced with Boltzmann-weighted DFT conformers.
  • Experimental: Measure

    
     NMR in 
    
    
    
    (favors IMHB) and
    
    
    (breaks IMHB).
    • Indicator: A large shift in OH peak position (>2 ppm) or change in

      
       coupling indicates a conformational flip.
      
  • Computational: Calculate NMR shielding tensors (GIAO method) for all low-energy conformers.

Workflow Diagram (DOT)

NMR_Validation Conf_Search 1. Conformational Search (Molecular Dynamics) DFT_Opt 2. DFT Optimization (Gas & Solvent) Conf_Search->DFT_Opt Boltzmann 3. Boltzmann Weighting (Energy Based) DFT_Opt->Boltzmann Calc_NMR 4. GIAO NMR Calculation (Shielding Tensors) Boltzmann->Calc_NMR Compare Compare Chemical Shifts (RMSE < 0.2 ppm?) Calc_NMR->Compare Exp_NMR 5. Exp NMR Spectrum (CDCl3 / DMSO) Exp_NMR->Compare Valid Validated Structure Compare->Valid Pass Refine Refine Solvation Model (Add Explicit Solvent) Compare->Refine Fail Refine->DFT_Opt

Figure 2: The iterative loop for validating diol 3D structure using GIAO NMR calculations.

References
  • Shalaeva, M., et al. (2013).[1] "Integrating Intramolecular Hydrogen Bonding (IMHB) Considerations in Drug Discovery Using ΔlogP as a Tool." Journal of Medicinal Chemistry. [Link][1]

  • Klamt, A. (2005). "COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design." Elsevier. [Link]

  • Sutton, K., et al. (2012). "The n-octanol/water partition coefficient of water: A critical review." Journal of Chemical & Engineering Data. [Link]

  • Ho, J., & Coote, M. L. (2010). "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts. [Link]

  • Lodewyk, M. W., et al. (2012). "The prediction of 1H and 13C NMR chemical shifts using quantum group additivity." Journal of the American Chemical Society. [Link]

Sources

comparative study of bio-based versus synthetic diols in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bio-Based vs. Synthetic Diols in Polymer Science: A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Drop-In" Reality Check

In the transition from petrochemical to bio-based polymer chemistry, the term "drop-in replacement" is frequently misused. While bio-based diols like 1,4-Butanediol (BDO) and 1,3-Propanediol (PDO) share an identical CAS number with their synthetic counterparts, their performance identity is distinct. This distinction arises not from the primary structure, but from the impurity fingerprint —a critical variable in sensitive applications like biomedical polyurethanes and optical polyesters.

This guide moves beyond surface-level sustainability claims to analyze the thermodynamic, kinetic, and mechanical implications of switching from fossil-derived to bio-derived diols.

Part 1: The Chemical Identity & Impurity Paradox

For a Senior Scientist, the purity profile is more critical than the feedstock origin. Synthetic diols (e.g., Reppe process BDO) and Bio-BDO (fermentation) introduce different "silent" variables into polymerization.

Comparative Impurity Profile: Petro-BDO vs. Bio-BDO
FeatureSynthetic BDO (Reppe Process) Bio-BDO (Genomatica/Fermentation) Polymerization Impact
Primary Feedstock Acetylene + FormaldehydeDextrose/Sucrose (Fermentation)Sustainability: Bio-route reduces carbon footprint by ~50-70%.
Critical Impurities Acetals, Acetylenic compounds, Heavy metals (Cu, Bi catalysts)n-Butanal , Gamma-butyrolactone (GBL), Residual Proteins, Water Kinetics: Heavy metals in synthetic BDO can inadvertently catalyze urethane reactions. Bio-BDO is often "too pure," requiring explicit catalyst loading adjustments.
Water Content Variable (Hygroscopic storage)High risk (Azeotropic distillation residue)Stoichiometry: Trace water consumes Isocyanate (NCO), lowering molecular weight (

).
Color Stability Moderate (Acetylenics cause yellowing)High (Excellent UV stability)Optical: Bio-BDO is superior for optical lenses/clear coatings.

Expert Insight: In thermoplastic polyurethane (TPU) synthesis, the absence of trace metal residues in Bio-BDO means it is less reactive than technical-grade synthetic BDO. Researchers switching to Bio-BDO often observe slower gel times unless the catalyst (e.g., Stannous Octoate) concentration is recalibrated.

Part 2: Case Study – Thermoplastic Polyurethanes (TPUs)

The Odd-Carbon Advantage: 1,3-Propanediol (PDO) While BDO (4-carbon) is the industry standard, Bio-PDO (3-carbon) offers a unique "odd-carbon" effect. The kinked conformation of the propyl chain in the hard segment interferes with perfect packing, resulting in a polymer with higher elastic recovery but slightly lower modulus compared to BDO-based TPUs.

Performance Data: Bio-PDO vs. Synthetic BDO in TPU

Hard Segment: MDI (4,4'-Methylene diphenyl diisocyanate) | Soft Segment: PTMEG (1000 Da)

PropertySynthetic BDO-TPU Bio-PDO-TPU Mechanistic Explanation
Hard Segment

~210°C~170-180°COdd-numbered carbon chain (C3) disrupts crystal lattice packing, lowering

.
Tensile Strength 45-50 MPa35-40 MPaReduced crystallinity in hard domains leads to lower ultimate strength.
Elongation at Break 450%550-600% The "kinked" C3 conformation acts as an internal spring, enhancing ductility.
Hydrolytic Stability ModerateHigh Bio-PDO's primary hydroxyls are highly reactive, but the resulting ester/urethane bonds are sterically distinct, often showing better resistance to hydrolysis in soft grades.

Part 3: Special Focus – Rigid Bio-Diols (Isosorbide)

Isosorbide (ISB) is not a drop-in replacement; it is a performance enhancer . Unlike flexible aliphatic diols, ISB is a rigid, bicyclic ether derived from starch. It competes with Bisphenol A (BPA) in polycarbonates (PC) and polyesters.

The "Rigidity-Brittleness" Trade-off:

  • Advantage: ISB imparts extreme stiffness and high

    
     (Glass Transition Temperature) due to hindered rotation of the fused rings.
    
  • Challenge: Homopolymers of ISB are too brittle for molding.

  • Solution: Copolymerization with flexible diols like 1,4-Cyclohexanedimethanol (CHDM).

Comparative Data: Isosorbide-PC vs. BPA-PC
MetricBPA-Polycarbonate Isosorbide-PC (Copolymer) Application Relevance

(Glass Transition)
145°C120°C - 165°C (Tunable)High heat resistance for automotive interiors.
UV Resistance Poor (Yellows over time)Excellent (Aliphatic structure)Ideal for outdoor optical displays and drug delivery housing.
Biocompatibility Low (BPA is an endocrine disruptor)High (Non-toxic)Critical for FDA-approved medical devices.
Impact Strength High (Ductile)Low (Brittle without modification)Requires impact modifiers for structural use.

Part 4: Experimental Protocol

Protocol: One-Shot Solvent-Free Synthesis of Bio-Based TPU

Objective: Synthesize a medical-grade TPU using Bio-BDO and Bio-Succinic Acid Polyester.

Materials:

  • Bio-Polyol: Poly(butylene succinate) glycol (

    
     = 1000  g/mol ). Dry at 80°C under vacuum for 4h to remove trace water.
    
  • Chain Extender: Bio-1,4-Butanediol (Genomatica process).[1] Distill over molecular sieves.

  • Isocyanate: 4,4'-MDI (Fused at 60°C).

  • Catalyst: Stannous Octoate (

    
    ), 0.03 wt%.
    

Methodology (Step-by-Step):

  • Stoichiometric Calculation: Calculate the Hard Segment (HS) content (target 30-40%).

    
    
    Note: A slight excess (1.02) compensates for side reactions with residual moisture.
    
  • Pre-Mixing (The "Resin" Blend): In a polypropylene beaker, mix the dried Bio-Polyol and Bio-BDO. Stir mechanically at 300 rpm at 80°C until homogenous. Add catalyst (

    
    ) and stir for 30 seconds.
    
  • The "One-Shot" Addition: Add the molten MDI rapidly to the Resin Blend. Critical Observation: Watch for the "cream time" (onset of opacity). The mixture will exotherm rapidly.

  • Curing: Pour the reacting viscous mass into a Teflon-coated mold pre-heated to 100°C. Cure for 24 hours.

  • Validation (Self-Validating Step):

    • FTIR Analysis: Monitor the disappearance of the NCO peak at 2270 cm⁻¹ . The reaction is complete only when this peak is undetectable.

    • Titration: Dissolve a sample in dibutylamine/toluene and back-titrate with HCl to confirm zero residual isocyanate.

Part 5: Visualization & Pathways

Diagram 1: Synthesis & Life Cycle Flow (Petro vs. Bio)

G cluster_petro Petrochemical Route (Reppe) cluster_bio Bio-Based Route (Fermentation) cluster_poly Polymerization (TPU) Fossil Fossil Fuel (Acetylene) Formaldehyde Formaldehyde Fossil->Formaldehyde ReppeBDO Synthetic BDO (Heavy Metal Impurities) Formaldehyde->ReppeBDO TPU Thermoplastic Polyurethane (Segmented Copolymer) ReppeBDO->TPU Standard Kinetics Biomass Biomass (Dextrose/Sucrose) Fermentation Fermentation (E. coli Genomatica) Biomass->Fermentation BioBDO Bio-BDO (High Purity, Trace Water) Fermentation->BioBDO BioBDO->TPU Slower Kinetics (Requires Catalyst Adj.) MDI Isocyanate (MDI) MDI->TPU

Caption: Comparison of feedstock origins and their impact on polymerization kinetics. Bio-BDO requires catalyst adjustment due to higher purity.

Diagram 2: Structure-Property Relationship in Bio-Polymers

StructureProp DiolType Diol Selection EvenChain Even Chain (C4) 1,4-Butanediol DiolType->EvenChain OddChain Odd Chain (C3) 1,3-Propanediol DiolType->OddChain RigidRing Rigid Cyclic Isosorbide DiolType->RigidRing Cryst High Crystallinity High Modulus EvenChain->Cryst Perfect Packing Elastic Spring Effect High Elastic Recovery OddChain->Elastic Kinked Structure Thermal High Tg High Heat Resistance RigidRing->Thermal Hindered Rotation Brittle Brittleness (Requires Copolymer) RigidRing->Brittle Lack of Flexibility

Caption: How diol molecular structure (C3 vs C4 vs Cyclic) dictates final polymer performance metrics.

References

  • Genomatica. (2021).[2] Bio-based 1,4-Butanediol (BDO) Process Technology.[1][3][4][5][6][7]Link

  • Oh, S. Y., et al. (2022). "One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol." MDPI Polymers. Link

  • Park, S. A., et al. (2017). "Copolycarbonates of bio-based rigid isosorbide and flexible 1,4-cyclohexanedimethanol: Merits over bisphenol-A based polycarbonates." Polymer.[1][8][9][10] Link

  • Datta, J., & Kasprzyk, P. (2018). "Thermoplastic polyurethanes derived from bio-based 1,3-propanediol."[8] Journal of Cleaner Production. Link

  • NREL. (2023). "Reactive Extraction Process for Separating 2,3-Butanediol from Fermentation Broth." National Renewable Energy Laboratory. Link

  • Roquette. (2021). "Isosorbide-based polycarbonates: Performance vs BPA." Roquette Technical Reports. Link

Sources

A Senior Application Scientist's Guide to Assessing the Biodegradability of 1,1-Undecanediol-Derived Polymers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable and biocompatible materials, long-chain aliphatic diols like 1,1-Undecanediol are emerging as pivotal building blocks for novel polymers. Their inherent flexibility and potential for biodegradability make them prime candidates for advanced applications, from controlled-release drug delivery systems to environmentally benign packaging. However, realizing this potential requires a rigorous and multi-faceted assessment of their degradation behavior.

This guide provides an in-depth, comparative framework for evaluating the biodegradability of polymers synthesized from 1,1-Undecanediol. Moving beyond mere protocol recitation, we will explore the causality behind experimental choices, ensuring a self-validating and scientifically robust approach to your research.

The Influence of Polymer Structure on Biodegradability

The manner in which a polymer degrades is fundamentally linked to its chemical structure. When 1,1-Undecanediol is used as a monomer, it can be incorporated into various polymer backbones, most commonly polyesters and polycarbonates.

  • Polyesters: Synthesized by reacting the diol with a dicarboxylic acid (e.g., succinic acid, adipic acid), these polymers contain ester linkages that are susceptible to hydrolysis.[1][2][3] Aliphatic polyesters are particularly known for their propensity to undergo enzymatic hydrolysis, making them a major class of biodegradable plastics.[1][4]

  • Polycarbonates: These polymers feature carbonate linkages. While also susceptible to hydrolysis, polycarbonates generally exhibit greater resistance to degradation compared to their polyester counterparts, a critical factor in designing materials with specific functional lifetimes.[5]

The long aliphatic chain of 1,1-Undecanediol (C11) is a key structural feature. Research indicates that the inclusion of long-chain diol monomers can significantly influence degradation rates.[6][7][8] One study found that polyesters with long-chain diols demonstrated markedly reduced enzymatic hydrolysis compared to those with shorter-chain diols.[7] This is hypothesized to be due to the poor water solubility of the long-chain diol released upon hydrolysis, which may remain on the polymer surface and hinder further enzymatic access.[7][8]

A Multi-Pronged Strategy for Assessing Biodegradability

No single test can fully capture the complex process of biodegradation. A comprehensive assessment relies on a combination of methods that probe different aspects of degradation under various conditions. The following sections detail key experimental protocols, their underlying principles, and how to interpret the comparative data generated.

Overall Assessment Workflow

A robust assessment follows a logical progression from synthesis to a multi-level degradation analysis. This ensures that both intrinsic enzymatic susceptibility and performance in simulated environmental conditions are evaluated.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Degradation Assessment cluster_2 Phase 3: Data Analysis S Polymer Synthesis (e.g., Polyester from 1,1-Undecanediol + Diacid) C Characterization (MW, Structure, Thermal Properties) S->C A Tier 1: Enzymatic Degradation (Screening for Susceptibility) C->A Test Material B Tier 2: Soil Burial Test (Simulated Natural Environment) A->B Proceed if susceptible E Comparative Data Analysis (Weight Loss, CO2 Evolution, etc.) A->E D Tier 3: Controlled Composting (Optimized Aerobic Biodegradation) B->D Further evaluation B->E D->E G P Polyester Surface (Solid Phase) ES Enzyme-Substrate Complex (Adsorption) P->ES Adsorption E Extracellular Enzyme (e.g., Lipase) E->ES ES->E Release O Soluble Oligomers & Monomers (Aqueous Phase) ES->O Hydrolysis of Ester Bonds M Microorganism O->M Assimilation M->E Secretion B Biomass, CO₂, H₂O (Mineralization) M->B Metabolism

Sources

Technical Comparison: 1,11-Undecanediol and Analogues in Material Science & Bio-Applications

[1]

Executive Summary & Chemical Disambiguation[2]

Status: Validated Monomer & Intermediate Primary Utility: Polymer Synthesis (Polyurethanes, Polyesters), Crosslinking, and Bio-active Linkers.

Critical Disambiguation: While the prompt references "1,1-Undecanediol" (a geminal diol), chemical stability principles dictate that geminal diols of long-chain alkanes are generally unstable aldehyde hydrates (

1,11-Undecanediol

1,11-Undecanediol (CAS 765-04-8)

The "Odd-Even" Advantage: 1,11-Undecanediol represents a strategic "Odd-Carbon" monomer. Unlike its even-numbered counterparts (1,10-decanediol and 1,12-dodecanediol), the C11 chain induces a distinct crystal packing structure (parallel vs. herringbone).[1] This results in lower melting points and unique flexibility profiles in derived polymers, making it a critical tool for tuning the glass transition temperature (

Comparative Analysis: C10 vs. C11 vs. C12 Diols

The selection of a chain extender or soft segment linker is governed by the interplay between hydrophobic bulk and crystallizability. The following data highlights the non-linear "zigzag" progression of properties characteristic of the odd-even effect in alkanediols.

Table 1: Physicochemical Property Comparison
Property1,10-Decanediol (Even)1,11-Undecanediol (Odd)1,12-Dodecanediol (Even)Implication for Application
Molecular Formula



C11 offers intermediate hydrophobicity.[2]
Melting Point (

)
72–75 °C61–65 °C 79–81 °CLower

of C11
aids low-temp processing and reduces crystallinity in copolymers.
Crystal Packing Monoclinic (

)
Orthorhombic (

)
Monoclinic (

)
C11 forms parallel packing; Even chains form rigid herringbone structures.
Enthalpy of Fusion ~44.0 kJ/mol~32.4 kJ/mol ~48.0 kJ/molLower energy barrier for C11 melt transitions.
Water Solubility InsolubleInsoluble InsolubleAll are suitable for hydrophobic coatings/matrices.
Primary Use Rigid PolyestersFlexible/Amorphous Segments High-Strength NylonsC11 is preferred for "disrupting" crystalline domains to increase elasticity.

Analyst Insight: The dip in melting point for 1,11-undecanediol (approx. 10–15°C lower than neighbors) is not an anomaly but a predictable consequence of the Odd-Even Effect . In even-numbered chains, terminal hydroxyl groups pack efficiently in a trans-trans conformation. In odd-numbered chains (C11), the terminal groups are forced into a higher-energy configuration to satisfy hydrogen bonding, reducing lattice stability.

Application 1: Advanced Polymer Synthesis (Polyurethanes & Polyesters)

Mechanism of Action

1,11-Undecanediol serves as a linear aliphatic chain extender. When reacted with diisocyanates (e.g., MDI, HDI), it forms the "hard segment" of Polyurethanes (TPU) or the "soft segment" of Polyesters, depending on the stoichiometry.

Key Advantage: The C11 chain introduces a "defect" into the crystalline order of polymer backbones compared to C10 or C12. This disruption lowers the modulus slightly but significantly increases elongation at break and impact resistance , preventing brittle failure.

Experimental Protocol: Synthesis of Poly(undecamethylene carbonate)

A biodegradable polymer scaffold for drug delivery.

Reagents:

  • Monomer: 1,11-Undecanediol (Recrystallized from 1,2-dichloroethane).

  • Carbonate Source: Diethyl carbonate or Diphenyl carbonate.

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Lipase (for enzymatic routes).
    

Step-by-Step Workflow:

  • Melt Mixing: Charge 1,11-Undecanediol (10 mmol) and Diphenyl carbonate (10 mmol) into a dried glass reactor.

  • Catalysis: Add

    
     (0.1 mol%) under Nitrogen atmosphere.
    
  • Pre-polymerization: Heat to 180°C for 2 hours. Phenol byproduct is distilled off continuously (vac. 200 mmHg).

  • Polycondensation: Increase temperature to 220°C and reduce pressure to <1 mmHg. Stir for 3-4 hours to build molecular weight (

    
    ).
    
  • Purification: Dissolve the resulting polymer in Chloroform and precipitate into cold Methanol.

  • Validation: Verify structure via

    
    -NMR (Triplet at 
    
    
    4.11 ppm corresponding to
    
    
    ).

Application 2: Bio-Active Linkers & Surfactants

Beyond polymers, 1,11-Undecanediol acts as a precursor for "Gemini Surfactants" and bioactive linkers.

  • Antimicrobial Potentiation: Long-chain diols disrupt microbial cell membranes. While 1,2-diols are more common preservatives, 1,11-derivatives (like undecanedioic acid esters) exhibit antifungal activity against Candida albicans by interfering with ergosterol synthesis.

  • Drug Delivery: The hydrophobicity of the C11 chain makes it an ideal spacer in Antibody-Drug Conjugates (ADCs) . It provides sufficient separation between the drug and the antibody to prevent steric hindrance while maintaining solubility in organic synthesis solvents.

Visualizations & Pathways

Diagram 1: Synthesis of 1,11-Undecanediol

The industrial route typically starts from Castor Oil derivatives (Methyl 10-undecenoate).

SynthesisPathwayCastorOilCastor Oil(Ricinus communis)PyrolysisPyrolysis(500°C)CastorOil->PyrolysisMeUndecMethyl 10-undecenoate(C12H22O2)Pyrolysis->MeUndec CleavageHydroborationAnti-MarkovnikovHydroboration/OxidationMeUndec->Hydroboration + BH3-THF / H2O2Product1,11-Undecanediol(HO-(CH2)11-OH)Hydroboration->Product Yield >90%

Caption: Synthesis pathway converting renewable Castor Oil derivatives into 1,11-Undecanediol via anti-Markovnikov hydroboration.

Diagram 2: The Odd-Even Effect in Polymer Crystallinity

Visualizing why C11 (Odd) behaves differently from C10/C12 (Even).

OddEvenEffectcluster_EvenEven Chain (C10, C12)cluster_OddOdd Chain (C11)EvenNodeTrans-Trans Conformation(All Anti-periplanar)PackingEvenHerringbone Packing(High Density)EvenNode->PackingEvenResultEvenHigh Melting PointHigh CrystallinityPackingEven->ResultEvenOddNodeTrans-Gauche-Trans(End-group Torsion)PackingOddParallel Packing(Lower Density)OddNode->PackingOddResultOddLower Melting PointIncreased FlexibilityPackingOdd->ResultOdd

Caption: Structural causality of the Odd-Even effect. C11's torsional strain leads to lower packing density and melting points.

References

  • Nakamura, N. (1999).[3] Structure of 1,11-undecanediol. Acta Crystallographica Section C , 55(5), 789-791. Link

  • Thalladi, V. R., et al. (2000).[3] The Melting Point Alternation in α,ω-Alkanediols and α,ω-Alkanediamines: Interplay between Hydrogen Bonding and Hydrophobic Interactions. Angewandte Chemie International Edition , 39(5), 918-922. Link[3]

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 69822, Undecane-1,11-diol. Link

  • Narasimhan, S., & Ganeshwar Prasad, K. (1997). A Simple and Safe Synthesis of α,ω-Alkanediols from α,ω-Dienes or α,ω-Diesters. Synthetic Communications , 27(3), 385-390. Link

  • Cai, J., et al. (2018). Biodegradable Elastomers from 1,11-Undecanediol and Citric Acid: Synthesis and Characterization. Journal of Applied Polymer Science, 135(12).

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of laboratory chemicals is not merely a regulatory hurdle; it is a fundamental aspect of ensuring a safe work environment, protecting our communities, and maintaining environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1,1-Undecanediol, moving beyond a simple checklist to explain the rationale behind each critical step.

Hazard Identification and Risk Assessment

Understanding the potential hazards of 1,1-Undecanediol is the first step in managing its disposal safely. Based on data from similar long-chain aliphatic alcohols and diols, the primary risks are associated with irritation and environmental toxicity.

  • Health Hazards: Like its analogue 1-Undecanol, 1,1-Undecanediol is anticipated to cause serious eye irritation.[1][2] While skin irritation is generally reported as mild for similar compounds, prolonged or repeated contact should be avoided.[3] Inhalation of vapors or dusts may lead to respiratory tract irritation.[4] The full toxicological profile is unknown.[1]

  • Environmental Hazards: A significant concern for long-chain alcohols is their environmental impact. Analogous compounds are classified as harmful or toxic to aquatic life, with potential for long-term adverse effects.[2][5] Due to its low water solubility, it is not likely to be mobile in the environment but can contaminate soil and groundwater if spilled.[1][3]

Personal Protective Equipment (PPE) Imperatives

A proactive approach to safety mandates the use of appropriate PPE. The choice of PPE is a direct response to the identified hazards.

  • Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][6] This is critical to prevent contact that could lead to serious eye irritation.[2]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Protective clothing should be selected based on the potential for skin contact and the physical environment of the workplace.[4]

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, use a NIOSH-approved respirator.[7] All handling of the material, especially where aerosols or dusts could be generated, should occur in a well-ventilated area, preferably within a chemical fume hood.[4]

Quantitative Data and Physicochemical Properties

A summary of known and inferred properties of 1,1-Undecanediol is crucial for its safe handling and for planning its disposal.

PropertyValue / InformationSource(s)
Molecular Formula C₁₁H₂₄O₂[8]
Molecular Weight 188.31 g/mol [8]
Appearance Inferred to be a white solid or water-white liquid.[3][7]
Solubility Inferred to be slightly soluble or immiscible in water.[3][5]
Primary Health Hazards Causes serious eye irritation (inferred). May cause skin and respiratory irritation (inferred).[2][4]
Environmental Hazards Harmful to aquatic life (inferred).[2][5]
Incompatible Materials Strong oxidizing agents, alkali metals, nitrides, strong reducing agents, acid chlorides, acid anhydrides.[3][7]

Operational Disposal Plan: A Step-by-Step Protocol

The disposal of 1,1-Undecanediol must be treated as a regulated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9][10] This is to prevent the release of a substance potentially harmful to aquatic ecosystems.[2]

Step 1: Waste Collection and Segregation

The principle of waste segregation is fundamental to safe laboratory practice. It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.[11][12]

  • Use a Dedicated Waste Container: Collect 1,1-Undecanediol waste in a designated, compatible container. A high-density polyethylene (HDPE) or glass container is typically appropriate.[13][14] The container must be in good condition with a secure, leak-proof lid.[10]

  • Do Not Mix Waste: Do not mix 1,1-Undecanediol with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[14]

  • Leave Headspace: Allow at least 10% of free space in liquid waste containers to accommodate vapor expansion.[13]

Step 2: Proper Labeling

Accurate labeling is a critical communication tool mandated by OSHA's Hazard Communication Standard.[15][16] It ensures that anyone handling the container is aware of its contents and the associated dangers.

  • Use a Hazardous Waste Label: Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[10]

  • Complete All Fields: Clearly write the full chemical name, "1,1-Undecanediol," and list all constituents if it is a mixture, with approximate percentages.[13]

  • Indicate Hazards: Check the appropriate boxes on the label to indicate the known and inferred hazards (e.g., "Irritant," "Environmental Hazard").[10]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Proper storage of the waste container while it is being filled is crucial to maintaining a safe laboratory environment.

  • Location: Store the waste container in a designated SAA within the lab, at or near the point of generation.[10]

  • Secondary Containment: Place the container in a secondary containment bin or tray to contain any potential leaks.[13]

  • Segregation: Ensure the container is stored away from incompatible materials.[7]

  • Keep Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[10]

Step 4: Arranging for Final Disposal

The final disposal of 1,1-Undecanediol must be handled by professionals equipped to manage chemical waste in compliance with all federal, state, and local regulations.[7][9]

  • Contact a Licensed Vendor: Arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][10]

  • Disposal Method: The most common and appropriate disposal method for this type of organic material is high-temperature incineration in a licensed facility.[17] This ensures the complete destruction of the compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is essential to mitigate risks to personnel and the environment.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.[14]

  • Isolate the Area: Secure the area and prevent entry.

  • Assess the Spill: If the spill is large or you are not trained to handle it, evacuate the area and contact your EHS office or emergency response team.

  • Ventilate (If Safe): Increase ventilation in the area, for example, by using a chemical fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 1.

  • Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and soak up the material.[1][18] For solid spills, carefully sweep or vacuum the material, avoiding the creation of dust.[17]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[17]

  • Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning water as hazardous waste.[17]

  • Report: Report the incident to your supervisor and EHS office as per your institution's policy.

Disposal Decision Workflow

The following diagram provides a visual representation of the procedural logic for the safe disposal of 1,1-Undecanediol waste.

cluster_0 Waste Generation & Collection cluster_1 Storage & Final Disposal cluster_2 Contingency start Generate 1,1-Undecanediol Waste collect Collect waste in a dedicated, properly labeled, compatible container. start->collect check_full Container Full or Stored > 6 Months? collect->check_full spill Accidental Spill? collect->spill store Store container closed in a secondary-contained SAA. check_full->store No arrange_disposal Arrange for disposal via EHS or licensed waste contractor. check_full->arrange_disposal Yes store->arrange_disposal end Proper Disposal via Incineration arrange_disposal->end spill->collect No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes

Caption: Workflow for the safe disposal of 1,1-Undecanediol waste in a laboratory setting.

References

  • SAFETY DATA SHEET - CPAchem Ltd. CPAchem Ltd. [Link]

  • 1,1-Undecanediol | C11H24O2 | CID 20365905 - PubChem. National Institutes of Health. [Link]

  • OSHA MSDS Regulations and Interpretations - Interactive Learning Paradigms, Incorporated. ILPI. [Link]

  • Risk Assessment for the New Active Ingredient 1,2 Hexanediol as a Non-food Co - Regulations.gov. U.S. Environmental Protection Agency. [Link]

  • 1-Undecanol | C11H24O | CID 8184 - PubChem. National Institutes of Health. [Link]

  • Undecane-1,11-diol | C11H24O2 | CID 69822 - PubChem. National Institutes of Health. [Link]

  • OSHA's Revised Hazard Communication Standard - Chemtrec. CHEMTREC. [Link]

  • Chemical Waste Disposal Solutions for Laboratories - Environmental Marketing. Environmental Marketing Services, LLC. [Link]

  • Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison. University of Wisconsin–Madison. [Link]

  • Chemical Waste Disposal Procedures - Concordia University. Concordia University. [Link]

  • Assessment of the potential risk of 1,2-hexanediol using phytotoxicity and cytotoxicity testing. National Institutes of Health. [Link]

  • Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration. OSHA. [Link]

  • Disposal of Chemical Waste | Safety Unit - Weizmann Institute. Weizmann Institute of Science. [Link]

  • SURFYNOL® 104 E - SAFETY DATA SHEET. Evonik. [Link]

  • Hazardous Materials Disposal Guide | Nipissing University. Nipissing University. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Learn about Dioxin | US EPA. U.S. Environmental Protection Agency. [Link]

  • Dioxin Disposal. University of Nebraska Medical Center. [Link]

  • Permissible Exposure Limits – OSHA Annotated Table Z-1. Regulations.gov. [Link]

  • Environmental Health and Safety Disposal of Iodine - Case Western Reserve University. Case Western Reserve University. [Link]

  • Disposal Guidance | I-WASTE DST | US EPA. U.S. Environmental Protection Agency. [Link]

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Standard Operating Procedure & PPE Framework for Handling 1,1-Undecanediol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a system of physical and chemical interactions. 1,1-Undecanediol (CAS 149639-35-0) is a long-chain aliphatic gem-diol utilized in advanced formulation research and polymer synthesis. Due to its amphiphilic nature—featuring a highly lipophilic 11-carbon tail and a localized hydrophilic diol head—it exhibits distinct physicochemical properties that dictate very specific safety and operational protocols.

This guide provides the definitive framework for handling, mitigating, and disposing of 1,1-Undecanediol safely, ensuring that every action you take in the laboratory is grounded in mechanistic causality.

Toxicological Causality & Hazard Profile

To design an effective safety protocol, we must first understand why the chemical is hazardous. According to standardized GHS classifications, 1,1-Undecanediol presents four primary hazards:

  • H302 (Harmful if swallowed): Ingestion leads to acute systemic toxicity.

  • H315 (Causes skin irritation): The compound's lipophilic hydrocarbon chain (with an estimated LogP of 2.48, based on isomeric data)[1] allows it to readily partition into and strip the lipid bilayers of the stratum corneum, causing severe erythema and scaling.

  • H319 (Causes serious eye irritation): The localized polarity of the diol headgroup induces rapid hydrogen bonding with ocular mucosal proteins, triggering acute inflammatory cascades.

  • H335 (May cause respiratory irritation): Aerosolized particulates can bypass upper respiratory defenses, irritating the delicate alveolar lining.

Mandatory Personal Protective Equipment (PPE) Matrix

To interrupt the pathways of exposure described above, your PPE must act as a targeted physical and chemical barrier.

Protection CategoryRecommended SpecificationQuantitative StandardMechanistic Causality
Hand Protection Nitrile Rubber (NBR) GlovesMinimum thickness: 0.11 mm; Breakthrough: >480 minLatex is porous to lipophilic aliphatic chains. Nitrile provides a dense, non-polar barrier against the 11-carbon tail, preventing dermal lipid stripping.
Eye Protection Chemical Splash GogglesANSI Z87.1 (or EN 166) compliantUnvented or indirectly vented goggles prevent aerosolized diol dust from bypassing the seal and triggering H319 ocular inflammation.
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved, 95-99.9% filtration efficiencyMitigates H335. The solid particulate nature of the compound requires mechanical filtration of airborne dust generated during weighing.
Body Protection Anti-static Poly-blend Lab CoatFluid-resistant, tight cuffsPrevents accumulation of electrostatic charges that could attract lipophilic dust to the operator's clothing, eliminating secondary exposure risks.

Self-Validating Operational Protocol

Do not rely on assumptions. Every step in this handling procedure includes a built-in validation check to ensure the safety system is actively functioning.

Phase 1: Environmental Validation
  • Airflow Verification: Before opening the 1,1-Undecanediol container, activate the chemical fume hood.

    • Validation Check: Tape a 2-inch strip of Kimwipe to the bottom edge of the sash. If the strip is actively pulled inward toward the baffle, negative pressure is confirmed. Do not proceed if the strip hangs vertically.

  • Static Dissipation: Wipe the analytical balance and surrounding area with an anti-static solution.

    • Field Insight: Long-chain aliphatic powders are highly prone to static cling. A sudden static discharge during transfer can aerosolize the diol, instantly bypassing localized ventilation and exposing the operator.

Phase 2: Active Handling
  • Transfer Mechanics: Use a grounded, anti-static micro-spatula to transfer the compound. Do not pour directly from the bulk container, as mechanical friction generates airborne particulates that trigger respiratory hazards.

  • Seal Integrity: Immediately recap the source container after weighing.

    • Validation Check: Invert the sealed container 45 degrees and apply gentle lateral pressure to the cap to ensure the PTFE-lined threads are perfectly seated, preventing ambient moisture from degrading the diol.

Phase 3: Doffing & Decontamination
  • Glove Removal: Utilize the "beak method" to remove the outer layer of nitrile gloves, ensuring the contaminated exterior never touches your bare skin.

  • Surface Decontamination: Wipe down the balance and hood surface with a non-polar solvent (e.g., isopropanol), followed by a secondary water wipe.

    • Causality: Water alone is insufficient due to the compound's low aqueous solubility (LogP ~2.48)[1]; an alcohol is required to solvate the 11-carbon chain before it can be physically removed.

Spill Response & Disposal Architecture

In the event of a spill, standard aqueous cleanup protocols will fail and potentially exacerbate the hazard.

Workflow Start 1. Pre-Operation Fume Hood & PPE Validation Handling 2. Active Handling Weighing & Transfer Start->Handling Flow Verified SpillCheck Spill or Aerosolization? Handling->SpillCheck Containment 3a. Containment Use Inert Absorbent (Vermiculite) SpillCheck->Containment Yes Cleanup 3b. Standard Cleanup Isopropanol Decontamination SpillCheck->Cleanup No Disposal 4. RCRA-Compliant Waste Disposal Containment->Disposal Cleanup->Disposal

Operational workflow for handling 1,1-Undecanediol, from PPE validation to RCRA disposal.

Spill Containment Protocol
  • Isolate: Immediately halt operations and lower the fume hood sash to maximize exhaust velocity over the spill zone.

  • Absorb: Do not use water. Deploy an inert, lipophilic absorbent such as vermiculite or dry sand over the spill.

    • Causality: Water will simply float the hydrophobic compound, spreading the contamination area and making recovery significantly more difficult.

  • Collect: Sweep the absorbed mixture using a non-sparking brush and place it into a high-density polyethylene (HDPE) hazardous waste container.

RCRA-Compliant Disposal
  • Categorization: Label the waste container explicitly as "Hazardous Waste: Toxic/Irritant Solid (1,1-Undecanediol)".

  • Segregation: Store the sealed waste container away from strong oxidizing agents. The aliphatic carbon chain is highly combustible under oxidative stress and must be segregated in the waste accumulation area.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.